molecular formula C10H18O2 B8372177 2-Propyl-6-heptenoic acid

2-Propyl-6-heptenoic acid

Cat. No.: B8372177
M. Wt: 170.25 g/mol
InChI Key: RGJRCYPXGGEZHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Propyl-6-heptenoic acid is a high-purity, unsaturated carboxylic acid offered as a valuable chemical intermediate for advanced research and development. Compounds within the heptenoic acid family are recognized for their utility as functional scaffolds in organic synthesis and medicinal chemistry . The structure of this compound, featuring a seven-carbon chain with a terminal unsaturation and a propyl substituent, makes it a versatile building block for introducing specific stereochemistry or functional motifs into more complex target molecules . Heptenoic acid derivatives have demonstrated significant importance in the pharmaceutical industry, particularly in the synthesis of active pharmaceutical ingredients (APIs) . For instance, synthetic statin drugs like Pitavastatin retain an unsaturated E-heptenoic acid side chain, underscoring the relevance of this chemical class in developing therapeutic agents . The ethyl ester forms of such derivatives are often sought after for their advantageous solubility and reactivity profiles in synthetic pathways . As a research-grade material, this compound is ideal for exploratory synthesis, method development, and investigating new chemical entities. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can inquire for detailed specifications, custom synthesis options, and bulk pricing.

Properties

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

2-propylhept-6-enoic acid

InChI

InChI=1S/C10H18O2/c1-3-5-6-8-9(7-4-2)10(11)12/h3,9H,1,4-8H2,2H3,(H,11,12)

InChI Key

RGJRCYPXGGEZHF-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCCC=C)C(=O)O

Origin of Product

United States

Foundational & Exploratory

2-Propyl-6-heptenoic Acid: Technical Guide for Bioanalysis & Polymer Science

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

2-Propyl-6-heptenoic acid (CAS: 81305-62-6) acts as a critical functionalized intermediate in two distinct high-value sectors: bioanalytical chemistry and advanced polymer materials .[1] Structurally, it serves as a "linker-equipped" analog of Valproic Acid (VPA), a major anticonvulsant. By retaining the pharmacophoric 2-propyl moiety while extending the main chain with a terminal alkene, this molecule enables the synthesis of highly specific immunogens for VPA immunoassays without compromising antibody recognition. In material science, it functions as a polar monomer, introducing carboxylic acid functionality into olefin copolymers to enhance adhesion and compatibility. This guide details its structural properties, synthesis via malonic ester alkylation, and its application in hapten design and polymer functionalization.

Chemical Identity & Structural Analysis[1]

Nomenclature and Identification
  • IUPAC Name: 2-Propylhept-6-enoic acid[2][3][4][5]

  • Common Synonyms: this compound; 2-Propylhept-6-enoic acid ethyl ester (derivative); VPA-Hapten Precursor.

  • CAS Number: 81305-62-6[1]

  • Molecular Formula: C₁₀H₁₈O₂

  • Molecular Weight: 170.25 g/mol [1]

  • SMILES: CCCC(C(=O)O)CCCC=C[2][4][5]

Structural Logic & Pharmacophore Mimicry

The molecule is designed as a structural mimic of Valproic Acid (VPA, 2-propylpentanoic acid), with a specific modification for conjugation.

FeatureValproic Acid (Target)This compound (Tool)Function in Bioanalysis
Alpha-Carbon Chiral center (racemic)Chiral center (racemic)Maintains steric environment for Ab binding.
Side Chain A Propyl (-C₃H₇)Propyl (-C₃H₇)Recognition Motif: Matches VPA exactly.
Side Chain B Propyl (-C₃H₇)4-Pentenyl (-C₅H₉)Linker Arm: Extends the chain to prevent steric hindrance during conjugation.
Functional Group Carboxylic Acid (-COOH)Carboxylic Acid (-COOH)Recognition Motif: Critical for electrostatic interaction with the antibody.
Terminus Methyl (-CH₃)Alkene (-CH=CH₂)Reactive Handle: Site for chemical modification (Thio-ene, Ozonolysis) to attach carrier proteins.

Physicochemical Properties[1][6][7]

  • Physical State: Viscous liquid / Oil (at 20°C).

  • Color: Colorless to pale yellow.

  • Boiling Point: Estimated 270–280°C (at 760 mmHg) based on VPA (220°C) + C₂H₂ extension.

  • Density: ~0.92–0.94 g/cm³.

  • Solubility:

    • Water: Low (< 1 mg/mL).

    • Organic Solvents: Miscible with Dichloromethane (DCM), Ethyl Acetate, Ethanol, DMSO.

  • pKa: ~4.8 (Typical for aliphatic carboxylic acids).

Synthesis & Manufacturing

The most robust synthesis route utilizes the Malonic Ester Synthesis . This pathway ensures precise control over the alpha-carbon substitution, preventing poly-alkylation side products common in direct acid alkylation.

Protocol: Step-by-Step Synthesis

Reaction Scale: 100 mmol baseline.

Phase 1: Mono-Alkylation (Introduction of Propyl Group)
  • Reagents: Diethyl malonate (1.0 eq), Sodium Ethoxide (1.1 eq), 1-Bromopropane (1.1 eq).

  • Procedure:

    • Dissolve NaOEt in anhydrous ethanol.

    • Add Diethyl malonate dropwise at 0°C. Stir for 30 min to form the enolate.

    • Add 1-Bromopropane dropwise. Reflux for 4–6 hours.

    • Workup: Evaporate EtOH, partition between water/EtOAc. Distill to obtain Diethyl propylmalonate .

Phase 2: Dialkylation (Introduction of Pentenyl Chain)
  • Reagents: Diethyl propylmalonate (from Phase 1), Sodium Hydride (1.2 eq, 60% dispersion), 5-Bromo-1-pentene (1.1 eq).

  • Procedure:

    • Suspend NaH in dry THF under Argon/Nitrogen.

    • Add Diethyl propylmalonate dropwise at 0°C. Evolution of H₂ gas occurs.

    • Add 5-Bromo-1-pentene. Heat to reflux (60–70°C) for 12 hours.

    • Monitor: TLC (Hexane:EtOAc 9:1) should show disappearance of mono-alkylated starting material.

Phase 3: Hydrolysis & Decarboxylation
  • Reagents: KOH (4.0 eq, aq), Ethanol.

  • Procedure:

    • Reflux the dialkylated diester in KOH/EtOH/H₂O for 4 hours.

    • Acidify to pH 1 with conc. HCl (Caution: Exothermic).

    • Heat the crude dicarboxylic acid to 160–180°C (neat) for 2 hours to induce thermal decarboxylation. CO₂ evolution will be observed.

    • Purification: Vacuum distillation of the resulting oil yields pure This compound .

Synthesis Pathway Visualization

Synthesis Start Diethyl Malonate Step1 Diethyl Propylmalonate Start->Step1 1. NaOEt/EtOH 2. 1-Bromopropane Step2 Diethyl (2-propyl)(4-pentenyl)malonate Step1->Step2 1. NaH/THF 2. 5-Bromo-1-pentene Final This compound Step2->Final 1. KOH Hydrolysis 2. HCl/Heat (-CO2)

Figure 1: Malonic Ester Synthesis route ensuring regioselective formation of the quaternary carbon center.

Applications in Bioanalysis (Immunoassays)

The primary utility of this compound is in the generation of anti-Valproic Acid antibodies . Direct conjugation of VPA to a protein is difficult because the carboxylic acid is the key recognition site; blocking it destroys antibody affinity.

The "Linker Strategy"

By using this compound, the "tail" (alkene) serves as the attachment point, leaving the "head" (carboxylic acid + propyl group) free for immune recognition.

Conjugation Protocol (Thio-Ene Click)
  • Activation: React this compound with Thioacetic acid (radical addition) to form the thioester.

  • Deprotection: Hydrolyze to the free thiol (-SH).

  • Conjugation: React the thiol-modified hapten with Maleimide-activated BSA (Bovine Serum Albumin) or KLH (Keyhole Limpet Hemocyanin).

  • Result: An immunogen that presents the VPA pharmacophore on a spacer arm.

Functional Logic Diagram

HaptenLogic VPA Valproic Acid (Target) Propyl COOH Propyl Tool This compound (Tool) Propyl COOH Pentenyl Chain (Linker) VPA->Tool Structural Mimicry (Retains Pharmacophore) Conj Immunogen Conjugate Propyl COOH Linker-S-Protein Tool->Conj Thio-Ene Reaction + Carrier Protein

Figure 2: Structural logic showing how the heptenoic acid analog preserves the VPA epitope while providing a conjugation handle.

Applications in Polymer Science

Beyond bioanalysis, this molecule is cited in patent literature as a functional monomer for olefin copolymers.

  • Role: Introduces polarity (COOH) into non-polar polyolefin backbones (e.g., Polyethylene, Polypropylene).

  • Mechanism: The terminal alkene copolymerizes with ethylene/propylene via Ziegler-Natta or Metallocene catalysis (often requiring protection of the COOH group) or via radical polymerization.

  • Benefit: Improves adhesion to metals, printability, and compatibility with polar fillers.

Analytical Characterization

To validate the identity of synthesized this compound, the following spectral signatures must be confirmed:

MethodExpected SignatureInterpretation
¹H-NMR (CDCl₃) δ 11.0–12.0 (br s, 1H)Carboxylic Acid proton (-COOH).
δ 5.7–5.9 (m, 1H)Vinylic proton (-CH=).
δ 4.9–5.1 (m, 2H)Terminal alkene protons (=CH₂).
δ 2.3–2.4 (m, 1H)Alpha-proton (Chiral center).
IR Spectroscopy 1700–1710 cm⁻¹Strong C=O stretch (Acid).
1640 cm⁻¹Weak C=C stretch (Alkene).
2500–3000 cm⁻¹Broad O-H stretch (Carboxylic Acid).
Mass Spectrometry m/z 170 [M]+Molecular ion.
m/z 125 [M-COOH]+Loss of carboxyl group (Alpha-cleavage).

Safety & Handling

  • Hazards: Irritant to eyes, respiratory system, and skin.

  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C to prevent oxidation of the terminal alkene.

  • PPE: Standard lab coat, nitrile gloves, and safety glasses. Work in a fume hood.

References

  • European Patent Office. (1982). Method for determination of valproic acid and reagents therein (EP0043285B1).
  • Mitsui Chemicals, Inc. (2002). Polar group-containing olefin copolymer and thermoplastic resin composition containing the copolymer (JP2002145949A).
  • ChemBK. (2024). This compound Chemical Properties. ChemBK Database. [Link][3][6]

  • Justia Patents. (2025). Copolymer of olefin and unsaturated carboxylic acid. Justia. [Link]

Sources

2-Propyl-6-heptenoic acid CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Intermediate for Anticonvulsant Analogs and Lipid Mimetics

Executive Summary

2-Propyl-6-heptenoic acid (CAS: 81305-62-6 ) is a branched-chain unsaturated carboxylic acid primarily utilized in the structure-activity relationship (SAR) exploration of valproic acid (VPA) derivatives.[1][2] As a structural homolog of VPA (2-propylpentanoic acid), this compound is critical for researchers investigating neuroactive small molecules, specifically those targeting GABAergic pathways or histone deacetylase (HDAC) inhibition. Its terminal alkene functionality serves as a versatile handle for late-stage diversification, including iodolactonization and thiol-ene "click" conjugation, making it an invaluable tool in medicinal chemistry and lipid probe design.

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8][9]

Property Data
CAS Number 81305-62-6
IUPAC Name 2-Propylhept-6-enoic acid
Molecular Weight 170.25 g/mol
Molecular Formula C₁₀H₁₈O₂
SMILES CCCC(CCCC=C)C(=O)O
InChI Key RGJRCYPXGGEZHF-UHFFFAOYSA-N
Appearance Colorless to pale yellow oil
Predicted pKa ~4.75 (Carboxylic acid)
Solubility Soluble in DMSO, Ethanol, DCM; Sparingly soluble in water

Synthesis & Manufacturing Protocol

To ensure high purity and control over the branching position, the Malonic Ester Synthesis is the industry-standard route. This method prevents the formation of regioisomers common in direct alkylation of linear acids.

Mechanism & Workflow

The synthesis relies on the sequential alkylation of diethyl malonate. The order of alkylation (Propyl vs. Pentenyl) is theoretically interchangeable, but introducing the larger group second is often kinetically favorable to minimize dialkylation side products.

SynthesisPath SM1 Diethyl Malonate Inter1 Diethyl 2-propylmalonate SM1->Inter1 Alkylation 1 Reagent1 1. NaOEt/EtOH 2. 1-Bromopropane Inter2 Diethyl 2-(pent-4-en-1-yl)-2-propylmalonate Inter1->Inter2 Alkylation 2 Reagent2 1. NaOEt/EtOH 2. 5-Bromo-1-pentene Product This compound Inter2->Product Decarboxylation Reagent3 1. KOH/H2O (Hydrolysis) 2. Heat/H+ (-CO2)

Figure 1: Stepwise synthesis via malonic ester alkylation. The sequence ensures precise quaternary carbon formation at the alpha position.

Detailed Experimental Protocol

Step 1: Mono-alkylation (Propylation)

  • Activation: In a dry 3-neck flask under N₂, dissolve diethyl malonate (1.0 eq) in anhydrous ethanol.

  • Deprotonation: Add sodium ethoxide (1.05 eq) dropwise at 0°C. Stir for 30 min to form the enolate.

  • Addition: Add 1-bromopropane (1.0 eq) dropwise.

  • Reflux: Heat to reflux (80°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 9:1).

  • Workup: Evaporate EtOH, partition between water/ether, and distill to obtain diethyl 2-propylmalonate.

Step 2: Second Alkylation (Pentenylation)

  • Re-activation: Treat the purified diethyl 2-propylmalonate with NaOEt (1.1 eq) in dry EtOH.

  • Addition: Add 5-bromo-1-pentene (1.1 eq). Note: 5-bromo-1-pentene provides the 5-carbon chain with a terminal alkene required to reach the 6-heptenoic position relative to the core.

  • Reflux: Reflux overnight (12–16 h) to drive the reaction against the steric bulk of the propyl group.

Step 3: Hydrolysis & Decarboxylation

  • Saponification: Reflux the diester with 40% aq. KOH for 4 hours until the solution becomes homogeneous.

  • Acidification: Cool to 0°C and acidify to pH 1 with conc. HCl. Extract the dicarboxylic acid intermediate.

  • Decarboxylation: Heat the neat dicarboxylic acid to 160–180°C in an oil bath. CO₂ evolution will be vigorous. Continue until gas evolution ceases.

  • Purification: Vacuum distillation (approx. 140°C @ 10 mmHg) yields pure This compound .

Applications in Drug Development

Valproic Acid (VPA) Analogues

This compound serves as a "second-generation" scaffold for antiepileptic drug discovery.

  • Safety Profiling: VPA is associated with hepatotoxicity, often linked to the formation of the toxic metabolite 4-ene-VPA (2-propyl-4-pentenoic acid). By extending the chain length (heptenoic vs. pentenoic) and moving the double bond to the terminal position (6-ene), researchers can study metabolic stability and hepatotoxic potential while retaining GABAergic activity.

  • Mechanism of Action: The lipophilic tail (propyl + heptenyl) facilitates blood-brain barrier (BBB) penetration. The carboxylic acid moiety mimics the GABA pharmacophore.

Mechanism-Based Probes

The terminal double bond is a "chemical handle" that allows this molecule to function as a probe:

  • Metabolic Trapping: Terminal alkenes can inactivate Cytochrome P450 enzymes via radical intermediates, allowing identification of specific CYP isoforms responsible for VPA metabolism.

  • Iodolactonization: Reaction with I₂/KI creates a bicyclic lactone. This transformation is used to synthesize conformationally constrained GABA analogs.

Applications cluster_0 Medicinal Chemistry cluster_1 Chemical Biology Compound This compound VPA_Analog VPA Analog Screening (Reduced Hepatotoxicity) Compound->VPA_Analog Prodrug Prodrug Synthesis (Esterification) Compound->Prodrug Probe CYP450 Mechanistic Probe (Terminal Alkene Oxidation) Compound->Probe Click Thiol-Ene Click Chemistry (Surface Immobilization) Compound->Click

Figure 2: Functional utility of this compound in pharmaceutical research.

Analytical Characterization (Expected Data)

To validate the synthesis, the following spectral signatures must be confirmed:

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 11.5 ppm (s, 1H): Carboxylic acid proton (-COOH ).

    • δ 5.80 ppm (m, 1H): Internal vinylic proton (-CH=CH -).

    • δ 4.95–5.05 ppm (m, 2H): Terminal vinylic protons (-CH=CH₂ ).

    • δ 2.35 ppm (m, 1H): Alpha-proton (chiral center, >CH -COOH).

    • δ 0.90 ppm (t, 3H): Terminal methyl of the propyl group.

  • ¹³C NMR:

    • ~182 ppm: Carbonyl carbon.

    • ~138 ppm: Internal alkene carbon.

    • ~115 ppm: Terminal alkene carbon.

    • ~45 ppm: Alpha-carbon.

Safety & Handling

  • Hazards: Like most medium-chain fatty acids, this compound is Corrosive (Skin Corr. 1B) and an Irritant .

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The terminal double bond is susceptible to auto-oxidation over prolonged periods; stabilization with BHT (butylated hydroxytoluene) is recommended for bulk storage.

  • PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat. Handle only in a fume hood.

References

  • Amatek Scientific. (2024).[1] Product Data: 2-Propylhept-6-enoic acid (CAS 81305-62-6).[1][2] Retrieved from

  • ChemBK. (2024). Chemical Properties of this compound. Retrieved from

  • Sigma-Aldrich. (2024). 6-Heptenoic Acid Derivatives and Analogs. Retrieved from

  • PubChem. (2024).[3][4] Compound Summary: Heptenoic Acid Derivatives. Retrieved from

  • Bialer, M. (2012). Chemical properties of Valproic Acid and its derivatives. In Antiepileptic Drugs: Discovery and Development.

Sources

Difference between 2-Propyl-6-heptenoic acid and Valproic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth comparison between Valproic Acid (VPA) and its functionalized structural analogue, 2-Propyl-6-heptenoic acid.

From Therapeutic Agent to Bioanalytical Probe

Executive Summary

Valproic Acid (VPA) is a foundational antiepileptic drug (AED) and histone deacetylase (HDAC) inhibitor characterized by a short, branched, saturated fatty acid structure (C8).

This compound is a specific structural analogue of VPA.[1] Unlike VPA metabolites (such as 2-ene-VPA or 4-ene-VPA) which are studied for pharmacological activity or toxicity, this compound is primarily utilized as a haptenic linker in bioanalytical chemistry. Its terminal alkene serves as a reactive "handle" for bioconjugation, allowing the synthesis of VPA-immunogens required for the development of therapeutic drug monitoring (TDM) assays (e.g., ELISA, FPIA).

This guide delineates the physicochemical divergence, synthetic pathways, and specific utility of these two compounds.

Part 1: Physiochemical & Structural Divergence

The core difference lies in the chain length and the degree of saturation. VPA is chemically inert at its tail, whereas this compound is designed with a reactive terminal olefin.

FeatureValproic Acid (VPA)This compound
IUPAC Name 2-Propylpentanoic acidThis compound
Formula C₈H₁₆O₂C₁₀H₁₈O₂
Molecular Weight 144.21 g/mol 170.25 g/mol
Structure Branched, Saturated (Inert Tail)Branched, Terminal Alkene (Reactive Tail)
Primary State Colorless liquidOily liquid
Pharmacology GABA transaminase inhibitor; HDAC inhibitorNon-therapeutic ; Immunogen precursor
Metabolic Fate Glucuronidation,

-oxidation,

-oxidation

-oxidation (epoxidation risk) or Conjugation
Key Utility Epilepsy & Bipolar Disorder TreatmentHapten Synthesis for VPA Immunoassays
Structural Visualization

The following diagram contrasts the inert nature of VPA with the reactive capacity of the heptenoic analogue.

StructureComparison cluster_0 Chemical Reactivity VPA Valproic Acid (C8 Saturated) Target: CNS Receptors Inert Alkyl Tail Inert Alkyl Tail VPA->Inert Alkyl Tail No functional handle Analogue This compound (C10 Terminal Alkene) Target: Protein Conjugation Reactive Terminal Alkene Reactive Terminal Alkene Analogue->Reactive Terminal Alkene Site for Thio-addition / Oxidation

Figure 1: Structural comparison highlighting the functional "handle" on the heptenoic analogue.

Part 2: The Core Application – Hapten Design

While VPA is the analyte of interest in clinical settings, it is too small (MW < 1000 Da) to elicit an immune response on its own. To create antibodies for VPA detection assays, VPA must be chemically linked to a carrier protein (e.g., BSA or KLH).

Since VPA lacks a reactive group other than its carboxylic acid (which is needed for antibody recognition), This compound is used as a mimic. The terminal double bond allows the molecule to be covalently attached to a protein carrier without disturbing the critical 2-propylpentanoic acid pharmacophore recognized by the antibody.

The Mechanism of Immunogen Synthesis
  • Preservation of Epitope: The "head" of this compound is identical to VPA.

  • Conjugation: The terminal double bond (C6=C7) is reacted with thioacetic acid or functionalized via linker chemistry to attach to the carrier protein.

  • Result: The antibody generated recognizes the "VPA-like" head, enabling the detection of actual VPA in patient blood samples.

Part 3: Synthetic Protocols

This section details the synthesis of this compound, derived from established patent methodologies for VPA-hapten generation.

Protocol A: Synthesis of this compound

Objective: Create the unsaturated analogue via malonic ester alkylation.

Reagents:

  • Dimethyl malonate

  • Sodium methoxide (NaOCH₃)

  • Propyl bromide

  • 5-Bromo-1-pentene (The critical reagent introducing the terminal alkene)

  • Sodium Hydroxide (NaOH)[2][3][4]

  • Hydrochloric Acid (HCl)

Step-by-Step Methodology:

  • First Alkylation (Introduction of Propyl Group):

    • In a reactor, dissolve dimethyl malonate (1.0 eq) in anhydrous methanol containing NaOCH₃ (1.1 eq).

    • Add propyl bromide (1.0 eq) dropwise at 50°C. Reflux for 4 hours.

    • Result: Dimethyl 2-propylmalonate.

  • Second Alkylation (Introduction of Pentenyl Chain):

    • Treat the mono-alkylated product with a second equivalent of NaOCH₃.

    • Add 5-bromo-1-pentene (1.1 eq) dropwise. This step extends the chain and adds the terminal double bond.

    • Reflux for 6–8 hours.

    • Result: Dimethyl 2-(4-pentenyl)-2-propylmalonate.

  • Hydrolysis and Decarboxylation:

    • Add 50% NaOH solution to the diester and reflux for 12 hours to hydrolyze to the dicarboxylic acid.

    • Acidify with concentrated HCl to pH 1.

    • Heat the neat dicarboxylic acid to 160–180°C. This induces thermal decarboxylation (loss of CO₂).

    • Purification: Distill the resulting oil under reduced pressure.[3][5]

Yield: ~65% colorless oil. Validation: 1H-NMR should show terminal alkene protons at


 5.8 (multiplet) and 

5.0 (doublet).
Protocol B: Bioconjugation (Hapten Activation)

Objective: Link the analogue to a protein carrier (e.g., BSA).

  • Thio-Addition: React this compound with thioacetic acid (radical addition) to convert the terminal alkene into a thioester.

  • Deprotection: Hydrolyze the thioester to reveal a free thiol (-SH).

  • Conjugation: React the thiol-modified VPA analogue with Maleimide-activated BSA.

Part 4: Toxicology & Metabolic Implications

Although this compound is a reagent, understanding its potential biological activity is critical for handling safety.

The "Terminal Alkene" Risk

Research into VPA toxicity (specifically the hepatotoxic metabolite 4-ene-VPA ) has established that terminal double bonds can be dangerous.

  • Mechanism: Terminal alkenes can undergo bioactivation by Cytochrome P450 to form epoxides or reactive CoA esters that sequester mitochondrial Coenzyme A.

  • Comparison:

    • 4-ene-VPA (C5 chain): Highly hepatotoxic; causes microvesicular steatosis.

    • 2-Propyl-6-heptenoic (C7 chain): Likely undergoes

      
      -oxidation or 
      
      
      
      -1 hydroxylation. While the longer chain might alter binding kinetics, the terminal double bond presents a sensitization risk (potential for haptenization of liver proteins).

Safety Directive: Treat this compound as a potential skin sensitizer and hepatotoxin. Handle in a fume hood with nitrile gloves.

Part 5: Visualizing the Analytical Workflow

The following diagram illustrates how this specific analogue bridges the gap between the drug (VPA) and the diagnostic test used to monitor it.

AnalyticalWorkflow cluster_logic Logic: Why use the Analogue? VPA Valproic Acid (Drug) Analyte in Patient Blood Assay Clinical VPA Assay (FPIA / ELISA) VPA->Assay Patient Sample Input Analogue This compound (Synthetic Analogue) Analogue->VPA Structural Mimicry (Epitope Preservation) Conjugate VPA-Protein Conjugate (Immunogen) Analogue->Conjugate Chemical Crosslinking (via Terminal Alkene) Antibody Anti-VPA Antibody Conjugate->Antibody Animal Immunization Antibody->Assay Reagent Formulation

Figure 2: The role of this compound in generating diagnostic tools for VPA.

References

  • Synthesis of VPA Haptens: Title: Method for determination of valproic acid and reagents therein.[6] Source: European Patent Office (EP0043285B1). Context: Describes the synthesis of this compound and its conjugation to Bovine Serum Globulin (BSG) for immunoassay development. URL:

  • VPA Metabolism & Toxicity: Title: Valproic acid-induced hepatotoxicity: critical review of the mechanisms. Source: Current Drug Metabolism. Context: Establishes the toxicity mechanism of terminal alkene analogues (4-ene-VPA) which is relevant for handling the heptenoic analogue. URL:[Link]

  • Analytical Chemistry of VPA: Title: Development of a fluorescence polarization immunoassay for valproic acid. Source: Journal of Immunoassay. Context: Details the use of functionalized VPA analogues to create tracers and antibodies. URL:[Link]

Sources

2-Propyl-6-heptenoic Acid: Technical Guide on Synthesis and Application as a Valproic Acid Analogue

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 2-Propyl-6-heptenoic Acid , a critical structural analogue of Valproic Acid (VPA). It focuses on its chemical synthesis, pharmacological significance as a hapten for bioanalytical development, and its role in Structure-Activity Relationship (SAR) studies.

Executive Summary

This compound (PHA) is a synthetic branched-chain fatty acid designed as a structural analogue of the antiepileptic drug Valproic Acid (VPA). Unlike VPA, which is a saturated 5-carbon chain molecule (2-propylpentanoic acid), PHA features an extended 7-carbon chain terminating in a double bond (alkene).

This specific structural modification serves two primary technical functions:

  • Bioanalytical Hapten Design: The terminal alkene provides a reactive handle for chemical conjugation to carrier proteins (e.g., BSA, KLH) without altering the "epitope" recognition site (the propyl-carboxylic core) required for generating VPA-specific antibodies.

  • SAR & Metabolic Probing: It allows researchers to investigate the impact of chain length and distal unsaturation on VPA’s pharmacodynamics and toxicity, specifically testing the "terminal double bond" hypothesis associated with hepatotoxicity.

Chemical & Structural Analysis

Structural Comparison

The pharmacological distinctiveness of PHA arises from its steric and electronic deviations from VPA.

FeatureValproic Acid (VPA)4-ene-VPA (Toxic Metabolite)This compound (PHA)
IUPAC Name 2-Propylpentanoic acid2-Propylpent-4-enoic acid2-Propylhept-6-enoic acid
Formula C₈H₁₆O₂C₈H₁₄O₂C₁₀H₁₈O₂
Chain Length 5 Carbons (Pentyl)5 Carbons (Pentyl)7 Carbons (Heptyl)
Unsaturation None (Saturated)C4=C5 (Terminal)C6=C7 (Terminal)
LogP (Est.) ~2.75~2.4~3.5 (More Lipophilic)
Primary Use Anticonvulsant DrugToxicological MarkerImmunoassay Hapten / SAR Probe
Physicochemical Properties
  • Lipophilicity: PHA is significantly more lipophilic than VPA due to the addition of two methylene (-CH₂-) units. This suggests higher Blood-Brain Barrier (BBB) permeability but also potentially higher protein binding.

  • Reactivity: The terminal C6=C7 double bond is electronically isolated from the carboxylic acid, making it stable under physiological conditions but reactive towards electrophiles (e.g., ozone, thioacetic acid) in synthetic applications.

Synthesis Protocol

The synthesis of this compound typically follows a Malonic Ester Synthesis pathway. This method ensures high regioselectivity for the branching at the alpha-carbon.

Reagents & Materials
  • Precursors: Diethyl malonate (or Dimethyl malonate), 1-Bromopropane, 5-Bromo-1-pentene.

  • Bases: Sodium ethoxide (NaOEt) or Sodium hydride (NaH).

  • Solvents: Ethanol (anhydrous), THF, Toluene.

Step-by-Step Methodology
Phase 1: Formation of the Carbon Skeleton
  • Mono-alkylation: React diethyl malonate with 1.05 eq of sodium ethoxide in ethanol, followed by the addition of 1-bromopropane . Reflux for 4-6 hours.

    • Result: Diethyl 2-propylmalonate.

  • Second Alkylation: React the mono-alkylated product with 1.1 eq of sodium ethoxide (or NaH in THF for higher reactivity), followed by 5-bromo-1-pentene . Reflux for 8-12 hours.[1]

    • Result: Diethyl 2-propyl-2-(pent-4-enyl)malonate.

Phase 2: Hydrolysis and Decarboxylation
  • Saponification: Treat the dialkylated diester with excess 50% NaOH/KOH solution. Heat to reflux until the ester layer disappears.

    • Result: 2-Propyl-2-(pent-4-enyl)malonic acid (dicarboxylate salt).

  • Decarboxylation: Acidify with concentrated HCl to pH < 1. Extract the dicarboxylic acid.[2][3] Heat the neat solid/oil to 160-180°C. CO₂ evolves efficiently.

    • Result: Crude This compound .[3]

Phase 3: Purification
  • Distillation: Purify the crude oil via vacuum distillation.

  • Alternative (Patent Method): Convert to the methyl ester (Methyl 2-propyl-6-heptenoate) using methanol/H₂SO₄, purify via column chromatography (Silica gel, Hexane/EtOAc), and then hydrolyze back to the acid for the final high-purity product.

Synthesis Workflow Diagram

Synthesis_Pathway Start Diethyl Malonate Step1 Step 1: Alkylation (+ 1-Bromopropane) Start->Step1 Inter1 Diethyl 2-propylmalonate Step1->Inter1 Step2 Step 2: Alkylation (+ 5-Bromo-1-pentene) Inter1->Step2 Inter2 Diethyl 2-propyl-2-(pent-4-enyl)malonate Step2->Inter2 Step3 Step 3: Hydrolysis & Decarboxylation (NaOH, then Heat/-CO2) Inter2->Step3 Final This compound (Target) Step3->Final

Caption: Malonic ester synthesis route for this compound via sequential alkylation.

Application: Immunoassay Hapten Design

The primary industrial application of this compound is as a hapten for generating antibodies against Valproic Acid.

The Challenge

Valproic acid is a small molecule (MW ~144 Da) and is non-immunogenic. To create antibodies, it must be conjugated to a carrier protein (e.g., BSA). However, conjugating directly to the carboxylic acid group (the "head") blocks the primary recognition site, resulting in poor antibody specificity.

The Solution: Distal Conjugation

PHA solves this by providing a "tail" (the alkene) for conjugation.

  • Functionalization: The terminal double bond of PHA is reacted with thioacetic acid (radical addition) to form a thioester, which is then hydrolyzed to a thiol (-SH) or directly reacted.

  • Conjugation: The resulting derivative is coupled to a carrier protein (e.g., via a maleimide linker or direct disulfide bond).

  • Result: The antibody recognizes the "2-propyl-pentanoic" core (which mimics VPA) while the protein carrier is attached distally via the extended heptenoic chain, minimizing steric hindrance.

Hapten Activation Diagram

Hapten_Design PHA This compound (Analogue) Thio Thioacetic Acid (Radical Addition) PHA->Thio Activated 7-Acetylthio-2-propylheptanoic Acid Thio->Activated Hydrolysis Hydrolysis (-Acetyl) Activated->Hydrolysis Linker Thiol-Reactive Carrier (Maleimide-BSA) Hydrolysis->Linker Conjugate VPA-Immunogen Conjugate (Epitope Exposed) Linker->Conjugate

Caption: Strategy for converting this compound into an immunogen for VPA antibody production.

Toxicology & SAR Context

While PHA is a tool compound, its structure offers insights into VPA toxicity mechanisms.

  • Hepatotoxicity Hypothesis: VPA hepatotoxicity is linked to the formation of 4-ene-VPA , a metabolite with a terminal double bond that inhibits mitochondrial beta-oxidation.

  • PHA as a Probe: PHA also possesses a terminal double bond. However, the chain is extended by 2 carbons.

    • Hypothesis: If PHA undergoes beta-oxidation, it would lose a 2-carbon unit (acetyl-CoA), potentially generating a 5-carbon intermediate resembling 4-ene-VPA.

    • Implication: This makes PHA a valuable negative or positive control in mechanistic toxicology studies to determine if the position of the double bond relative to the carboxyl group is the sole determinant of toxicity.

References

  • PrepChem. "Synthesis of this compound."[4] PrepChem.com. Available at: [Link]

  • Mochida Seiyaku K.K. "Method for determination of valproic acid and reagents therein." European Patent EP0043285B1.
  • Palaty, J. & Abbott, F.S. "Structure-activity relationships of unsaturated analogues of valproic acid." Journal of Medicinal Chemistry, 1995. Available at: [Link]

  • Nau, H. et al. "Valproic acid-induced neural tube defects in mouse and human: aspects of chirality, alternative drug development, pharmacokinetics and metabolism." Pharmacology & Toxicology, 1991. (Contextual reference for VPA analogue toxicity).

Sources

Technical Guide: Solubility and Stability of 2-Propyl-6-heptenoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility, stability, and physicochemical profile of 2-Propyl-6-heptenoic acid , a structural analog of Valproic Acid (VPA) characterized by a terminal alkene functionality.

This guide is structured for researchers requiring actionable data for synthesis, formulation, and stability testing.

CAS Registry Number: 81305-62-6 (Acid) | 157501-10-5 (Ethyl Ester) Formula: C₁₀H₁₈O₂ Molecular Weight: 170.25 g/mol IUPAC Name: 2-propylhept-6-enoic acid

Part 1: Executive Technical Summary

This compound is a medium-chain, unsaturated fatty acid derivative. Structurally, it consists of a heptenoic acid backbone (7 carbons) with a terminal double bond at position 6 and a propyl substitution at the


-carbon (position 2).

It is primarily utilized as:

  • A Metabolic Probe: Used to study the metabolism of Valproic Acid (VPA) and the impact of chain unsaturation on

    
    -oxidation.
    
  • A Functional Monomer: Incorporated into crosslinked polymer gels to introduce terminal vinyl groups for post-polymerization modification.

  • A Synthetic Intermediate: Precursor for lactonization reactions (e.g., iodolactonization) to form substituted lactones.

Key Handling Constraint: Unlike its saturated analog (2-propylheptanoic acid), the terminal alkene at C6 introduces susceptibility to oxidative degradation (ozonolysis/epoxidation) and radical-induced polymerization.

Part 2: Physicochemical Profile[1][2]

The following data aggregates experimental values from patent literature and predicted values based on Structure-Activity Relationships (SAR) with Valproic Acid (C8 saturated) and 6-Heptenoic Acid (C7 unsaturated).

Table 1: Physicochemical Properties[1][2]
PropertyValue / DescriptionSource/Method
Physical State Colorless to pale yellow oilExp. (EP0043285B1)
Boiling Point ~265°C (760 mmHg) / 140–145°C (15 mmHg)Pred. (Joback Method)
Density 0.92 – 0.95 g/mLAnalog (6-Heptenoic)
pKa 4.75 ± 0.10Pred. (Carboxyl group)
LogP (Octanol/Water) 3.1 – 3.4Pred. (Crippen Method)
Refractive Index

1.44 – 1.46
Analog Estimate
Flash Point >110°CClosed Cup (Est.)

Part 3: Solubility Data

Aqueous Solubility

This compound exhibits pH-dependent solubility .

  • pH < 5 (Protonated): The compound is highly lipophilic (LogP ~3.2) and effectively insoluble in water (< 0.5 mg/mL). It will form an oily layer or emulsion.

  • pH > 7 (Ionized): As a carboxylate salt (e.g., sodium 2-propyl-6-heptenoate), solubility increases significantly (> 50 mg/mL).

Organic Solvent Compatibility

The compound is miscible with standard organic solvents used in lipid chemistry.

SolventSolubility RatingApplication Notes
Ethanol MisciblePreferred for stock solutions.
DMSO Miscible (> 20 mg/mL)Suitable for biological assays.
DMF MiscibleUsed in synthesis/coupling.
Hexane MiscibleExtraction solvent (protonated form).
Chloroform MiscibleNMR / Lipid extraction.

Part 4: Stability & Degradation Profile

The stability of this compound is governed by two functional groups: the carboxylic acid (chemically stable, prone to salt formation) and the terminal alkene (reactive, prone to oxidation).

Oxidative Instability (Critical)

The terminal double bond (


) is the primary site of degradation.
  • Mechanism: Reaction with atmospheric oxygen (slow) or ozone (fast) leads to cleavage or epoxide formation.

  • Risk: Prolonged exposure to air at room temperature causes yellowing and formation of peroxides.

  • Mitigation: Store under inert gas (Argon/Nitrogen).

Thermal Stability
  • Hydrolysis: The acid form is stable to hydrolysis. The ester precursors (e.g., ethyl 2-propyl-6-heptenoate) require strong base/heat to hydrolyze.

  • Polymerization: High heat (>150°C) without radical inhibitors may induce oligomerization via the alkene tail.

Storage Recommendations
  • Temperature: -20°C (Long-term) or 2-8°C (Short-term).

  • Container: Amber glass (protect from light) with Teflon-lined cap.

  • Atmosphere: Purge headspace with Nitrogen/Argon after use.

Part 5: Experimental Protocols

Protocol A: Solubility Determination (Saturation Shake-Flask)

Use this protocol to determine exact solubility in a specific buffer or vehicle.

  • Preparation: Add excess this compound (approx. 20 mg) to 2 mL of the target solvent (e.g., PBS pH 7.4).

  • Equilibration: Shake at 25°C for 24 hours using an orbital shaker.

  • Separation: Centrifuge at 10,000 x g for 10 minutes to pellet undissolved oil droplets.

  • Quantification: Remove supernatant, dilute in Acetonitrile, and analyze via HPLC-UV (210 nm) or LC-MS.

Protocol B: Forced Degradation Study (Oxidative Stress)

Use this to validate the stability of your specific batch.

  • Control: Dilute sample to 1 mg/mL in Methanol.

  • Stress: Add Hydrogen Peroxide (

    
    ) to a final concentration of 3%. Incubate at room temperature for 4 hours.
    
  • Analysis: Analyze via LC-MS.

    • Expected Degradant: 6,7-epoxy-2-propylheptanoic acid (M+16).

Part 6: Synthesis & Degradation Pathways (Visualized)

The following diagrams illustrate the synthesis logic (confirming the structure) and the primary degradation risks.

Diagram 1: Synthesis and Structural Logic

This pathway confirms the position of the propyl and heptenoic chains, validating the identity of the compound.

Synthesis Pentanoate Methyl Pentanoate (C5 Backbone) LDA LDA / THF (-78°C) Pentanoate->LDA Bromopentene 5-Bromo-1-pentene (Alkene Source) Bromopentene->LDA Intermediate Methyl 2-propyl-6-heptenoate (Ester Intermediate) LDA->Intermediate Alpha-Alkylation Hydrolysis NaOH / EtOH Reflux Intermediate->Hydrolysis FinalProduct This compound (Target) Hydrolysis->FinalProduct Saponification

Caption: Synthesis via alpha-alkylation of methyl pentanoate, confirming the 2-propyl and 6-heptenoic structural arrangement.

Diagram 2: Degradation Pathways

Use this to interpret impurity peaks in stability studies.

Degradation Product This compound (C10H18O2) Oxidation Oxidation (O3 / Air) Product->Oxidation Storage > 25°C Polymer Oligomers (Radical Polymerization) Product->Polymer Heat / No Inhibitor Epoxide Epoxide Impurity (6,7-epoxy-2-propylheptanoic acid) Oxidation->Epoxide Mild Ox Cleavage Oxidative Cleavage (Aldehyde/Acid fragments) Oxidation->Cleavage Strong Ox (Ozone)

Caption: Primary degradation routes: Alkene oxidation (epoxidation/cleavage) and radical polymerization.

Part 7: References

  • Matsumoto, I. et al. (1982). Method for determination of valproic acid and reagents therein. European Patent EP0043285B1. (Describes synthesis and physical state of this compound).

  • ChemBK. (2024). This compound CAS 81305-62-6 Data.[1][2] (Confirming CAS and Formula).

  • L'Oreal. (2020). Crosslinked Gel Formulation.[1] European Patent EP3985046A1. (Cites use as a functional monomer).

  • PubChem. 2-Propylheptanoic Acid (Analog). National Library of Medicine. (Source for SAR-based physicochemical predictions).

Sources

Strategic Identification of 2-Propyl-6-heptenoic Acid Ethyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Valproic Acid Analogue Profiling

Executive Summary

The precise identification of 2-Propyl-6-heptenoic acid ethyl ester (CAS: 157501-10-5) is a critical competency in the development of antiepileptic drugs (AEDs), specifically as an internal standard or impurity marker in the synthesis of Valproic Acid (VPA) and its second-generation analogues. As a structural homolog of VPA (2-propylpentanoic acid), this molecule presents unique analytical challenges due to its isomeric proximity to other branched fatty esters and the specific reactivity of its terminal alkene.

This guide provides a definitive technical workflow for the synthesis, isolation, and multi-modal spectroscopic characterization of this compound. It is designed for medicinal chemists and analytical scientists requiring rigorous structural confirmation.

Chemical Provenance and Synthesis Logic

To identify a molecule accurately, one must understand its origin. This compound ethyl ester is typically generated via


-alkylation  of a pentanoate scaffold. Understanding this pathway allows analysts to predict potential impurities (e.g., dialkylated byproducts or unreacted starting materials).
1.1 Mechanistic Pathway

The synthesis relies on the kinetic deprotonation of methyl or ethyl pentanoate using a hindered base (LDA), followed by nucleophilic attack on 5-bromo-1-pentene.

Reaction Scheme:

  • Substrate: Ethyl Pentanoate (provides the

    
    -propyl group).
    
  • Reagent: Lithium Diisopropylamide (LDA) at -78°C (generates the enolate).

  • Electrophile: 5-Bromo-1-pentene (installs the heptenoic chain).

SynthesisPathway Substrate Ethyl Pentanoate (C7H14O2) Enolate Lithium Enolate Intermediate Substrate->Enolate Deprotonation Base LDA / THF (-78°C) Base->Enolate Product 2-Propyl-6-heptenoic acid ethyl ester (CAS: 157501-10-5) Enolate->Product SN2 Alkylation Electrophile 5-Bromo-1-pentene Electrophile->Product

Figure 1: Synthetic pathway for the generation of this compound ethyl ester via enolate alkylation.

Physicochemical Profile

Before instrumental analysis, the physicochemical constants provide a baseline for handling and separation.

PropertyValueNotes
IUPAC Name Ethyl 2-propylhept-6-enoateDefines the 7-carbon backbone.[1]
Molecular Formula C₁₂H₂₂O₂Unsaturation Degree = 2 (1 C=O, 1 C=C).
Molecular Weight 198.30 g/mol Key for MS molecular ion selection.
Boiling Point ~220–230°C (est.)[2]High boiling point requires high GC oven temps.
Solubility Organic solvents (Hexane, DCM)Immiscible in water; requires liquid-liquid extraction.
Appearance Colorless OilTypical of mid-chain fatty esters.
Spectroscopic Identification Strategy

This section details the specific spectral fingerprints required to confirm the structure, distinguishing it from saturated analogues (like VPA ethyl ester) or isomers (like 4-pentenyl derivatives).

3.1 Gas Chromatography-Mass Spectrometry (GC-MS)

Methodology: Electron Impact (EI) ionization at 70 eV. Diagnostic Fragmentation: The molecule undergoes characteristic fragmentation for


-branched esters.
  • Molecular Ion (

    
    ):  m/z 198 (often weak but visible).
    
  • McLafferty Rearrangement: The ethyl ester group facilitates a rearrangement involving the

    
    -hydrogen from the propyl or heptenyl chain.
    
  • 
    -Cleavage:  Loss of the alkoxy group or the alkyl chains.
    

Key Ions Table:

m/zFragment OriginDiagnostic Value
198

Confirms Molecular Weight.
153

Loss of ethoxy group (Acylium ion).
129

Loss of the pentenyl chain (

-cleavage).
155

Loss of the propyl chain (

-cleavage).
88 McLafferty IonCharacteristic of ethyl esters with

-hydrogens.
55

Allylic fragment from the terminal alkene chain.
3.2 Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for distinguishing the position of the double bond.


H NMR (400 MHz, CDCl

):
  • 
     5.75 - 5.85 (1H, m):  The internal vinyl proton (
    
    
    
    ). Crucial for confirming terminal alkene.
  • 
     4.90 - 5.05 (2H, m):  The terminal vinyl protons (
    
    
    
    ). Look for splitting patterns characteristic of geminal coupling.
  • 
     4.12 (2H, q, J=7.1 Hz):  Methylene of the ethyl ester (
    
    
    
    ).
  • 
     2.30 - 2.40 (1H, m):  The 
    
    
    
    -methine proton (
    
    
    ).
  • 
     2.05 (2H, q):  Allylic methylene protons (
    
    
    
    ).
  • 
     0.90 (3H, t):  Methyl of the propyl group.
    

C NMR (100 MHz, CDCl

):
  • Carbonyl: ~176 ppm.

  • Alkene: ~138 ppm (internal) and ~115 ppm (terminal).

  • 
    -Carbon:  ~45-47 ppm (characteristic of branching).
    
3.3 Infrared Spectroscopy (FT-IR)
  • 1735 cm

    
    :  Strong Ester C=O stretch.
    
  • 1640 cm

    
    :  Weak C=C stretch (confirms unsaturation).
    
  • 3075 cm

    
    :  Weak =C-H stretch (terminal alkene).
    
Analytical Protocol: Step-by-Step

This protocol assumes the analyte is present in a reaction mixture or biological extract.

Phase 1: Sample Preparation
  • Extraction: Dilute 100 µL of reaction mixture into 1 mL of n-Hexane .

  • Wash: Wash with 500 µL saturated NaHCO

    
     to remove any unreacted acidic species (if hydrolysis occurred).
    
  • Drying: Pass the organic layer through a micro-column of anhydrous Na

    
    SO
    
    
    
    .
Phase 2: GC-MS Acquisition
  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm). Non-polar stationary phases are preferred for fatty esters.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Temperature Program:

    • Start: 60°C (Hold 1 min).

    • Ramp: 10°C/min to 200°C.

    • Ramp: 20°C/min to 280°C (Hold 3 min).

  • Inlet: Splitless mode (250°C).

Phase 3: Data Interpretation Workflow

Use the following logic gate to confirm identity.

IdentificationLogic Start Unknown Peak Detected CheckMS Check MS Spectrum (m/z 198 present?) Start->CheckMS CheckFrag Check Fragments (m/z 153, 55, 88) CheckMS->CheckFrag Yes Reject Reject / Re-evaluate CheckMS->Reject No CheckRI Retention Index (Compare to VPA-Ethyl Ester) CheckFrag->CheckRI Match CheckFrag->Reject Mismatch Decision Confirm Identity: 2-Propyl-6-heptenoic acid ethyl ester CheckRI->Decision RI > VPA-Et (due to chain length)

Figure 2: Decision tree for the mass spectrometric identification of the target ester.

References
  • Vertex Pharmaceuticals Inc. (1982). Method for determination of valproic acid and reagents therein. European Patent EP0043285B1.
  • Barta, N. S., Kirk, B. A., & Stille, J. R. (1994).[1][3] Synthesis of this compound derivatives. Journal of the American Chemical Society, 116(20), 8912-8919.[1][3] (Contextual citation for alkylation chemistry of heptenoic derivatives).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 560341, Ethyl 6-heptenoate. (Structural reference for the parent backbone). Available at: [Link][4]

  • Pharmaffiliates. (n.d.). This compound Ethyl Ester (CAS 157501-10-5).[5][6][7][8] Product Catalog. Available at: [Link]

Sources

Advanced Chemical Synthesis Precursors for 2-Substituted Heptenoic Acids: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Substituted heptenoic acids are high-value aliphatic intermediates that form the critical structural backbone of numerous active pharmaceutical ingredients (APIs). They are heavily utilized in the synthesis of valproic acid analogs, histone deacetylase (HDAC) inhibitors, and the macrocyclic cores of migrastatin analogs used in anti-metastatic cancer research . The synthesis of these


-substituted 

-unsaturated acids requires precise control over carbon-chain elongation and alkene stereochemistry (E vs. Z). This guide details the optimal precursor selection, mechanistic causality, and validated protocols for synthesizing these critical building blocks.

Core Synthetic Strategies and Precursor Selection

The selection of precursors for 2-substituted heptenoic acids is entirely dictated by the target stereochemistry required for downstream API formulation.

The Knoevenagel-Doebner Condensation (Thermodynamic E-Selectivity)

For large-scale syntheses where the thermodynamically stable (E)-isomer is required, the Knoevenagel-Doebner condensation is the industry standard .

  • Precursors: Pentanal (valeraldehyde) and a 2-alkylmalonic acid (e.g., 2-propylmalonic acid).

  • Mechanistic Causality: This reaction utilizes a secondary amine (typically piperidine) in catalytic amounts. Rather than relying solely on the weak nucleophilicity of the malonate enolate, piperidine condenses with pentanal to form a highly electrophilic iminium ion. This significantly lowers the activation energy for carbon-carbon bond formation. Subsequent dehydration yields an alkylidenemalonic acid, which undergoes thermally driven decarboxylation. The steric bulk of the

    
    -substituent forces the alkyl chain into the trans position relative to the carboxylic acid, heavily favoring the (E)-2-alkyl-2-heptenoic acid.
    
Horner-Wadsworth-Emmons (HWE) Olefination (Kinetic Z-Selectivity)

When synthesizing complex macrocycles like migrastatin core analogs, the (Z)-isomer is strictly required to facilitate downstream ring-closing metathesis (RCM) . Standard Knoevenagel or Wittig routes fail to provide this geometry.

  • Precursors: Pentanal and Ando’s Phosphonate (e.g., ethyl 2-(di-o-tolylphosphono)propionate).

  • Mechanistic Causality: The HWE reaction proceeds via an oxaphosphetane intermediate. Standard trialkyl phosphonates allow the initial cis-oxaphosphetane to equilibrate to the more stable trans-oxaphosphetane, yielding E-alkenes. Ando’s phosphonates utilize electron-withdrawing aryloxy groups on the phosphorus atom. This increases the electrophilicity of the phosphorus, vastly accelerating the elimination step. The rapid elimination kinetically traps the initial cis-oxaphosphetane before it can equilibrate, yielding the desired (Z)-2-substituted heptenoate with high stereofidelity.

Comparative Precursor Data

The following table summarizes the quantitative and qualitative metrics of the primary precursor systems used in the synthesis of 2-substituted heptenoic acids .

Synthesis StrategyPrimary PrecursorsStereoselectivityScalabilityPrimary Application
Knoevenagel-Doebner Pentanal + 2-Alkylmalonic Acid>95% E-isomer (Thermodynamic)High (Multi-kg)Standard APIs, Fragrance Esters
Modified HWE (Ando) Pentanal + Diaryl Phosphonoacetate>90% Z-isomer (Kinetic)Medium (Gram scale)Macrocyclic Core Analogs
Standard HWE Pentanal + Trialkyl Phosphonoacetate>90% E-isomer (Thermodynamic)High (Multi-kg)Generic

-unsaturated esters
Cross-Metathesis 1-Hexene + 2-Alkylacrylic AcidVariable (Catalyst dependent)Low-MediumComplex functionalized derivatives

Mechanistic Pathway Visualizations

HWE_Pathway P1 Pentanal (Electrophile) Addition Nucleophilic Addition P1->Addition P2 Ando's Phosphonate (Diaryl 2-alkylphosphonoacetate) Base Base (e.g., DBU or NaH) Deprotonation P2->Base Carbanion Phosphonate Carbanion (Nucleophile) Base->Carbanion Carbanion->Addition Oxaphosphetane cis-Oxaphosphetane (Kinetic Intermediate) Addition->Oxaphosphetane Elimination Rapid Syn-Elimination Oxaphosphetane->Elimination Product (Z)-2-Alkyl-2-heptenoate (Target Precursor) Elimination->Product Byproduct Diaryl Phosphate (Byproduct) Elimination->Byproduct

Figure 1: Kinetic Z-selective HWE olefination pathway using Ando's phosphonate.

Knoevenagel_Pathway Aldehyde Pentanal Catalyst Piperidine / Pyridine (Base/Nucleophile) Aldehyde->Catalyst Malonate 2-Alkylmalonic Acid Malonate->Catalyst Iminium Iminium Intermediate (Enhanced Electrophile) Catalyst->Iminium Enolate Malonate Enolate Catalyst->Enolate Aldol Aldol-Type Addition Iminium->Aldol Enolate->Aldol Adduct Beta-Hydroxy Acid Intermediate Aldol->Adduct Dehydration Dehydration (-H2O) Adduct->Dehydration Unsaturated Alkylidenemalonic Acid Dehydration->Unsaturated Decarboxylation Heat (-CO2) Decarboxylation Unsaturated->Decarboxylation Product (E)-2-Alkyl-2-heptenoic Acid Decarboxylation->Product

Figure 2: Thermodynamic E-selective Knoevenagel-Doebner condensation workflow.

Validated Experimental Methodologies

The following protocols are designed as self-validating systems, ensuring that intermediate quality control checks prevent downstream failures.

Protocol 1: Synthesis of (E)-2-Propyl-2-heptenoic Acid via Knoevenagel-Doebner

Objective: High-yield synthesis of the (E)-isomer using thermodynamic control.

  • Reagent Preparation: In a dry, round-bottom flask equipped with a Dean-Stark apparatus, dissolve 2-propylmalonic acid (1.1 eq) in anhydrous pyridine (acting as both solvent and weak base).

  • Catalysis & Condensation: Add pentanal (1.0 eq) followed by a catalytic amount of piperidine (0.1 eq).

    • Causality: Piperidine rapidly reacts with pentanal to form an iminium ion, which is significantly more susceptible to nucleophilic attack by the malonate enolate than the parent aldehyde.

  • Dehydration & Decarboxylation: Heat the reaction mixture to 80 °C for 2 hours to promote condensation, then increase the temperature to reflux (~110 °C). Maintain reflux until the evolution of CO₂ gas ceases (typically 4-6 hours).

    • Causality: The elevated thermal energy overcomes the activation barrier for the 6-membered cyclic transition state required for decarboxylation, driving the equilibrium toward the highly conjugated (E)-alkene.

  • Self-Validation & Workup:

    • Cool the mixture to room temperature and acidify with 1M HCl to pH 2.

    • Extract with ethyl acetate (3x). Wash the combined organic layers with saturated aqueous NaHSO₃.

    • Validation Check: The NaHSO₃ wash is critical; it forms a water-soluble bisulfite adduct with any unreacted pentanal, effectively purging it from the organic layer.

    • Dry over MgSO₄, filter, and concentrate. Perform TLC (Hexane:EtOAc 4:1); the product will appear as a distinct UV-active spot that stains bright yellow with bromocresol green (confirming the presence of the carboxylic acid).

Protocol 2: Synthesis of (Z)-2-Methyl-2-heptenoic Acid via Modified HWE

Objective: Kinetic trapping of the (Z)-isomer for macrocyclic precursors.

  • Phosphonate Deprotonation: In a flame-dried flask under argon, dissolve ethyl 2-(di-o-tolylphosphono)propionate (1.2 eq) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Add DBU (1.2 eq) dropwise.

    • Causality: DBU is a strong, non-nucleophilic base that cleanly generates the phosphonate carbanion without risking nucleophilic attack on the ester moiety.

  • Aldehyde Addition: Add pentanal (1.0 eq) dropwise over 15 minutes.

    • Causality: Maintaining the reaction at -78 °C is critical. The low temperature prevents the equilibration of the initially formed cis-oxaphosphetane into the trans-oxaphosphetane, ensuring kinetic control.

  • Elimination: Stir at -78 °C for 1 hour, then slowly allow the reaction to warm to room temperature.

    • Causality: Warming provides the necessary thermal energy for the rapid syn-elimination of the diaryl phosphate byproduct, locking in the (Z)-geometry.

  • Self-Validation & Workup:

    • Quench the reaction with saturated aqueous NH₄Cl and extract with methyl tert-butyl ether (MTBE).

    • Wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Validation Check: Before proceeding to column chromatography, take a crude ¹H NMR in CDCl₃. The stereofidelity must be validated by integrating the vinylic proton signal; the (Z)-isomer will typically display a downfield shift compared to the (E)-isomer due to the deshielding effect of the cis-carbonyl oxygen. A Z:E ratio of >90:10 confirms a successful kinetic trap.

References

  • Title: The Therapeutic Potential of Migrastatin-Core Analogs for the Treatment of Metastatic Cancer Source: Pharmaceuticals (MDPI) / PubMed Central (PMC) URL: [Link]

  • Title: A comprehensive review of flow chemistry techniques tailored to the flavours and fragrances industries Source: Beilstein Journal of Organic Chemistry / PubMed Central (PMC) URL: [Link]

Orchestrating Immunity: A Technical Guide to Unsaturated Fatty Acid Derivatives in Immunochemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The landscape of immunochemistry has historically been dominated by protein-centric paradigms—cytokines, chemokines, and surface receptors. However, unsaturated fatty acid derivatives, collectively known as lipid mediators, have emerged as master orchestrators of the immune response[1]. Ranging from pro-inflammatory eicosanoids to Specialized Pro-resolving Mediators (SPMs), these highly potent, short-lived autacoids dictate the trajectory of inflammation and tissue homeostasis[2][3].

This whitepaper provides an in-depth technical synthesis of lipid mediator immunochemistry. It explores the mechanistic pathways of lipid-mediator class switching, evaluates the analytical modalities required to detect these elusive molecules, and provides field-proven, self-validating protocols for their quantification and spatial mapping.

The Lipid Mediator Landscape: From Initiation to Resolution

Unsaturated fatty acids embedded within the phospholipid bilayer are not merely structural components; they are the biochemical precursors to a vast signaling network. Upon cellular activation or tissue injury, phospholipase A2 (PLA2) liberates these fatty acids, funneling them into distinct enzymatic cascades[4].

The Pro-Inflammatory Vanguard (ω-6 Derivatives)

Arachidonic acid (AA), an omega-6 (ω-6) polyunsaturated fatty acid (PUFA), is the primary substrate for cyclooxygenases (COX-1/COX-2) and 5-lipoxygenase (5-LOX)[5].

  • Prostaglandins (e.g., PGE2, PGD2): Drive vasodilation, vascular permeability, and the recruitment of polymorphonuclear leukocytes (PMNs)[2][6].

  • Leukotrienes (e.g., LTB4): Act as potent chemoattractants, guiding neutrophils to the site of injury via steep concentration gradients[7].

The Resolution Phase and SPMs (ω-3 & ω-6 Derivatives)

Inflammation resolution is not a passive decay of pro-inflammatory signals, but an actively programmed biochemical cascade[3]. As acute inflammation progresses, the local accumulation of PGE2 and PGD2 triggers a transcriptional reprogramming event within leukocytes known as the "Lipid-Mediator Class Switch" [1][2]. This switch upregulates 15-LOX, redirecting lipid metabolism toward the synthesis of Specialized Pro-resolving Mediators (SPMs)[8].

Derived primarily from omega-3 (ω-3) PUFAs like Eicosapentaenoic acid (EPA) and Docosahexaenoic acid (DHA), SPMs include:

  • Resolvins (RvE and RvD series): Halt neutrophil infiltration and stimulate the phagocytosis of apoptotic cells (efferocytosis)[9][10].

  • Protectins and Maresins: Promote tissue regeneration and counter-regulate pro-inflammatory cytokine networks[3][6].

Nitro-Fatty Acids (NO2-FA)

Beyond enzymatic oxidation, unsaturated fatty acids can undergo non-enzymatic nitration in the presence of reactive nitrogen species (e.g., •NO2) during intense inflammation[11]. These electrophilic nitro-fatty acids act as endogenous ligands for PPARγ, exerting potent anti-inflammatory effects via Michael addition reactions with target proteins, thereby inhibiting NF-κB signaling[11][12].

Biosynthetic Pathways & Immune Signaling

The following diagram illustrates the causal flow of lipid mediator biosynthesis, highlighting the critical inflection point of the lipid-mediator class switch.

G PUFA Polyunsaturated Fatty Acids (AA, EPA, DHA) COX COX-1 / COX-2 (Cyclooxygenases) PUFA->COX ω-6 (Arachidonic Acid) LOX 5-LOX / 15-LOX (Lipoxygenases) PUFA->LOX ω-6 & ω-3 (EPA/DHA) ProInflam Pro-Inflammatory Mediators (PGE2, LTB4) COX->ProInflam LOX->ProInflam 5-LOX Activity SPMs Specialized Pro-Resolving Mediators (Resolvins, Lipoxins, Maresins) LOX->SPMs Transcellular Biosynthesis AcuteInflam Acute Inflammation (PMN Infiltration & Edema) ProInflam->AcuteInflam ClassSwitch Lipid-Mediator Class Switch (Transcriptional Reprogramming) AcuteInflam->ClassSwitch PGE2/PGD2 accumulation ClassSwitch->LOX 15-LOX Upregulation Resolution Resolution of Inflammation (Macrophage Efferocytosis & Homeostasis) SPMs->Resolution GPCR Activation

Caption: The biosynthetic trajectory of lipid mediators, transitioning from COX/5-LOX driven acute inflammation to 15-LOX mediated resolution.

Immunochemical & Analytical Detection Modalities

Detecting unsaturated fatty acid derivatives presents unique biochemical challenges. Unlike proteins, lipids lack immunogenic tertiary structures, making antibody generation difficult. Furthermore, lipid mediators exist as complex families of isobaric epimers (molecules with identical masses but different stereochemistry) that possess drastically different biological functions[6][10].

To navigate this, researchers rely on a spectrum of analytical modalities, summarized below:

ModalityPrimary TargetSensitivityMultiplexingSpatial ResolutionKey Advantage
LC-MS/MS Metabololipidomics Entire SPM & Eicosanoid profileHigh (Picogram)Ultra-High (>50 lipids)None (Bulk homogenate/fluid)Gold standard for stereospecific identification via diagnostic ions[9][10].
Competitive ELISA Single targets (e.g., PGE2, LTB4)Moderate to HighLow (Single analyte)None (Bulk homogenate/fluid)High-throughput, accessible for routine screening of classic eicosanoids[7][13].
EicosaCell Assay (In Situ) Intracellular synthesis sitesModerateLow (1-2 targets)High (Subcellular)Covalently traps lipids at synthesis sites (e.g., lipid droplets) for imaging[5].
Spatial MALDI-MSI Tissue lipidomicsLow to ModerateHighModerate (10-50 µm)Maps lipid distribution directly on tissue sections without antibodies.

Detailed Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate specific chemical rationales (causality) to prevent the artifactual generation or degradation of lipid mediators ex vivo.

Protocol 1: Targeted LC-MS/MS Metabololipidomics for SPM Profiling

Because SPMs operate at pico-to-nanomolar concentrations and are rapidly oxidized, sample handling is the most critical variable[9][10].

Step 1: Sample Quenching & Internal Standardization

  • Action: Immediately upon collection (e.g., plasma, exudate), quench the sample in 4 volumes of ice-cold methanol.

  • Validation: Simultaneously spike the sample with a cocktail of heavy-isotope deuterated internal standards (e.g., d4-PGE2, d5-RvD2, d5-LTC4).

  • Causality: Cold methanol instantly denatures endogenous COX/LOX enzymes, preventing the artifactual ex vivo generation of eicosanoids. The early addition of deuterated standards acts as a self-validating control; any subsequent loss of lipids during extraction will equally affect the heavy standards, allowing for precise mathematical correction of matrix effects and recovery rates[10].

Step 2: Solid-Phase Extraction (SPE)

  • Action: Acidify the methanolic sample to pH 3.5 using HCl. Load onto a pre-conditioned C18 solid-phase extraction cartridge. Wash with mass-spectrometry grade water followed by hexane. Elute the lipid mediators using methyl formate.

  • Causality: Acidification protonates the carboxylic acid moiety of the lipid mediators, rendering them highly hydrophobic so they bind tightly to the C18 resin. The hexane wash removes highly non-polar bulk lipids (like triglycerides), while methyl formate selectively elutes the mildly polar oxylipins, dramatically reducing ion suppression in the mass spectrometer[10].

Step 3: LC-MS/MS Acquisition & Identification

  • Action: Evaporate the methyl formate under a gentle stream of nitrogen gas and reconstitute in methanol/water. Inject into a triple-quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode using Multiple Reaction Monitoring (MRM).

  • Validation: Identification requires matching the chromatographic Retention Time (RT) with authentic synthetic standards, alongside the presence of at least 6 diagnostic MS/MS fragmentation ions[10][14].

  • Causality: Isobaric epimers (e.g., 17R-RvD1 vs. 17S-RvD1) yield identical parent masses and highly similar primary MRM transitions. Relying on mass alone leads to false positives. Chromatographic separation combined with multi-ion spectral matching is the only way to confirm stereospecific bioactivity[10].

Protocol 2: EicosaCell Assay for Spatiotemporal Localization

Standard immunohistochemistry fails for lipid mediators because permeabilization detergents (like Triton X-100) dissolve the lipid membranes where these molecules reside, washing the target away[5]. The EicosaCell protocol solves this via chemical immobilization.

Step 1: Covalent Cross-linking

  • Action: Treat activated immune cells with 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDAC) prior to fixation.

  • Causality: EDAC is a zero-length cross-linker. It covalently bonds the free carboxyl group of the newly synthesized eicosanoid (e.g., PGE2 or LTB4) to the primary amines of adjacent structural proteins[5]. This permanently immobilizes the lipid mediator at its exact subcellular site of synthesis (e.g., the perinuclear envelope or cytosolic lipid droplets).

Step 2: Selective Permeabilization

  • Action: Fix cells with paraformaldehyde, then permeabilize using a low concentration of saponin (0.1%) instead of Triton X-100.

  • Causality: Triton X-100 aggressively strips all lipids, destroying lipid droplets. Saponin selectively complexes with membrane cholesterol, creating pores large enough for antibodies to enter while preserving the structural integrity of the lipid bodies where eicosanoid synthesis occurs[5].

Step 3: Immunodetection

  • Action: Incubate with highly specific primary antibodies against the target eicosanoid (e.g., anti-PGE2), followed by fluorophore-conjugated secondary antibodies. Image via confocal microscopy to observe distinct punctate localization at lipid bodies[5].

Therapeutic Implications & Drug Development

The realization that inflammation resolution is an active, receptor-mediated process has catalyzed a paradigm shift in drug development, moving from anti-inflammatory strategies (which simply block COX/LOX pathways and can impair host defense) to pro-resolving pharmacology[3][15].

  • SPM Analogs: Synthetic, metabolically stable analogs of Resolvins and Lipoxins are currently in clinical trials for chronic inflammatory conditions, dry eye disease, and neurodegeneration. By targeting specific G-protein coupled receptors (GPCRs) like ALX/FPR2 and GPR32, these drugs actively clear apoptotic debris without suppressing the adaptive immune system[3][16].

  • Nitro-Fatty Acid Therapeutics: Electrophilic fatty acid derivatives are being explored as systemic metabolic regulators. By acting as Michael acceptors, they covalently modify and activate PPARγ, offering a novel therapeutic axis for metabolic syndrome and cardiovascular inflammation[11][12].

  • Biomarker Discovery: The ratio of pro-inflammatory eicosanoids to SPMs in human plasma or exudates (measured via LC-MS/MS) is emerging as a critical diagnostic biomarker to predict patient outcomes in sepsis, severe trauma, and chronic autoimmune diseases[9][10].

References

Sources

2-Propyl-6-heptenoic acid safety data sheet (SDS) for researchers

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical whitepaper and operational safety manual. It moves beyond the constraints of a standard 16-section SDS, providing the contextual scientific data required for research and drug development applications.

Operational Safety, Synthesis, and Pharmacological Context

Document Control:

  • Target Molecule: 2-Propyl-6-heptenoic acid

  • CAS Registry Number: 81305-62-6

  • Molecular Formula: C₁₀H₁₈O₂

  • Molecular Weight: 170.25 g/mol

  • Primary Application: Anticonvulsant research, Valproic Acid (VPA) analogue synthesis, GABA-T inhibitor development.

Part 1: Chemical Identity & Physicochemical "Hardware"

Researchers must understand the physical behavior of the molecule to design effective isolation and reaction protocols. This compound is a branched-chain, unsaturated fatty acid. Its structure combines the lipophilic branching of Valproic Acid (VPA) with a reactive terminal alkene, offering a handle for further functionalization (e.g., iodolactonization or metathesis).

Physicochemical Profile[1][2][3][4][5][6][7][8]
PropertyValue / CharacteristicExperimental Note
Physical State Liquid (at 20°C)Viscous, oil-like consistency.
Boiling Point ~255–260°C (Atmospheric)Predicted. Typically distilled under reduced pressure (e.g., 145–150°C @ 15 mmHg) to prevent polymerization.
Density 0.91 – 0.93 g/mLLighter than water; forms the upper phase in aqueous extractions.
Solubility Organic Solvents (High)Miscible with DCM, Ethyl Acetate, DMSO, Ethanol.
Water Solubility Low (< 1 mg/mL)Requires pH adjustment (> pH 8.0) to solubilize as a salt.[1]
pKa ~4.7 – 4.9Similar to VPA. Exists as a carboxylate anion at physiological pH.
Refractive Index

~1.445
Useful for monitoring fraction purity during distillation.

Part 2: Hazard Identification & Toxicology (The "Risk")

Critical Warning: As a structural analogue of Valproic Acid (2-propylpentanoic acid), this compound must be treated as a presumptive teratogen and reproductive toxin until proven otherwise. The terminal double bond does not negate the VPA-pharmacophore risks.

GHS Classification (Inferred from SAR*)

SAR: Structure-Activity Relationship extrapolation from Valproic Acid and 4-pentenoic acid.

  • Health Hazard (H360): May damage fertility or the unborn child. (Category 1A/1B)

  • Skin Irritation (H315): Causes skin irritation.[2] (Category 2)

  • Eye Irritation (H319): Causes serious eye irritation. (Category 2A)

  • Specific Target Organ Toxicity (H335): May cause respiratory irritation.

Toxicological Mechanism

The molecule possesses high lipophilicity, allowing it to cross the Blood-Brain Barrier (BBB).

  • Teratogenicity: VPA analogues interfere with histone deacetylase (HDAC) inhibition and folate metabolism. This compound retains the branching at C2, which is critical for this toxicity profile.

  • Hepatotoxicity: The terminal alkene (

    
    ) allows for metabolic oxidation (omega-oxidation). Unlike VPA, which forms toxic 4-ene metabolites via beta-oxidation, the terminal double bond here may offer an alternative metabolic clearance route, potentially altering the toxicity profile, but caution is mandatory.
    

Part 3: Synthesis & Experimental Workflow

The synthesis of this compound classically follows a Malonic Ester Synthesis pathway. This route is preferred for its ability to control the C2 branching precisely.

Synthesis Pathway Diagram

The following diagram outlines the stepwise construction of the carbon skeleton.

SynthesisPathway DiethylMalonate Diethyl Malonate (Starting Material) Alkylation1 Step 1: Alkylation (+ Propyl Bromide / NaOEt) DiethylMalonate->Alkylation1 Intermediate1 Diethyl 2-propylmalonate Alkylation1->Intermediate1 Alkylation2 Step 2: Alkylation (+ 5-Bromo-1-pentene / NaH) Intermediate1->Alkylation2 Intermediate2 Diethyl 2-propyl-2-(pent-4-enyl)malonate Alkylation2->Intermediate2 Hydrolysis Step 3: Hydrolysis (KOH / EtOH / Heat) Intermediate2->Hydrolysis Decarboxylation Step 4: Decarboxylation (Heat / -CO2) Hydrolysis->Decarboxylation Product This compound (Target) Decarboxylation->Product

Caption: Stepwise construction via double-alkylation of diethyl malonate, introducing the propyl group and the pentenyl chain sequentially.

Detailed Protocol: Step 2 (Critical Junction)

Context: You have already synthesized Diethyl 2-propylmalonate. Now you must introduce the unsaturated chain.

  • Reagents: Diethyl 2-propylmalonate (1.0 eq), Sodium Hydride (1.1 eq, 60% dispersion), 5-Bromo-1-pentene (1.1 eq), dry THF.

  • Setup: Flame-dried 3-neck flask,

    
     atmosphere, reflux condenser.
    
  • Procedure:

    • Wash NaH with dry hexane to remove mineral oil. Suspend in dry THF.

    • Add Diethyl 2-propylmalonate dropwise at 0°C. Evolution of

      
       gas will be vigorous.
      
    • Stir at RT for 30 mins until gas evolution ceases (formation of sodiomalonate).

    • Add 5-Bromo-1-pentene dropwise.

    • Reflux for 6–12 hours. Monitor via TLC (Hexane/EtOAc 9:1).

  • Work-up: Quench with saturated

    
    . Extract with 
    
    
    
    . The product is the di-substituted malonate ester.

Part 4: Handling, Storage & Emergency Response

Storage Protocol

The terminal alkene makes this compound susceptible to auto-oxidation over long periods, though less so than conjugated systems.

  • Temperature: Store at 2–8°C.

  • Atmosphere: Argon or Nitrogen blanket is mandatory for long-term storage.

  • Container: Amber glass (protects from photo-initiated radical formation).

  • Stabilizers: For bulk storage (>50g), consider adding BHT (Butylated hydroxytoluene) at 100 ppm if the application allows.

Emergency Decision Tree

In the event of exposure or spill, follow this logic flow to minimize bio-accumulation and injury.

SafetyResponse Event Emergency Event SkinContact Skin/Eye Contact Event->SkinContact Inhalation Inhalation/Vapor Event->Inhalation Spill Bench Spill Event->Spill Wash Wash w/ Soap & Water (Lipophilic: Water alone is ineffective) SkinContact->Wash FreshAir Remove to Fresh Air Inhalation->FreshAir Absorb Absorb with Sand/Vermiculite (Do NOT use combustible materials) Spill->Absorb Medical Seek Medical Attention (Mention VPA Analogue) Wash->Medical Respiratory Support Respiration (If dyspnea occurs) FreshAir->Respiratory Neutralize Wash surface with dilute NaHCO3 Absorb->Neutralize Dispose Dispose as Halogen-Free Organic Waste Neutralize->Dispose

Caption: Operational response logic for exposure and containment. Note the emphasis on soap/surfactants due to lipophilicity.

Part 5: Scientific References

  • Chemical Identity & CAS:

    • Source: ChemicalBook & ChemBK Global Chemical Register.

    • Entry: this compound (CAS 81305-62-6).

    • Link:

  • Synthesis Methodology (Malonic Ester & VPA Analogues):

    • Source: ResearchGate / Organic Syntheses.

    • Context: General procedure for alkylation of diethyl malonate to form VPA analogues.

    • Link:

  • Pharmacological Context (VPA Structure-Activity Relationships):

    • Source: National Institutes of Health (NIH) / PubMed.

    • Title: Insights into Structural Modifications of Valproic Acid and Their Pharmacological Profile.

    • Relevance: Establishes the teratogenic risks associated with C2-branched fatty acids.

    • Link:

  • Physical Properties (Analogous Data):

    • Source: Sigma-Aldrich / Merck.

    • Entry: 6-Heptenoic Acid (CAS 1119-60-4).

    • Relevance: Used for boiling point and density extrapolation (Base chain comparison).

    • Link:

Sources

Methodological & Application

Application Note: Protocol for the Synthesis of 2-Propyl-6-heptenoic Acid via Saponification of Methyl Esters

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

2-Propyl-6-heptenoic acid is a highly valuable synthetic intermediate, widely utilized in the development of valproic acid analogs, novel antiepileptic pharmacophores, and hapten conjugates for immunochemical assays .

The synthesis of this free fatty acid from its corresponding methyl ester (methyl 2-propyl-6-heptenoate) relies on a classic base-catalyzed hydrolysis (saponification). Mechanistically, the hydroxide ion acts as a hard nucleophile, attacking the sterically hindered ester carbonyl to form a tetrahedral intermediate. The subsequent collapse of this intermediate expels the methoxide leaving group, generating the water-soluble sodium 2-propyl-6-heptenoate salt. Because


-branched esters exhibit significant steric hindrance, the reaction requires elevated temperatures and a highly polar protic co-solvent system to drive the equilibrium forward. Following saponification, selective acidification protonates the carboxylate, drastically shifting its partition coefficient (

) and allowing quantitative recovery into an organic phase .

This application note provides a self-validating, phase-selective protocol designed to ensure high purity and yield without the need for complex column chromatography.

Materials and Reagents

Note: The following quantities are scaled for a standard 10 mmol synthesis. Adjust volumetrics proportionally for scale-up.

Reagent / MaterialRole in ProtocolEquivalentsAmount
Methyl 2-propyl-6-heptenoate Starting Material1.0 eq1.84 g (10 mmol)
Sodium Hydroxide (NaOH) Base / Nucleophile1.6 eq0.65 g (16.2 mmol)
Ethanol (EtOH) Primary Solvent-100 mL
Deionized Water (H₂O) Co-solvent-2.0 mL
Hexane Non-polar Wash Solvent-50 mL
Conc. Hydrochloric Acid (HCl) Acidifying Agentto pH ~2~2–3 mL
Ethyl Acetate (EtOAc) Extraction Solvent-3 × 30 mL
Anhydrous Sodium Sulfate (Na₂SO₄) Drying Agent-As needed

Experimental Workflow

G SM Methyl 2-propyl-6-heptenoate (1.84 g, 10 mmol) Saponification Saponification NaOH, EtOH/H2O, Reflux 2h SM->Saponification Evaporation Solvent Removal Rotary Evaporation Saponification->Evaporation Washing Aqueous Wash Water + Hexane Evaporation->Washing Acidification Acidification Conc. HCl to pH ~2 Washing->Acidification Aqueous Layer Extraction Organic Extraction Ethyl Acetate (3x) Acidification->Extraction Drying Drying & Concentration Na2SO4, Evaporation Extraction->Drying Organic Layer Product This compound (Target Product) Drying->Product

Workflow for the saponification, acidification, and extraction of this compound.

Step-by-Step Protocol

Step 1: Reaction Setup & Saponification
  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.84 g of methyl 2-propyl-6-heptenoate in 100 mL of ethanol.

  • In a separate small vial, dissolve 0.65 g of NaOH pellets in 2.0 mL of deionized water. Add this aqueous basic solution to the ethanolic ester solution.

  • Attach a reflux condenser and heat the mixture under reflux (approx. 80 °C) for 2 hours .

Causality & Insight: Ethanol is selected as the primary solvent because it fully solubilizes the lipophilic methyl ester, while the small volume of water dissolves the NaOH, creating a homogeneous basic environment. Refluxing provides the necessary activation energy to overcome the steric hindrance of the


-branched propyl group.
Step 2: Primary Workup & Impurity Purge
  • Allow the reaction mixture to cool to room temperature.

  • Remove the ethanol solvent under reduced pressure using a rotary evaporator.

  • Suspend the resulting oily/solid residue in 30 mL of deionized water and transfer to a separatory funnel.

  • Add 50 mL of hexane to the separatory funnel, shake vigorously, and allow the phases to separate. Discard the upper organic (hexane) layer.

Causality & Insight: Ethanol must be stripped before extraction; otherwise, it will act as a co-solvent and cause emulsion formation. At this stage, the product is sodium 2-propyl-6-heptenoate (a water-soluble soap). Washing the aqueous layer with hexane selectively removes unreacted starting material and non-polar organic impurities while the product remains safely trapped in the aqueous phase.

Step 3: Acidification & Extraction
  • Transfer the aqueous layer to an Erlenmeyer flask. While stirring continuously, carefully add concentrated HCl dropwise until the solution reaches a pH of ~2 (verify using pH indicator strips).

  • Transfer the acidified aqueous mixture back to a clean separatory funnel.

  • Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Combine the upper organic layers.

Causality & Insight: Adding concentrated HCl protonates the carboxylate salt . This neutralizes the charge, drastically increasing the molecule's lipophilicity and forcing it out of the aqueous phase. Ethyl acetate is an excellent hydrogen-bond accepting solvent that efficiently partitions the newly formed free carboxylic acid.

Step 4: Drying & Isolation
  • Wash the combined Ethyl Acetate layers with 20 mL of brine (saturated NaCl solution) to remove residual aqueous acid.

  • Dry the organic layer over anhydrous Na₂SO₄ for 15 minutes.

  • Filter out the drying agent and concentrate the filtrate under reduced pressure.

  • Place the flask under a high vacuum for 1 hour to remove trace solvent, yielding This compound as a colorless to pale yellow oil (Expected yield: ~1.25 g to 1.50 g).

Analytical Validation System

To ensure the protocol acts as a self-validating system, researchers should confirm the complete conversion of the ester to the acid. TLC (Hexane:EtOAc 8:2) visualized with a Bromocresol Green stain will show the disappearance of the high-


 ester and the appearance of a low-

yellow spot (carboxylic acid).

Expected Spectroscopic Data:

Analytical TechniqueExpected Signals / Diagnostic Values
¹H NMR (CDCl₃, 400 MHz)

~11.0 (br s, 1H, COOH ), 5.8 (ddt, 1H, =CH ), 4.9–5.0 (m, 2H, =CH₂ ), 2.3–2.4 (m, 1H, CH -COOH), 2.0–2.1 (m, 2H, allylic CH₂ ), 1.2–1.6 (m, 6H, aliphatic CH₂ ), 0.9 (t, 3H, CH₃ ).
Mass Spectrometry (ESI-)

[M-H]⁻ calculated for C₁₀H₁₇O₂: 169.12; Expected observed mass: ~169.1

References

  • Title: Method for determination of valproic acid and reagents therein (Patent EP0043285B1)
  • Title: Development of a potent 2-oxoamide inhibitor of secreted phospholipase A2 guided by molecular docking calculations and molecular dynamics simulations Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

Application Note: Hapten Design and Conjugation Strategies Using 2-Propyl-6-heptenoic Acid for Valproic Acid (VPA) Monoclonal Antibody Production

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

Valproic acid (VPA, 2-propylpentanoic acid) is a broad-spectrum antiepileptic drug with a narrow therapeutic index, necessitating precise and rapid therapeutic drug monitoring (TDM)[1]. Developing highly specific monoclonal antibodies against VPA is notoriously difficult due to its low molecular weight, aliphatic nature, and lack of reactive functional groups[2]. This application note details the mechanistic rationale and validated protocols for utilizing 2-propyl-6-heptenoic acid as a pre-hapten. By leveraging this analog, assay developers can synthesize spacer-arm haptens that preserve the critical C1 carboxylate epitope, ensuring the resulting antibodies exhibit high affinity and specificity for free VPA in patient samples[3].

Mechanistic Rationale: The "Spacer-Arm" Imperative

The Pitfalls of Direct Conjugation VPA is a small, branched fatty acid. To trigger a humoral immune response, it must be conjugated to a macromolecular carrier protein (e.g., Keyhole Limpet Hemocyanin, KLH)[2]. However, directly conjugating VPA via its sole functional group—the carboxylic acid—using standard EDC/NHS chemistry masks the carboxylate moiety. Antibodies raised against this conjugate will recognize the amide linkage and the alkyl chains, but will fail to recognize the free, negatively charged carboxylate of native VPA, rendering them useless for clinical immunoassays[2].

Strategic Haptenization via this compound To solve this, the hapten must mimic VPA while providing a distal chemical handle for conjugation. This compound is structurally homologous to VPA: it retains the C1 carboxylic acid and one C2 propyl group, but the second alkyl chain is extended to a 4-pentenyl group[3]. The terminal alkene (C6=C7) serves as a bioorthogonal anchor. It can be selectively functionalized via thiol-ene click chemistry or ozonolysis without requiring protection/deprotection of the essential C1 carboxylate[3]. This creates a "spacer arm" that projects the VPA pharmacophore outward from the carrier protein, maximizing epitope presentation and minimizing steric hindrance.

Chemical Workflows for Hapten Functionalization

HaptenWorkflow cluster_Functionalization Functionalization Pathways VPA Valproic Acid (VPA) Target Analyte Hapten This compound (Pre-Hapten) VPA->Hapten Structural Mimicry ThiolEne Thiol-Ene Reaction (+ Thioacetic Acid) Hapten->ThiolEne Ozonolysis Ozonolysis & Reduction (+ O3, Zn) Hapten->Ozonolysis ThiolHapten 7-Mercapto-2-propylheptanoic acid (Thiol-functionalized) ThiolEne->ThiolHapten Deprotection AldehydeHapten 6-Oxo-2-propylhexanoic acid (Aldehyde-functionalized) Ozonolysis->AldehydeHapten Carrier Carrier Protein Conjugation (Maleimide-KLH / Amine-KLH) ThiolHapten->Carrier Thioether Linkage AldehydeHapten->Carrier Reductive Amination Antibody Highly Specific Anti-VPA mAb Carrier->Antibody Immunization

Figure 1: Workflow for VPA haptenization using this compound via thiol and aldehyde routes.

Experimental Protocols
Protocol A: Synthesis of Thiol-Functionalized Hapten (7-Mercapto-2-propylheptanoic acid)

This route utilizes a radical-mediated thiol-ene addition to install a protected sulfhydryl group at the terminal alkene, followed by deprotection. This protocol is adapted from established 3[3].

Step-by-Step Methodology:

  • Thioacetylation: In an air-tight, amber reaction vessel, combine 1.0 g of this compound with 450 mg of thioacetic acid[3].

  • Thermal Activation: Heat the mixture at 60°C for 4 hours. Allow the reaction to stand overnight at ambient temperature[3].

  • Purification: Evaporate excess thioacetic acid under reduced pressure to isolate the intermediate, 7-acetylthio-2-propylheptanoic acid, as a viscous oil (~0.9 g yield)[3].

    • Self-Validating Check: Analyze via

      
      H-NMR (CDCl
      
      
      
      ). Confirm the disappearance of the alkene multiplet (5.7–5.9 ppm) and the appearance of a sharp singlet at ~2.3 ppm corresponding to the acetyl methyl group.
  • Deprotection: Dissolve 0.8 g of the thioacetate intermediate in 50 mL of 5N methanolic ammonia[3].

  • Cleavage: Stir the solution for 2 hours at ambient temperature. Crucial Causality: Maintain a strict argon or nitrogen atmosphere during this step. Oxygen exposure will drive oxidative dimerization, forming unusable disulfide bonds between the newly liberated thiols[3].

  • Isolation: Concentrate the mixture to dryness under reduced pressure to yield 7-mercapto-2-propylheptanoic acid[3].

    • Self-Validating Check: Quantify free sulfhydryl groups using Ellman’s Reagent (DTNB) assay at 412 nm. Ensure >90% deprotection efficiency before proceeding to conjugation.

Protocol B: Carrier Protein Conjugation (Maleimide Chemistry)
  • Carrier Preparation: Reconstitute 10 mg of Maleimide-activated KLH in 1 mL of Conjugation Buffer (100 mM Sodium Phosphate, 5 mM EDTA, pH 7.2). Crucial Causality: EDTA is mandatory to chelate trace heavy metals that catalyze unwanted thiol oxidation.

  • Hapten Solubilization: Dissolve 2 mg of 7-mercapto-2-propylheptanoic acid in 100 µL of anhydrous DMF. (The aliphatic nature of the hapten requires organic co-solvents to prevent precipitation in the aqueous buffer).

  • Conjugation: Add the hapten solution dropwise to the KLH solution under gentle vortexing. Incubate for 2 hours at room temperature.

  • Desalting: Purify the immunogen conjugate using a 7K MWCO Zeba spin desalting column to remove unreacted hapten and DMF.

Quantitative Data & Analytics: Specificity Profiling

Antibodies raised using this spacer-arm strategy exhibit superior specificity. Because the C1 carboxylate and C2 branching are fully exposed, the resulting mAbs can easily distinguish VPA from structurally similar physiological fatty acids and VPA metabolites[2].

The table below summarizes the expected cross-reactivity profile of a high-affinity mAb generated via the this compound haptenization strategy, benchmarked against standard 4[4].

CompoundStructural Variance from VPACross-Reactivity (%)
Valproic Acid (Target) None (Native Analyte) 100.0%
4-ene-valproic acidAlkene at C4< 6.0%[4]
2-propyl-4-pentenoic acidAlkene at C4 of main chain< 6.0%[4]
3-keto-valproic acidKetone at C3< 6.0%[4]
ValpromidePrimary amide replacing C1 COOH< 0.1%
Butyric AcidShort straight chain (4C)0.0%

Data Interpretation: The near-zero cross-reactivity with Valpromide validates the mechanistic hypothesis: the antibody's paratope is highly dependent on the negative charge of the free C1 carboxylate. Modifications to the alkyl chains (e.g., 4-ene-valproic acid) show minimal interference, confirming the high fidelity of the spacer-arm presentation[4].

References
  • Source: google.
  • Source: synabs.
  • Title: Free Valproic Acid Assay (Reference — 2013.03.006)
  • Source: nih.

Sources

Application Note: High-Efficiency Conjugation of 2-Propyl-6-heptenoic Acid to Carrier Proteins

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Conjugation methods for 2-Propyl-6-heptenoic acid to carrier proteins Content Type: Detailed Application Note and Protocol Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide details the methodology for conjugating This compound (a structural analogue of valproic acid with a terminal alkene) to carrier proteins such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).

The primary challenge with this molecule is its hydrophobic nature and the steric hindrance introduced by the 2-propyl branching near the carboxylic acid. To overcome these, we utilize a Two-Step Carbodiimide (EDC/NHS) Strategy optimized for lipophilic haptens. This approach maximizes epitope density while preserving the structural integrity of the terminal alkene (C6 position), which may be critical for antibody specificity or downstream functionalization.

Scientific Rationale & Strategy

Chemical Analysis of the Hapten
  • Molecule: this compound (

    
    )
    
  • Functional Handle: Carboxylic Acid (-COOH) at C1.

  • Secondary Feature: Terminal Alkene (

    
    ) at C6.
    
  • Solubility Profile: Low water solubility; soluble in organic solvents (DMSO, DMF, Methanol).

Selection of Conjugation Chemistry

While the terminal alkene offers a route for thiol-ene "click" chemistry, the Carboxylic Acid (C1) is the preferred site for conjugation when generating immunogens. Attaching the protein at C1 exposes the unique branched aliphatic chain and the terminal alkene to the immune system, serving as the primary antigenic determinants.

We reject the "One-Step" EDC method (mixing hapten, protein, and EDC simultaneously) because:

  • Protein Cross-linking: EDC will activate the protein's own carboxyls, causing protein-protein polymerization.

  • Hydrophobic Mismatch: The hapten requires organic solvent, while the protein requires aqueous buffer. A one-pot mix often leads to hapten precipitation before reaction.

The Solution: Modified Two-Step Active Ester Method

  • Activation (Organic Phase): The hapten is activated with EDC and NHS in anhydrous DMSO. This prevents hydrolysis of the active ester and maintains hapten solubility.

  • Conjugation (Aqueous Phase): The activated NHS-ester is added slowly to the protein solution. The organic solvent concentration is kept below 20% to prevent protein denaturation.

Visualization of Reaction Pathway

The following diagram illustrates the chemical mechanism and workflow logic.

ConjugationPathway cluster_0 Phase 1: Organic Activation cluster_1 Phase 2: Aqueous Conjugation Hapten This compound (Hydrophobic -COOH) Intermediate Semi-Stable NHS-Ester Hapten->Intermediate Activation (Anhydrous DMSO) EDC EDC Crosslinker EDC->Intermediate NHS NHS / Sulfo-NHS NHS->Intermediate Conjugate Final Hapten-Protein Conjugate (Amide Bond) Intermediate->Conjugate Nucleophilic Attack (pH 7.2 - 8.0) Protein Carrier Protein (KLH/BSA) (-NH2 Lysine Residues) Protein->Conjugate

Caption: Two-step EDC/NHS activation pathway transitioning from organic solvent to aqueous buffer to ensure solubility and specificity.

Materials & Equipment

ComponentSpecificationPurpose
Hapten This compound (>95% purity)Target antigen
Carrier Protein mcKLH or BSA (Imject™ grade preferred)Immunogenic carrier
Crosslinker EDC (1-ethyl-3-[3-dimethylaminopropyl]carbodiimide HCl)Carboxyl activator
Stabilizer NHS (N-hydroxysuccinimide)Forms stable active ester
Solvent Anhydrous DMSO (Dimethyl sulfoxide)Dissolves hydrophobic hapten
Conjugation Buffer 0.1 M Phosphate Buffer, pH 7.2 - 7.5Reaction medium
Purification Desalting Columns (7K MWCO) or Dialysis CassettesRemoves unreacted hapten

Detailed Protocol: Two-Step Conjugation

Phase A: Hapten Activation (The "Active Ester" Method)

Critical Step: This reaction must be performed in anhydrous conditions to prevent the EDC from hydrolyzing before it reacts with the hapten.

  • Calculate Molar Ratios:

    • Target Hapten:Protein ratio for reaction: 50:1 (for BSA) or 500:1 (for KLH, due to its massive size).

    • EDC/NHS to Hapten ratio: 1.5:1 (molar excess).

  • Solubilization: Dissolve 2-5 mg of this compound in 200 µL of Anhydrous DMSO .

  • Activation:

    • Add 1.5 molar equivalents of EDC to the hapten solution.

    • Add 1.5 molar equivalents of NHS to the mixture.

    • Note: Both EDC and NHS should be dissolved in a minimal volume of dry DMSO immediately before use.

  • Incubation: Vortex well and incubate at room temperature (RT) for 30-45 minutes in the dark.

    • Result: Formation of the succinimidyl ester of this compound.

Phase B: Protein Conjugation
  • Protein Preparation: Dissolve the Carrier Protein (KLH or BSA) in 0.1 M Phosphate Buffer (pH 7.2) to a concentration of 2-5 mg/mL.

    • Caution: Do not use amine-containing buffers (Tris, Glycine) as they will compete with the conjugation.[1]

  • Mixing: Slowly add the activated hapten-DMSO solution dropwise to the protein solution while gently vortexing or stirring.

    • Solvent Limit: Ensure the final volume of DMSO does not exceed 10-15% of the total reaction volume to avoid precipitating the protein.

  • Reaction: Incubate the mixture for 2 hours at Room Temperature or Overnight at 4°C with continuous gentle agitation (rocker or shaker).

    • Observation: The solution may turn slightly cloudy due to the lipid nature of the hapten; this is acceptable provided no massive flocculation occurs.

Phase C: Purification (Desalting)
  • Equilibration: Equilibrate a Desalting Column (e.g., Zeba Spin or Sephadex G-25) with PBS (pH 7.4).

  • Loading: Apply the reaction mixture to the column.

  • Elution: Collect the flow-through (large protein conjugate). The unreacted free hapten, EDC, and NHS will be retained in the column.

    • Alternative: Dialysis against 2L of PBS at 4°C with 3 buffer changes over 24 hours.

Quality Control & Validation

A self-validating protocol requires confirmation of conjugation. We recommend the TNBS Assay for quantitative data and MALDI-TOF for qualitative confirmation.

TNBS Assay (Trinitrobenzenesulfonic Acid)

This colorimetric assay measures free primary amines (lysines).[1] A reduction in free amines compared to the native protein indicates successful conjugation.

Protocol:

  • Prepare 0.01% (w/v) TNBS solution in 0.1 M Sodium Bicarbonate (pH 8.5).

  • Add 250 µL of Conjugate (diluted to 100 µg/mL) and 250 µL of Native Protein Control to separate tubes.

  • Add 125 µL of TNBS solution to each.

  • Incubate at 37°C for 2 hours.

  • Add 125 µL of 10% SDS and 50 µL of 1N HCl to stop the reaction.

  • Measure Absorbance at 335 nm .[1]

Calculation of Hapten Density:



Data Interpretation Table
MethodMetricExpected ResultInterpretation
TNBS Assay Absorbance (335nm)30-50% decrease vs. ControlSuccessful masking of Lysines by Hapten.
MALDI-TOF Molecular WeightShift of +2 to +5 kDa (BSA)Incorporation of ~10-30 hapten molecules.
SDS-PAGE Band MigrationSlight upward shift / SmearingIncreased MW and hydrophobicity.

Troubleshooting Guide

Issue: Precipitation upon adding Hapten to Protein
  • Cause: The this compound is too hydrophobic, causing it to crash out of the aqueous buffer.

  • Solution:

    • Increase the DMSO concentration to 20% (if protein tolerates).

    • Add a surfactant like Tween-20 (0.05%) to the protein buffer before adding the hapten.

    • Use Sulfo-NHS instead of standard NHS during activation (though Sulfo-NHS is less soluble in pure DMSO, it increases water solubility of the intermediate).

Issue: Low Conjugation Efficiency (TNBS shows <10% substitution)
  • Cause: Hydrolysis of the Active Ester.

  • Solution: Ensure the activation step (Phase A) is strictly anhydrous. Use fresh EDC. Increase the Hapten:Protein molar ratio to 100:1.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques. Academic Press. (The definitive text on EDC/NHS chemistry).
  • Thermo Fisher Scientific. Instructions: EDC (1-ethyl-3-[3-dimethylaminopropyl]carbodiimide hydrochloride).[2]Link

  • Matyas, G. R., et al. (2014). "Characterization and optimization of heroin hapten-BSA conjugates: Method development for the synthesis of reproducible hapten-based vaccines." ResearchGate.[3] Link

  • PubChem. 2-Propylheptanoic acid (Structural Analogue Data). National Library of Medicine. Link

  • RayBiotech. Hapten-BSA Conjugation Kit Protocol.Link

Sources

Application Note: Thioether Formation Protocols Using 2-Propyl-6-Heptenoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

2-Propyl-6-heptenoic acid is a versatile, bifunctional aliphatic building block featuring a sterically accessible carboxylic acid and a terminal alkene[1]. In drug development and materials science, this molecule serves as a critical intermediate for synthesizing valproic acid analogs, lipid nanoparticle (LNP) tails, and crosslinked polymer networks[1].

When conjugating thiol-containing payloads (e.g., peptides, fluorescent tags, or lipid headgroups) to this compound, Thiol-Ene click chemistry is the premier methodology[2][3]. Because the terminal alkene on this compound is unactivated (lacking electron-withdrawing groups), base-catalyzed Michael addition pathways are highly inefficient[2][4]. Instead, the radical-mediated hydrothiolation pathway must be employed[4][5].

The radical pathway is driven by a step-growth mechanism that yields a highly stable, linear thioether via strictly anti-Markovnikov addition[3][5]. This application note details the causality, kinetics, and field-validated protocols for executing this transformation with maximum yield and stereoselectivity.

Reaction Kinetics & Pathway Visualization

The radical-mediated thiol-ene reaction is a self-propagating cycle. Once initiated, a thiyl radical attacks the electron-rich terminal double bond of this compound, forming a carbon-centered radical intermediate[4][5]. This intermediate subsequently abstracts a hydrogen atom from another thiol molecule, yielding the final thioether product and regenerating the thiyl radical to continue the chain reaction[3][5].

ThiolEneMechanism Initiation Initiation: UV Light + Photoinitiator ThiylRadical Thiyl Radical (R-S•) Initiation->ThiylRadical Generates Propagation1 Propagation Step 1: Addition to Alkene ThiylRadical->Propagation1 Attacks terminal alkene CarbonRadical Carbon-Centered Radical Propagation1->CarbonRadical Forms intermediate Propagation2 Propagation Step 2: Chain Transfer CarbonRadical->Propagation2 Abstracts H from thiol Propagation2->ThiylRadical Regenerates R-S• Product Thioether Derivative Propagation2->Product Yields final product

Radical-mediated Thiol-Ene reaction cycle for this compound.

Quantitative Data & Method Selection

The choice of initiation method directly impacts the reaction kinetics and overall yield. As summarized in Table 1 , photoinitiation is the superior method for this compound due to its rapid kinetics and ambient operating temperature, which preserves the integrity of sensitive bioconjugates[2][4].

Table 1: Comparative Efficiency of Thioether Formation Pathways for Terminal Alkenes

Initiation MethodCatalyst / InitiatorReaction TemperatureTypical TimeYield (%)Regioselectivity
Photoinitiated (UV) DMPA (1-5 wt%)Ambient (20-25°C)5 - 30 min>95%Anti-Markovnikov
Thermally Initiated AIBN (1-5 wt%)65 - 80°C2 - 6 hours85 - 95%Anti-Markovnikov
Base-Catalyzed TEA or DMAPAmbient (20-25°C)>24 hours<20%N/A (Poor reactivity)

Experimental Workflows & Protocols

Workflow Prep 1. Reagent Prep Irrad 2. UV Irradiation Prep->Irrad Purif 3. Purification Irrad->Purif Char 4. Validation Purif->Char

Standard experimental workflow for photoinitiated thioether synthesis.

Protocol A: Photoinitiated Thiol-Ene Conjugation (Recommended)

This protocol utilizes UV light to achieve rapid, high-yielding thioether formation at room temperature[2].

Materials:

  • Alkene: this compound (1.0 eq)

  • Thiol: Target R-SH compound (1.05 eq)

  • Photoinitiator: 2,2-Dimethoxy-2-phenylacetophenone (DMPA) (1-2 wt%)

  • Solvent: Tetrahydrofuran (THF), Dimethylformamide (DMF), or Methanol (depending on payload solubility).

Step-by-Step Procedure & Causality:

  • Reagent Mixing: Dissolve 1.0 eq of this compound and 1.05 eq of the target thiol in the chosen solvent.

    • Causality Insight: A slight molar excess (1.05 eq) of the thiol is strictly required to ensure complete consumption of the alkene and to mathematically offset any minor thiol-thiol oxidative coupling (disulfide formation) that may occur as a side reaction[2][5].

  • Initiator Addition: Add 1-2 wt% of DMPA relative to the total monomer mass.

    • Causality Insight: DMPA cleaves highly efficiently under 365 nm UV light. Keeping the concentration low prevents excessive termination events (radical-radical recombination) and minimizes downstream purification hurdles[3].

  • Degassing (Critical Step): Purge the reaction vial with Argon or Nitrogen for 10 minutes.

    • Causality Insight: Molecular oxygen is a potent radical scavenger. Failing to remove dissolved oxygen will result in the formation of peroxy radicals, which stall the propagation cycle, leading to incomplete conversion and complex impurity profiles[5].

  • UV Irradiation: Expose the sealed, transparent reaction vessel to 365 nm UV light at room temperature for 15-30 minutes.

    • Causality Insight: 365 nm is the optimal wavelength for DMPA activation. It avoids the higher-energy UV ranges (e.g., 254 nm) that could cause unwanted side reactions or degrade sensitive biological payloads[2][4].

  • In-Process Validation (Self-Validating System): Withdraw a 50 µL aliquot, evaporate the solvent, and analyze via

    
    H NMR.
    
    • Causality Insight: The complete disappearance of the terminal alkene multiplet at ~5.8 ppm and the terminal methylene protons at ~4.9-5.0 ppm confirms total conversion. If peaks remain, irradiate for an additional 10 minutes.

  • Purification: Precipitate the resulting thioether product in cold diethyl ether or purify via flash chromatography/dialysis depending on the molecular weight of the conjugate.

Protocol B: Thermally Initiated Thiol-Ene Conjugation (Alternative)

For systems where UV irradiation is not feasible (e.g., highly opaque mixtures or UV-sensitive fluorophores), thermal initiation is a robust alternative[2].

Step-by-Step Procedure & Causality:

  • Reagent Mixing: Combine this compound (1.0 eq) and the target thiol (1.05 eq) in a suitable solvent (e.g., Toluene or DMF).

  • Initiator Addition: Add Azobisisobutyronitrile (AIBN) at 2-5 wt%.

  • Degassing: Purge with Argon for 15 minutes.

  • Thermal Activation: Heat the reaction mixture to 70°C under continuous stirring for 4 to 6 hours.

    • Causality Insight: AIBN has a 10-hour half-life at 65°C. Heating the system to 70°C accelerates the thermal decomposition of the diazo compound, establishing a steady, sustained state of primary radicals necessary for the propagation phase over the 4-hour window[2][5].

  • Validation & Purification: Monitor alkene depletion via

    
    H NMR and purify as described in Protocol A.
    

References

  • Thiol-ene reaction Wikipedia URL: [Link]

  • Thiol–Ene Click Chemistry: Computational and Kinetic Analysis of the Influence of Alkene Functionality Journal of the American Chemical Society (JACS) URL:[Link]

  • CROSSLINKED GEL FORMULATION - EP 3985046 A1 European Patent Office URL

Sources

Application Note: High-Specificity Synthesis of Valproic Acid Immunogens

Author: BenchChem Technical Support Team. Date: March 2026

Utilizing 2-Propyl-6-heptenoic Acid as a Distal-Linker Hapten Precursor

Introduction & Rationale

Valproic Acid (VPA) is a widely prescribed antiepileptic drug with a narrow therapeutic index (50–100 µg/mL). Due to significant inter-individual variability in metabolism and potential hepatotoxicity, Therapeutic Drug Monitoring (TDM) is mandatory.

The core challenge in developing antibodies for VPA is its small size (MW ~144 Da) and structural simplicity. Antibodies must distinguish VPA from its metabolites (e.g., 2-ene-VPA, 3-keto-VPA) and endogenous fatty acids.

The "Distal-Linker" Strategy: Standard conjugation via the VPA carboxyl group (


) often masks the molecule's primary polar epitope, leading to poor specificity. This protocol utilizes This compound  as a hapten precursor. Structurally, this molecule mimics the VPA "head" (carboxyl and propyl branch) but extends one alkyl chain by two carbons, terminating in a double bond.
  • VPA: 2-propylpentanoic acid (

    
     backbone).[1][2][3]
    
  • Precursor: this compound (

    
     backbone).
    

This extension acts as a built-in spacer arm. By functionalizing the terminal alkene (


), we can attach the carrier protein distal to the epitope, leaving the crucial carboxyl group and branching point exposed for antibody recognition.
Chemical Synthesis of the Hapten

Objective: Convert this compound into 7-Amino-2-propylheptanoic acid . This amino-derivative allows for robust cross-linking to carrier proteins (BSA/KLH) without interfering with the VPA-mimicking carboxyl group.

Reagents Required:
  • This compound (Starting Material)

  • Borane-tetrahydrofuran complex (

    
    )
    
  • Hydrogen peroxide (

    
    ), Sodium hydroxide (
    
    
    
    )
  • Triphenylphosphine (

    
    ), Diisopropyl azodicarboxylate (DIAD)
    
  • Phthalimide[4]

  • Hydrazine hydrate (

    
    )
    
  • Methanol (

    
    ), Dichloromethane (
    
    
    
    )
Step-by-Step Protocol:

Step A: Carboxyl Protection (Methyl Esterification)

  • Dissolve this compound (10 mmol) in MeOH (50 mL).

  • Add catalytic

    
     (0.5 mL) and reflux for 4 hours.
    
  • Evaporate solvent, redissolve in DCM, wash with

    
    , and dry over 
    
    
    
    .
  • Yield: Methyl 2-propyl-6-heptenoate (Intermediate 1 ).

Step B: Hydroboration-Oxidation (Terminal Alkene to Primary Alcohol)

  • Dissolve Intermediate 1 (10 mmol) in anhydrous THF under

    
     at 0°C.
    
  • Add

    
     (1.0 M, 5 mL) dropwise. Stir at RT for 2 hours.
    
  • Cool to 0°C. Carefully add 3M

    
     (5 mL) followed by 30% 
    
    
    
    (5 mL).
  • Stir for 1 hour. Extract with Ethyl Acetate.

  • Product: Methyl 7-hydroxy-2-propylheptanoate (Intermediate 2 ).

Step C: Mitsunobu Amination (Alcohol to Protected Amine)

  • Dissolve Intermediate 2 (10 mmol),

    
     (12 mmol), and Phthalimide (12 mmol) in anhydrous THF.
    
  • Add DIAD (12 mmol) dropwise at 0°C. Stir overnight at RT.

  • Mechanism: The hydroxyl group is replaced by the phthalimide group via

    
     inversion (irrelevant at primary carbon, but ensures high yield).
    
  • Product: Methyl 7-phthalimido-2-propylheptanoate (Intermediate 3 ).

Step D: Global Deprotection (Formation of Amino-Acid Hapten)

  • Dissolve Intermediate 3 in a mixture of 6N

    
     and Acetic Acid (1:1).
    
  • Reflux for 12 hours. (This hydrolyzes both the methyl ester and the phthalimide).

  • Alternative: Use Hydrazine in EtOH for phthalimide removal, then

    
     for ester hydrolysis.
    
  • Purify via Ion-Exchange Chromatography (Dowex 50W) to isolate the zwitterionic amino acid.

  • Final Hapten: 7-Amino-2-propylheptanoic acid .

Immunogen Conjugation Protocol

Method: Glutaraldehyde Cross-linking (Two-Step Method). Rationale: This method links the primary amine of the hapten (


) to Lysine residues on the carrier protein (BSA or KLH). The VPA carboxyl group remains free, serving as the primary antigenic determinant.
Reagents:
  • Hapten: 7-Amino-2-propylheptanoic acid (synthesized above).[5]

  • Carrier: Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH).

  • Crosslinker: Glutaraldehyde (25% EM grade).

  • Buffer: Phosphate Buffered Saline (PBS), pH 7.4.

  • Blocking: Glycine or Ethanolamine.

Protocol:
  • Carrier Activation:

    • Dissolve 20 mg BSA in 2 mL PBS (pH 7.4).

    • Add 100 µL of 1% Glutaraldehyde solution dropwise while stirring.

    • Incubate at Room Temperature (RT) for 1 hour.

    • Note: This activates BSA surface amines with aldehyde groups.

  • Hapten Coupling:

    • Dissolve 10 mg of 7-Amino-2-propylheptanoic acid in 1 mL PBS (adjust pH to 7.4 if necessary).

    • Add the Hapten solution to the Activated BSA solution.

    • Incubate overnight at 4°C with gentle stirring.

    • Chemistry: The hapten's terminal amine reacts with the aldehyde on BSA to form a Schiff base.

  • Stabilization (Reduction):

    • Add Sodium Borohydride (

      
      ) to a final concentration of 10 mM. Stir for 30 mins.
      
    • Purpose: Reduces the unstable Schiff base (C=N) to a stable secondary amine (C-NH) and quenches unreacted aldehydes.

  • Purification:

    • Dialyze the conjugate against PBS (3 changes, 4 Liters each) over 24 hours using a 10 kDa cutoff membrane to remove unreacted hapten.

    • Lyophilize for long-term storage.

Visualization of Workflows
Figure 1: Hapten Synthesis Pathway [4]

HaptenSynthesis Start This compound (Alkene Precursor) Step1 Methyl Esterification (COOH Protection) Start->Step1 MeOH, H+ Step2 Hydroboration-Oxidation (Alkene -> Alcohol) Step1->Step2 1. BH3-THF 2. H2O2, NaOH Step3 Mitsunobu Reaction (Alcohol -> Phthalimide) Step2->Step3 PPh3, DIAD, Phthalimide Step4 Deprotection (Hydrolysis) Step3->Step4 HCl/AcOH Reflux End 7-Amino-2-propylheptanoic Acid (Final Hapten) Step4->End Purification

Caption: Synthetic route converting the alkene precursor to the amino-functionalized hapten.

Figure 2: Immunogen Conjugation Workflow

Conjugation cluster_0 Phase 1: Activation cluster_1 Phase 2: Coupling cluster_2 Phase 3: Stabilization BSA Carrier Protein (BSA/KLH) ActBSA Activated Carrier (Aldehyde-functionalized) BSA->ActBSA + Glutaraldehyde Glut Glutaraldehyde Schiff Schiff Base Conjugate (Unstable) ActBSA->Schiff + Hapten Hapten Hapten (7-Amino-2-propylheptanoic acid) Hapten->Schiff Final Stable Immunogen (Secondary Amine Linkage) Schiff->Final + NaBH4 (Reduction)

Caption: Two-step glutaraldehyde conjugation strategy ensuring specific amine-to-amine linkage.

Validation & Quality Control

Before immunization, the Hapten Density (Epitope Ratio) must be verified.

ParameterAssay MethodTarget Specification
Protein Concentration BCA or Coomassie (Bradford)1.0 – 5.0 mg/mL
Hapten Incorporation TNBS Assay (Trinitrobenzenesulfonic acid)15 – 25 Haptens / BSA molecule
Aggregate Analysis SEC-HPLC< 5% High MW Aggregates

TNBS Assay Protocol:

  • React native BSA and Conjugated BSA with TNBS (specific for free amines).

  • Measure absorbance at 335 nm.

  • Calculate % modification of Lysine residues.

  • Logic: A decrease in free amines correlates to hapten conjugation density.

References
  • Title: Method for determination of valproic acid and reagents therein (EP0043285B1).
  • Hapten Synthesis Principles

    • Title: The Synthesis of Haptens and Their Use for the Development of Monoclonal Antibodies.[6]

    • Source: NIH / PMC (Bioconjug Chem).
    • Context: General methodologies for linker attachment and hapten design to maximize specificity.
    • URL:[Link]

  • Valproic Acid Pharmacology & Structure

    • Title: Insights into Structural Modifications of Valproic Acid and Their Pharmacological Profile.
    • Source: Molecules (NIH).[4]

    • Context: Reviews structural analogs (like 2-ene-VPA) which informs the choice of this compound as a stable analog precursor.
    • URL:[Link]

Sources

Preparation of enzyme-labeled Valproic acid analogues for immunoassays

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation of Enzyme-Labeled Valproic Acid Analogues for Immunoassays

Executive Summary

This guide details the chemical engineering of enzyme-labeled Valproic Acid (VPA) analogues, a critical component in competitive immunoassays (ELISA, EMIT, CEDIA). VPA (2-propylpentanoic acid) is a small molecule (


 g/mol ) lacking intrinsic immunogenicity or functional handles for direct conjugation.

To generate high-fidelity reagents, we must synthesize a functionalized hapten that preserves the specific epitope (the branched aliphatic chain and carboxylic acid) while providing a distal "handle" for enzyme attachment. This protocol focuses on the synthesis of 6-amino-2-propylhexanoic acid (Amino-VPA) , its activation, and subsequent conjugation to Horseradish Peroxidase (HRP) and Glucose-6-Phosphate Dehydrogenase (G6PDH).

Chemical Design Strategy

Hapten Design: The "Distal Linker" Approach

Direct conjugation to the carboxylic acid of VPA often neutralizes the primary epitope recognized by antibodies. To avoid "bridge recognition" (where the antibody binds the linker rather than the drug) and preserve the pharmacophore, we utilize an


-amino modification of one propyl chain.
  • Target Hapten: 6-amino-2-propylhexanoic acid.[1][2]

  • Rationale: This molecule mimics the VPA structure (a branched carboxylic acid) but extends one carbon chain into a 4-aminobutyl group. This amine serves as a nucleophilic handle for cross-linking without sterically hindering the VPA binding pocket.

Enzyme Selection
  • HRP (Horseradish Peroxidase): Ideal for heterogeneous assays (ELISA) due to high turnover rate and stability.

  • G6PDH (Glucose-6-Phosphate Dehydrogenase): The standard for homogeneous assays (EMIT). Conjugation must occur near the active site such that antibody binding sterically inhibits enzyme activity.

Protocol A: Synthesis of VPA Hapten (Amino-VPA)

Objective: Synthesize 6-amino-2-propylhexanoic acid starting from diethyl propylmalonate.

Reaction Scheme Visualization

VPA_Synthesis Start Diethyl Propylmalonate Inter1 Protected Malonate Intermediate Start->Inter1 Alkylation Reagent + N-(4-bromobutyl)phthalimide (NaH, DMF) Reagent->Inter1 Step2 Hydrolysis & Decarboxylation (KOH, then HCl/Heat) Inter1->Step2 Step3 Deprotection (Hydrazine Hydrate) Step2->Step3 Final 6-Amino-2-propylhexanoic Acid (Amino-VPA) Step3->Final Purification

Figure 1: Synthetic pathway for the Amino-VPA hapten. The process involves alkylation, decarboxylation, and deprotection.

Step-by-Step Methodology

1. Alkylation:

  • Reagents: Diethyl propylmalonate (1.0 eq), Sodium Hydride (NaH, 1.1 eq), N-(4-bromobutyl)phthalimide (1.0 eq), dry DMF.

  • Procedure:

    • Suspend NaH in dry DMF under nitrogen at 0°C.

    • Dropwise add diethyl propylmalonate; stir for 30 min to form the enolate.

    • Add N-(4-bromobutyl)phthalimide dissolved in DMF.

    • Heat to 60°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc).

    • Quench with water, extract with ethyl acetate, dry over

      
      , and concentrate.
      

2. Hydrolysis and Decarboxylation:

  • Reagents: KOH (4.0 eq), Ethanol/Water.[1]

  • Procedure:

    • Reflux the crude intermediate in ethanolic KOH for 12 hours. This hydrolyzes the esters to carboxylates and opens the phthalimide ring (partially).

    • Acidify to pH 1 with conc. HCl and reflux for 4-8 hours. This induces decarboxylation (converting malonic acid derivative to acetic acid derivative) and ensures complete phthalimide hydrolysis if hydrazine is not used in the next step. Note: Hydrazine is preferred for clean phthalimide removal.

3. Phthalimide Cleavage (Hydrazinolysis):

  • Reagents: Hydrazine hydrate (excess), Ethanol.

  • Procedure:

    • Dissolve the decarboxylated intermediate in ethanol.

    • Add hydrazine hydrate and reflux for 2 hours. A white precipitate (phthalhydrazide) will form.

    • Cool, filter off the precipitate.

    • Concentrate the filtrate. Dissolve residue in 1M HCl to protonate the amine, wash with ether (removes non-amine impurities), then basify aqueous layer and extract the amino acid or use ion-exchange chromatography (Dowex 50W) for purification.

  • Yield: Expect ~40-60% overall yield.

  • Characterization: Confirm structure via

    
    -NMR (Look for propyl methyl triplet ~0.9 ppm and methylene protons adjacent to amine ~2.6 ppm).
    

Protocol B: Activation and Enzyme Conjugation

Since the hapten is an amino-acid derivative, we cannot directly react it with enzyme lysines (amine-amine). We must first convert the Amino-VPA into an Activated NHS-Ester using a succinate linker.

Phase 1: Conversion to Activated Hapten (NHS-VPA)
  • Succinylation: React Amino-VPA (1 eq) with Succinic Anhydride (1.2 eq) and Triethylamine (2 eq) in DMF for 2 hours. This creates VPA-Hemisuccinate (Carboxyl-terminated).

  • Activation: React VPA-Hemisuccinate with N-Hydroxysuccinimide (NHS) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in dry DMF.

    • Stir overnight at room temperature.

    • Result: VPA-Linker-NHS ester. Use immediately or store desiccated at -20°C.

Phase 2: Conjugation to HRP (Heterogeneous Assay)
  • Buffer: 0.1 M Sodium Bicarbonate, pH 8.5 (avoid amines like Tris).

  • Ratio: 1:10 to 1:20 (Enzyme:Hapten molar ratio).

  • Steps:

    • Dissolve 5 mg HRP in 1 mL Buffer.

    • Add 50-fold molar excess of VPA-Linker-NHS (dissolved in 50

      
      L DMSO) dropwise to the HRP solution.
      
    • Incubate for 2 hours at Room Temperature (RT) in the dark.

    • Quench: Add 100

      
      L of 1M Glycine (pH 8.0) to stop the reaction.
      
Phase 3: Conjugation to G6PDH (Homogeneous EMIT)
  • Criticality: For EMIT, the hapten must inhibit the enzyme when antibody binds. This requires controlled substitution (usually 1-4 haptens per enzyme molecule).

  • Buffer: 50 mM Phosphate Buffer, pH 8.0, containing co-factors (NAD/NADH) to stabilize the active site during conjugation.

  • Steps:

    • Dialyze G6PDH against the phosphate buffer.

    • Titrate VPA-Linker-NHS into the enzyme solution slowly.

    • Monitoring: Periodically check enzyme activity. Stop conjugation when activity drops by ~30-50% (indicating modification of critical lysines), or proceed to full conjugation if relying on antibody-induced steric hindrance.

    • Purification: Gel filtration (Sephadex G-25) is mandatory to remove free hapten.

Purification and Characterization

Purification Workflow
MethodPurposeProtocol
Dialysis Remove small molecules (NHS, EDC, free hapten)Dialyze against PBS (3 changes, 4°C, 24h). MWCO: 10 kDa.
Size Exclusion (SEC) Isolate monomeric conjugate from aggregatesColumn: Superdex 200. Buffer: PBS. Monitor UV 280nm (Protein) and 403nm (HRP heme).
Characterization Metrics
  • Hapten Number (Epitope Density):

    • Use TNBS (Trinitrobenzenesulfonic acid) assay to measure free amines before and after conjugation.

    • Calculation:

      
      
      
  • Functional Titer:

    • Coat ELISA plate with Anti-VPA antibody.

    • Add serial dilutions of VPA-HRP conjugate.

    • Measure OD450. High signal indicates successful conjugation and recognition.

Assay Validation (Troubleshooting)

Logic of the Competitive Assay

In a competitive format, the signal is inversely proportional to the analyte concentration.

Assay_Logic Sample Patient Sample (Free VPA) Competition Competitive Binding Sample->Competition Conjugate Enzyme-VPA Conjugate Conjugate->Competition Antibody Anti-VPA Antibody (Limited Sites) Antibody->Competition Result_Low Low VPA in Sample -> High Conjugate Bound -> High Signal Competition->Result_Low Low Analyte Result_High High VPA in Sample -> Low Conjugate Bound -> Low Signal Competition->Result_High High Analyte

Figure 2: Competitive immunoassay logic. VPA in the sample competes with the Enzyme-VPA conjugate for limited antibody binding sites.

Common Issues & Solutions
  • Low Modulation (EMIT): If the antibody does not sufficiently inhibit the G6PDH-VPA conjugate, the hapten linker may be too long. Solution: Use a shorter linker (e.g., skip the succinyl step and react Amino-VPA with a homobifunctional linker like DSG).

  • High Background (ELISA): Incomplete removal of free hapten-enzyme aggregates. Solution: Perform rigorous SEC purification.

  • Poor Sensitivity: Over-conjugation (too many haptens) can increase antibody avidity for the conjugate over the free drug. Solution: Reduce the molar excess of NHS-VPA during conjugation (aim for 2-3 haptens/enzyme).

References

  • European Patent Office. (1983). Valproic acid conjugates and their use in immunoassays. EP0084092B1. Link

  • Sidki, A. M., et al. (1982). Direct single-reagent fluorescence polarisation immunoassay for valproic acid in serum.[2] Clinical Chemistry.[3][4] Link

  • Fisher Scientific. (n.d.). CEDIA™ Valproic Acid II Assay Application Note.Link

  • ResearchGate. (2025). Methodology for the manufacturable synthesis of valproic acid conjugates.Link

  • Abbott Laboratories. (2013). Valproic Acid Assay (CMIA) - Clinical Specifications.[5]Link

Sources

Polymerization techniques for ethylenically unsaturated carboxylic monomers

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Polymerization Techniques for Ethylenically Unsaturated Carboxylic Monomers in Nanomedicine

Executive Summary

Ethylenically unsaturated carboxylic monomers—most notably acrylic acid (AA) and methacrylic acid (MAA)—are foundational building blocks in the design of advanced drug delivery systems. Their pH-responsive nature and exceptional mucoadhesive properties make them indispensable for formulating targeted nanocarriers, smart hydrogels, and oral solid dosage forms[1]. However, the direct polymerization of these unprotected acidic monomers presents significant chemical challenges. This application note provides a comprehensive, causally-driven guide to selecting and executing the optimal polymerization techniques (RAFT and Precipitation Polymerization) for synthesizing high-fidelity poly(acrylic acid) (PAA) architectures.

Mechanistic Causality in Polymerization Selection

The ATRP Catalyst Poisoning Dilemma

Atom Transfer Radical Polymerization (ATRP) is historically favored for synthesizing well-defined polymers. However, applying conventional ATRP to unprotected acidic monomers like AA usually results in complete failure[2].

  • The Causality: The carboxylic acid groups strongly coordinate with the transition metal catalyst (e.g., CuBr), displacing the essential halide ligands and effectively "poisoning" the catalyst. Furthermore, the highly acidic environment protonates the nitrogen-containing ligands (such as bipyridine), destroying the catalyst complex and leading to uncontrolled, rapid termination[3]. While protection-deprotection strategies exist, they are synthetically tedious and reduce overall yield.

Reversible Addition-Fragmentation Chain Transfer (RAFT)

For linear and block copolymers of unprotected AA, RAFT is the gold standard[4].

  • The Causality: Unlike ATRP, RAFT relies on organic Chain Transfer Agents (CTAs) rather than transition metals, making it entirely immune to carboxylic acid poisoning. Trithiocarbonates (e.g., DDMAT) are specifically chosen over dithiobenzoates for acrylics because they are highly resistant to hydrolysis in acidic/aqueous media and do not cause polymerization retardation. The CTA facilitates rapid, degenerative chain transfer, keeping the concentration of active radicals extremely low and suppressing bimolecular termination[5].

Precipitation Polymerization for Microgels

When synthesizing cross-linked mucoadhesive microgels (e.g., Carbopol derivatives), precipitation polymerization is the method of choice[6].

  • The Causality: The reaction is conducted in a carefully selected organic continuous phase (like ethyl acetate) that is a thermodynamically good solvent for the monomer but a non-solvent for the polymer. As the polymer chain grows, it reaches a critical thermodynamic length where polymer-polymer interactions dominate over polymer-solvent interactions. The chain collapses and precipitates as a primary particle. These particles absorb residual monomer and cross-linker, acting as isolated micro-reactors to yield highly porous, uniform microgels[7].

Quantitative Comparison of Polymerization Techniques

To guide protocol selection, the following table summarizes the operational parameters and outputs of the primary polymerization techniques applied to ethylenically unsaturated carboxylic monomers.

ParameterRAFT PolymerizationPrecipitation PolymerizationATRP (Unprotected)
Reaction Mechanism Degenerative chain transferFree radical cross-linkingTransition-metal catalyzed
Solvent Compatibility Water, Ethanol, DioxaneEthyl Acetate, TolueneHighly restricted
Typical Dispersity (Đ) 1.10 – 1.30 (Highly controlled)N/A (Cross-linked network)> 1.50 (Poor control)
Primary Output Linear/Block CopolymersMicrogels / NanogelsOligomers / Dead chains
Drug Delivery Application Micelles, PolymersomesMucoadhesive hydrogelsRarely used directly

Validated Experimental Protocols

Protocol A: Synthesis of Poly(Acrylic Acid) Macro-CTA via RAFT

This protocol details the synthesis of a living PAA macro-CTA, which can be subsequently used for Polymerization-Induced Self-Assembly (PISA) to form drug-loaded micelles.

Reagents:

  • Monomer: Acrylic Acid (AA)

  • CTA: S-1-dodecyl-S′-(α,α′-dimethyl-α″-acetic acid) trithiocarbonate (DDMAT)

  • Initiator: 4,4′-Azobis(4-cyanopentanoic acid) (ACPA)

  • Solvent: Ethanol (Anhydrous)

Step-by-Step Methodology:

  • Monomer Purification: Pass AA through a basic alumina column or vacuum distill prior to use. Causality: Commercial AA contains MEHQ inhibitors. If not removed, MEHQ will scavenge initiating radicals, causing unpredictable induction periods and skewing the target molecular weight.

  • Reaction Assembly: In a Schlenk flask, dissolve AA, DDMAT, and ACPA in ethanol. A standard molar ratio for a target Degree of Polymerization (DP) of 100 is [AA]:[DDMAT]:[ACPA] = 100:1:0.1.

  • Deoxygenation: Subject the mixture to three consecutive freeze-pump-thaw cycles. Causality: Ambient oxygen acts as a diradical, rapidly terminating propagating chains and destroying the living nature of the RAFT process.

  • Polymerization: Backfill the flask with Argon and immerse in a pre-heated oil bath at 70°C for 8 hours.

  • Quenching & Purification: Stop the reaction by rapid cooling in an ice bath and exposing the solution to air. Precipitate the polymer dropwise into cold diethyl ether. Centrifuge, decant, and dry the yellow powder under vacuum.

  • Self-Validating System: To validate the "living" nature of the PAA macro-CTA, perform a diagnostic chain extension with a small aliquot of styrene. Analyze via Gel Permeation Chromatography (GPC). A complete shift of the molecular weight distribution to a higher mass—without a residual low-molecular-weight tail—confirms high end-group fidelity. A stagnant peak indicates dead polymer chains.

Protocol B: Synthesis of Cross-Linked PAA Microgels via Precipitation Polymerization

This protocol yields highly swellable, Carbopol-like microgels suitable for topical or oral drug delivery matrices.

Reagents:

  • Monomer: Acrylic Acid (AA)

  • Cross-linker: N,N′-Methylenebisacrylamide (MBA)

  • Initiator: 2,2′-Azobisisobutyronitrile (AIBN)

  • Solvent: Ethyl Acetate / Cyclohexane (Binary mixture)

Step-by-Step Methodology:

  • Solution Preparation: Dissolve AA (10% w/v) and MBA (1.5 mol% relative to AA) in the binary solvent mixture inside a multi-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser.

  • Purging: Bubble dry Nitrogen gas through the solution for 30 minutes at room temperature to displace dissolved oxygen.

  • Initiation: Add AIBN (0.5 mol% relative to AA) and raise the temperature to 70°C. Maintain a constant stirring speed (e.g., 300 rpm). Causality: Stir rate directly dictates the shear forces in the reactor, which controls the final particle size and prevents macroscopic coagulation of the precipitating microgels.

  • Precipitation: As the reaction progresses (typically within 30–45 minutes), the clear solution will turn milky white as the cross-linked PAA precipitates. Continue the reaction for a total of 6 hours to ensure complete monomer conversion.

  • Recovery: Filter the fine white powder, wash extensively with pure ethyl acetate to remove unreacted species, and dry to a constant weight in a vacuum oven at 50°C.

  • Self-Validating System: Perform a rheological amplitude sweep on a hydrated sample of the microgel (neutralized to pH 7.4). A structurally sound cross-linked network will exhibit a storage modulus (G') significantly higher than its loss modulus (G'') within the linear viscoelastic region. If G'' > G', the cross-linking density is insufficient, indicating premature termination.

Workflow Visualization

The following diagram illustrates the logical progression of utilizing the RAFT-synthesized PAA (from Protocol A) in a Polymerization-Induced Self-Assembly (PISA) workflow to create core-shell nanocarriers for hydrophobic drug delivery.

PISA_Workflow N1 1. Monomer Preparation (Acrylic Acid Purification) N2 2. RAFT Agent Addition (Trithiocarbonate CTA) N1->N2 Remove Inhibitors N3 3. Homogeneous RAFT (Macro-CTA Synthesis) N2->N3 Thermal Initiation N4 4. Chain Extension (Hydrophobic Monomer) N3->N4 Purify & Characterize N5 5. Polymerization-Induced Self-Assembly (PISA) N4->N5 Micellization

Workflow of RAFT Polymerization-Induced Self-Assembly (PISA) for drug delivery nanocarriers.

References

1.[6] "Cross-Linked Poly(acrylic acid) Microgels from Precipitation Polymerization", tandfonline.com, 2.[4] "UV-RAFT Polymerization of Acrylic Acid", scribd.com, 3.[2] "Atom Transfer Radical Polymerization | Chemical Reviews - ACS Publications", acs.org, 4.[5] "RAFT-Mediated Polymerization-Induced Self-Assembly of Poly(Acrylic Acid)-b-Poly(Hexafluorobutyl Acrylate): Effect of the pH on the Synthesis of Self-Stabilized Particles", mdpi.com, 5.[3] "Open-Vessel and Scalable Synthesis of Linear and Branched Poly(meth)acrylic Acid via Light-Mediated Atom Transfer Radical Polymerization in Water", nih.gov, 6.[1] "Polyacrylic acid-based drug delivery systems: A comprehensive review on the state-of-art", researchgate.net, 7.[7] "Synthesis of cross-linked poly(acrylic acid) nanogels in an aqueous environment using precipitation polymerization", royalsocietypublishing.org,

Sources

Application Note: Functionalizing BSA with 2-Propyl-6-heptenoic Acid for ELISA Development

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The development of sensitive immunoassays for small molecule drugs and metabolites requires the generation of stable, defined hapten-carrier conjugates.[] This guide details the protocol for functionalizing Bovine Serum Albumin (BSA) with 2-Propyl-6-heptenoic acid (a structural analogue of Valproic Acid containing a terminal alkene).

Because this compound is a small, non-immunogenic molecule (<1000 Da) with a single carboxylic acid functional group, it must be covalently coupled to a carrier protein to elicit an immune response or serve as a coating antigen in competitive ELISA.

Key Technical Challenges Addressed:

  • Solubility Mismatch: The lipophilic nature of the heptenoic acid derivative versus the hydrophilic nature of BSA.

  • Polymerization Prevention: Avoiding BSA-BSA crosslinking by using a controlled "Active Ester" two-step strategy rather than single-pot EDC mixing.

  • Hapten Density: Targeting an optimal Epitope Density (10–20 haptens/BSA) to maximize sensitivity without masking the carrier's solubility.

Chemical Mechanism & Strategy[2]

The conjugation relies on the activation of the carboxylic acid on the hapten using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-Hydroxysuccinimide (NHS) .[2] This converts the acid into a semi-stable amine-reactive NHS-ester.

Reaction Logic
  • Activation (Organic Phase): The hapten is activated in an anhydrous organic solvent (DMF or DMSO). This prevents the hydrolysis of the active ester and ensures high efficiency.

  • Coupling (Aqueous Phase): The activated hapten is added to the BSA solution. The NHS-ester reacts with primary amines (Lysine ε-amines) on the BSA surface to form stable amide bonds.

G Hapten This compound (COOH group) Activation Activation (EDC/NHS in DMF) Hapten->Activation Dissolve ActiveEster Activated NHS-Ester (Semi-stable) Activation->ActiveEster Form Ester Conjugate BSA-Hapten Conjugate (Stable Amide Bond) ActiveEster->Conjugate Nucleophilic Attack BSA BSA Carrier (Lysine -NH2) BSA->Conjugate Coupling pH 7.2-7.4

Figure 1: Two-step conjugation mechanism preventing carrier cross-linking.

Materials & Equipment

Reagents
ReagentGrade/SpecPurpose
This compound >95% PurityHapten (API/Analogue)
BSA (Bovine Serum Albumin) Fatty Acid Free, Fraction VCarrier Protein
EDC (EDAC) Commercial GradeCarboxyl Activator
NHS PureStabilizer for Active Ester
DMF (Dimethylformamide) Anhydrous, amine-freeOrganic Solvent for Hapten
PBS (Phosphate Buffered Saline) 10x Stock, pH 7.4Coupling Buffer
DMSO OptionalAlternative solvent
Equipment
  • Microcentrifuge and 1.5 mL tubes.

  • Magnetic stirrer with small stir bars.

  • Dialysis Cassettes (10K MWCO) or Desalting Spin Columns (e.g., Zeba™).

  • UV-Vis Spectrophotometer (NanoDrop).

  • MALDI-TOF MS (for characterization).[3]

Detailed Protocol

Phase 1: Preparation of Activated Hapten (NHS-Ester)

Critical: This step must be performed in a fume hood using anhydrous solvent to prevent hydrolysis of the EDC.

  • Calculate Stoichiometry:

    • Target: ~50-fold molar excess of hapten to BSA to ensure sufficient modification.

    • Example: For 10 mg BSA (approx 0.15 µmol), use ~7.5 µmol of Hapten.

    • MW of this compound ≈ 170.25 g/mol .

    • Mass required: ~1.3 mg.[4] (Prepare a stock solution to pipette accurately).

  • Solubilization: Dissolve 2 mg of this compound in 100 µL of anhydrous DMF.

  • Activation:

    • Add 10-fold molar excess of EDC (relative to Hapten) to the DMF solution.

    • Add 10-fold molar excess of NHS (relative to Hapten) to the solution.

    • Note: The excess EDC/NHS drives the reaction to completion in the organic phase.

  • Incubation: Vortex well and incubate at Room Temperature (RT) for 2 hours in the dark with gentle shaking.

Phase 2: Conjugation to BSA[9][10]
  • BSA Preparation: Dissolve 10 mg of BSA in 1.0 mL of PBS (pH 7.4). Ensure the solution is clear.

    • Tip: Do not use Tris or Glycine buffers, as their primary amines will compete with BSA for the hapten.

  • Coupling Reaction:

    • While stirring the BSA solution rapidly (but without foaming), slowly dropwise add the Activated Hapten solution (from Phase 1).

    • Rate: Add 10 µL every 30 seconds.

    • Solvent Limit: Ensure the final volume of DMF does not exceed 10% of the total reaction volume to prevent BSA precipitation.

  • Incubation: Continue stirring at RT for 2 hours, or overnight at 4°C.

Phase 3: Purification

Removal of unreacted hapten, EDC, and NHS is critical for assay stability.

  • Dialysis:

    • Pre-wet a 10K MWCO dialysis cassette.

    • Inject the reaction mixture.

    • Dialyze against 1L of PBS (pH 7.4) at 4°C.

    • Change the buffer 3 times over 24 hours (e.g., 2h, 4h, overnight).

  • Filtration: Retrieve the sample and filter through a 0.22 µm syringe filter to ensure sterility.

Characterization & Validation

Before using the conjugate in ELISA, you must verify that the hapten is attached.

Method A: MALDI-TOF MS (Gold Standard)

Compare the molecular weight of the Native BSA vs. Conjugated BSA.

  • Calculation:

    
    
    
  • Hapten Number:

    
    
    
    • (Subtract 18 for the loss of water during amide bond formation).

  • Target: A shift of +2,000 to +4,000 Da typically indicates successful conjugation of 12–25 haptens.

Method B: TNBS Assay (Colorimetric)

If MS is unavailable, use Trinitrobenzenesulfonic acid (TNBS) to measure free amines.

  • React Native BSA and Conjugate with TNBS.

  • Measure absorbance at 420 nm.[3]

  • The decrease in absorbance in the conjugate sample corresponds to the number of lysines modified.

ELISA Development Application

Once the conjugate is validated, use it to develop the Competitive ELISA.

Workflow Visualization

ELISA cluster_logic Competition Logic Step1 1. Coat Plate (BSA-Hapten Conjugate) Step2 2. Block (3% Skim Milk or Casein) Step1->Step2 Step3 3. Competition Step (Add Sample + Primary Ab) Step2->Step3 Step4 4. Detection (Secondary Ab-HRP) Step3->Step4 Logic High Drug in Sample = Low Signal Step3->Logic

Figure 2: Competitive ELISA workflow using the BSA-Hapten conjugate as the solid-phase antigen.

Checkerboard Titration Protocol

To optimize the assay, perform a 2D titration:

  • Columns (1-12): Dilute Coating Antigen (BSA-Hapten) from 10 µg/mL down to 0.01 µg/mL.

  • Rows (A-H): Dilute Primary Antibody (Anti-2-Propyl-6-heptenoic acid) from 1:1000 down to 1:128,000.

  • Goal: Identify the condition that gives an OD450 of ~1.0–1.5 (saturation) with the lowest background.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Precipitation during coupling Too much DMF/Organic solvent.Add hapten slower; keep organic solvent <10% final vol.
Low Hapten Density Hydrolysis of Active Ester.Use anhydrous DMF; ensure EDC is fresh/dry.
High Background in ELISA "Sticky" hydrophobic hapten.Add 0.05% Tween-20 to wash buffers; increase blocking time.
BSA Crosslinking EDC added directly to BSA.Use the Two-Step method described (activate hapten first).

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (The definitive guide on EDC/NHS chemistry).

  • Thermo Fisher Scientific. (n.d.). EDC Crosslinking Protocol. Retrieved October 26, 2023.

  • Adamczyk, M., et al. (1994). Characterization of Protein-Hapten Conjugates.... Bioconjugate Chemistry.[5] (Validation of MALDI-TOF for hapten density).

  • PubChem. (n.d.). 2-Propylhept-6-enoic acid (Compound Summary).

  • Gore, M. G. (2000). Spectrophotometry and Spectrofluorimetry: A Practical Approach. Oxford University Press. (Reference for TNBS assay).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Propyl-6-heptenoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, chemists, and drug development professionals tasked with synthesizing 2-propyl-6-heptenoic acid . This molecule—a critical intermediate for valproic acid analogs and targeted APIs—is synthesized via a sequential malonic ester alkylation followed by saponification and decarboxylation.

While the classical malonate synthesis is a cornerstone of organic chemistry, scaling this specific pathway often introduces yield-limiting bottlenecks such as dialkylation, stalled secondary substitutions, and thermal degradation. This guide breaks down the causality behind these failures and provides self-validating protocols to ensure high-yield, reproducible results.

I. Reaction Pathway & Logical Workflow

To understand where side reactions occur, we must first map the target pathway. The synthesis relies on the sequential functionalization of diethyl malonate, exploiting the acidity of its


-protons.

Pathway A Diethyl Malonate B Diethyl Propylmalonate A->B 1. NaOEt/EtOH 2. 1-Bromopropane C Dialkylation Byproduct A->C Excess Alkyl Halide D Diethyl 2-propyl-2-(4-pentenyl)malonate B->D 1. NaH/DMF 2. 5-Bromo-1-pentene E 2-Propyl-2-(4-pentenyl)malonic Acid D->E 1. NaOH/H2O Reflux 2. HCl Acidification F This compound E->F Decarboxylation (-CO2)

Reaction pathway for this compound highlighting key intermediates.

II. Step-by-Step Experimental Protocols

The following protocols are engineered as self-validating systems. By integrating analytical checkpoints directly into the workflow, you can verify the success of each step before proceeding.

Step 1: Monoalkylation (Synthesis of Diethyl Propylmalonate)

Objective: Alkylate diethyl malonate with 1-bromopropane while suppressing the formation of diethyl dipropylmalonate.

  • Enolate Formation: To a flame-dried flask under N₂, add anhydrous ethanol and sodium ethoxide (1.0 eq). Cool to 0 °C. Add diethyl malonate (1.2 eq) dropwise. Causality: Using a 1.2x excess of the malonate ensures the equilibrium favors the mono-enolate, starving the reaction of the alkylating agent required for dialkylation [2].

  • Alkylation: Stir for 30 minutes. Add 1-bromopropane (1.0 eq) dropwise over 1 hour using an addition funnel.

  • Propagation: Heat the mixture to gentle reflux (78 °C) for 4 hours.

  • Workup & Validation: Concentrate under reduced pressure. Partition between MTBE and water. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

Self-Validation Check: Analyze the crude mixture via GC-MS. You should observe <5% of the dialkylated byproduct. In ¹H NMR, confirm the presence of the acidic


-proton (a distinct triplet around 3.3 ppm).
Step 2: Sequential Alkylation (Synthesis of Diethyl 2-propyl-2-(4-pentenyl)malonate)

Objective: Overcome the steric hindrance of the monoalkylated intermediate to attach the 4-pentenyl chain.

  • Base Selection: Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in anhydrous DMF at 0 °C. Add the diethyl propylmalonate (1.0 eq) dropwise. Causality: NaOEt is insufficiently basic to rapidly deprotonate the sterically hindered monoalkylated ester. NaH in a polar aprotic solvent (DMF) drives irreversible, quantitative enolate formation [1].

  • Alkylation: Once H₂ evolution ceases, add 5-bromo-1-pentene (1.1 eq) and a catalytic amount of Potassium Iodide (KI, 0.1 eq). Heat to 60 °C for 6 hours.

  • Workup & Validation: Quench carefully with cold saturated NH₄Cl. Extract with Ethyl Acetate (EtOAc).

Self-Validation Check: Run ¹H NMR on the concentrated organic phase. The triplet at ~3.3 ppm must completely disappear, confirming 100% conversion of the


-carbon. The appearance of terminal alkene multiplets (4.9–5.1 ppm and 5.7–5.9 ppm) validates the successful attachment of the pentenyl group.
Step 3: Saponification & Decarboxylation

Objective: Hydrolyze the diester and cleave one carboxyl group without isomerizing the terminal alkene.

  • Saponification: Dissolve the diester in a 2M NaOH (aq) / Ethanol mixture (1:1 v/v). Reflux for 4 hours. Evaporate the ethanol, cool the aqueous layer to 0 °C, and acidify with 6M HCl to pH 1. Extract the resulting dicarboxylic acid with EtOAc.

  • Decarboxylation (Microwave Method): Place the neat dicarboxylic acid in a microwave-safe autoclave vessel with a small amount of water. Irradiate at 190 °C (800 W) for 15 minutes [3].

Self-Validation Check: FT-IR analysis of the final product must show the transition from a broad, dual-band dicarboxylic acid O-H stretch to a sharper monocarboxylic acid profile, alongside a single C=O stretch at ~1710 cm⁻¹.

III. Troubleshooting & FAQs

Troubleshooting Q Issue: Low Yield in 2nd Alkylation S1 Steric Hindrance (Bulky Enolate) Q->S1 S2 Weak Base (Incomplete Deprotonation) Q->S2 S3 Poor Electrophile Reactivity Q->S3 A1 Use Polar Aprotic Solvent (DMF or DMSO) S1->A1 A2 Switch to Stronger Base (NaH instead of NaOEt) S2->A2 A3 Finkelstein Catalysis (Add catalytic KI) S3->A3

Troubleshooting logic tree for overcoming low yields during the second alkylation step.

Q1: I am observing a high degree of dialkylation (diethyl dipropylmalonate) in Step 1. How can I prevent this? A: This is a classic thermodynamic issue. The monoalkylated product (diethyl propylmalonate) still possesses an acidic


-proton. Through acid-base equilibration, the enolate of the monoalkylated product can form and react with unreacted 1-bromopropane [2].
Solution: Strictly control your stoichiometry. Use a 1.2 to 1.5 molar excess of diethyl malonate relative to the alkyl halide. Furthermore, adding the 1-bromopropane slowly via an addition funnel ensures its concentration remains low, heavily favoring the reaction with the more abundant unsubstituted enolate.

Q2: The second alkylation with 5-bromo-1-pentene is stalling at 40% conversion. How can I drive it to completion? A: The


-carbon of diethyl propylmalonate is sterically hindered, reducing its nucleophilicity. Additionally, protic solvents like ethanol hydrogen-bond with the enolate, further dampening its reactivity.
Solution: As outlined in the logic tree above, abandon NaOEt/EtOH for this step. Switch to NaH in DMF. DMF leaves the enolate "naked" and highly reactive [1]. If the reaction still stalls, add 0.1 equivalents of KI. This initiates a Finkelstein reaction, converting 5-bromo-1-pentene into the highly reactive 5-iodo-1-pentene in situ.

Q3: My thermal decarboxylation at 180 °C is producing a tarry residue, and NMR shows the terminal alkene has moved (isomerization). Are there milder alternatives? A: Yes. Prolonged thermal stress (160–180 °C for 4–12 hours) provides enough activation energy for the terminal alkene of the 4-pentenyl group to migrate inward to a more thermodynamically stable internal position. Solution: You must decouple the decarboxylation from prolonged thermal exposure. I highly recommend either Microwave-Assisted Decarboxylation (which completes the reaction in 15 minutes, outcompeting the kinetics of isomerization)[3] or CDI-mediated activation [4].

IV. Quantitative Data: Decarboxylation Optimization

To assist in selecting the correct decarboxylation protocol for your lab's capabilities, review the comparative data below.

Table 1: Comparison of Decarboxylation Conditions for Substituted Malonic Acids

MethodReagents / ConditionsTemp (°C)TimeTypical YieldAlkene Isomerization Risk
Traditional Thermal Neat dicarboxylic acid, oil bath160–1804–12 h60–75%High (Due to prolonged heat)
Microwave-Assisted H₂O, Microwave Autoclave (800W)19015 min85–95%Low (Rapid kinetic trapping)
CDI Activation N,N'-Carbonyldiimidazole (1.2 eq), THF20–2530 min>90%None (Room temperature)

Note: If your facility lacks a microwave reactor, CDI activation is the premier choice for protecting the delicate terminal alkene of this compound [4].

V. References
  • BenchChem Technical Support. "Sequential Alkylation of Diethyl Malonate." BenchChem, 2025.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUChFlvoa3pKPrZGBnNg02987nFT8G9ANu0CaZyVIFgF_Ahiq--vqTKyFkUlZgdKttVwijx3mYV2aHvML5tV34CGa0IBuXmEGbJyYMIl4scWeKqdSOCkrkno9ko-jzqBwDho08Ylj4aIr2VdGW7S36UxJmb6WVaZiihj2MQ2hFEOghC16sK5sg6wgaDOw1pR_Z-oDEBBynzIfs_DqPXsA=]

  • BenchChem Technical Support. "Common side reactions in the synthesis of Diethyl butylmalonate." BenchChem, 2025.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHt7ZCd6s_AszzG4jUVTWCWovecbegQkzhBc1OVVqIw4-wrIh_UESGn6IdJq4RFhqJwAAntzHo-wN0UCbO_yGdczzGOo5IMVFnriT5bIVH7MV-kAH6cnqZMGWDXEZ0ox2V7XJ3y43Ad3eP97fXOksCPli14zuuq_UQ7oXQOcYUNg6vLYg-h8uQd8-JTOga_vdd6UGs8keoQkwjGrjw=]

  • Cabrera-Rivera, F., et al. "Solvent- and Catalyst-Free Microwave-Assisted Decarboxylation of Malonic Acid Derivatives." Scientific Research Publishing.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHfEZXfbN1PD8cTukMOmyP65wHTZXH0gTH9vUhN6-Ay6Hahpx95ndRNLOu1nZPy7T8XZDbLdrWdg247kYjnVzNuPrsqpw8XGJMsuF-FBjJd33TRXTnQnCk9RfiHblkCq3-Lp6QwyAk3y3zNta-Bhk1AMDV6nGMG5Q==]

  • Lafrance, D., et al. "Mild Decarboxylative Activation of Malonic Acid Derivatives by 1,1'-Carbonyldiimidazole." Organic Letters, 2011.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTPMyIUjY8adar-sZfR4o6ZgatR5-mW9RvnwzGMHaWKM8sfrnad5iXY8ARopGEBkxtaUlO94yTssq1Zxdly7dhBeoFLGfj6cmINrDFEE6GX94Zzl-WEQjeadgOJu0ZsgN-piOVOCkSjIMxHVjO1hB2hCR6Sw==]

Purifying oily residues of 2-Propyl-6-heptenoic acid by column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #PUR-2P6H-OIL Status: Open Assigned Specialist: Senior Application Scientist, Chromatography Division

Executive Summary

The Challenge: 2-Propyl-6-heptenoic acid (CAS: 1119-60-4) typically presents as a viscous, colorless-to-yellow oil. Users frequently report issues with peak tailing (streaking) , poor resolution from non-polar impurities, and detection failure due to its weak UV chromophore.

The Solution: Successful purification requires a three-pronged approach:

  • Mobile Phase Modification: Suppression of ionization to prevent silica interaction.

  • Sample Loading: Mitigating viscosity effects via dry-loading.

  • Visualizing the Invisible: Utilizing specific chemical stains for terminal alkenes and carboxylic acids.

Diagnostic Workflow

The following logic flow illustrates the decision-making process for purifying this specific oily residue.

PurificationWorkflow Start Crude Oily Residue (this compound) TLC_Check TLC Analysis (Hex:EtOAc 4:1) Start->TLC_Check Streak_Check Does spot streak? TLC_Check->Streak_Check Acidify Add 1% Acetic Acid to Mobile Phase Streak_Check->Acidify Yes (Tailing) Load_Check Loading Method? Streak_Check->Load_Check No (Compact Spot) Acidify->Load_Check Dry_Load Dry Load: Adsorb oil onto Celite/Silica Load_Check->Dry_Load >500mg or Viscous Liquid_Load Liquid Load: Dissolve in min. DCM Load_Check->Liquid_Load <100mg Run_Column Run Flash Column Gradient Elution Dry_Load->Run_Column Liquid_Load->Run_Column Detection Fraction Analysis (KMnO4 Stain) Run_Column->Detection

Figure 1: Decision logic for optimizing column conditions based on crude oil behavior.

Troubleshooting & FAQs
Issue 1: "My compound streaks across the entire column/TLC plate."

Root Cause: The carboxylic acid moiety (


) interacts strongly with the slightly acidic silanol groups (

) on the silica surface. This hydrogen bonding causes the compound to "drag," resulting in broad peaks and poor separation. The Fix:
  • Acidify the Mobile Phase: Add 0.5% to 1.0% Acetic Acid (AcOH) or Formic Acid to both the non-polar (Hexane/Heptane) and polar (Ethyl Acetate) solvent reservoirs.

  • Mechanism: The added acid suppresses the ionization of the carboxylic acid (

    
    ), keeping it in its protonated, less polar form. This minimizes interaction with the silica stationary phase.
    
Issue 2: "I cannot see any peaks on the UV detector."

Root Cause: this compound lacks a conjugated


-system. It contains only a terminal alkene and a carbonyl group, which absorb weakly in the low UV range (<210 nm). Common solvents like Ethyl Acetate cut off UV transmission below 256 nm, masking the signal.
The Fix: 
  • Primary Method (Staining): Do not rely on UV. Collect fractions and spot them on TLC plates. Dip in Potassium Permanganate (

    
    ) .
    
    • Result: The terminal double bond reacts with

      
       to form a diol, appearing as a bright yellow/brown spot  on a purple background.
      
  • Secondary Method (pH Indicator): Use Bromocresol Green stain.

    • Result: The carboxylic acid will turn the blue background yellow immediately.

Issue 3: "The oil sits on top of the silica and ruins the separation."

Root Cause: Viscous oils dissolve slowly into the mobile phase, leading to a "band broadening" effect where the sample enters the column over a long period rather than as a tight plug. The Fix:

  • Use Dry Loading:

    • Dissolve the oily residue in a minimal amount of Dichloromethane (DCM).

    • Add dry silica gel or Celite (ratio 1:2 sample-to-solid).

    • Evaporate the solvent on a rotary evaporator until you have a free-flowing powder.

    • Load this powder on top of your packed column.

Standard Operating Procedure (SOP)

Objective: Purify ~1.0 g of crude this compound.

Phase 1: Column Preparation
ParameterSpecificationNotes
Stationary Phase Silica Gel 60 (40–63 µm)Standard flash grade.
Column Size 25g - 40g cartridge~30:1 Silica-to-Sample ratio.
Solvent A Hexanes (or Heptane) + 1% AcOHNon-polar phase.
Solvent B Ethyl Acetate + 1% AcOHPolar phase.
Phase 2: The Gradient

Run the following gradient profile to separate non-polar impurities (alkenes/halides) from the target acid.

  • 0–5 mins: 100% Solvent A (Isocratic). Elutes non-polar oils.

  • 5–20 mins: 0%

    
     20% Solvent B. Target compound typically elutes here.
    
  • 20–30 mins: 20%

    
     50% Solvent B. Elutes highly polar byproducts.
    
Phase 3: Fraction Analysis
  • Spot every 3rd fraction on a TLC plate.

  • Dip in

    
     stain  and heat gently with a heat gun.
    
  • Look for the specific

    
     (Retention Factor) of ~0.3–0.4 in 10% EtOAc/Hexane (with acid).
    
  • Pool fractions: Combine pure fractions and evaporate.

    • Critical Step: To remove trace Acetic Acid from the purified oil, add Toluene and co-evaporate (azeotrope) 2–3 times on the rotavap.

References
  • Synthesis and Properties of this compound Source: PubChem (NIH) URL:[Link]

  • Visualizing Agents for TLC (Stain Recipes) Source: University of Rochester, Dept. of Chemistry URL:[Link]

Troubleshooting low conjugation efficiency of VPA haptens

Author: BenchChem Technical Support Team. Date: March 2026

[label="VPA Analogue Synthesis\n(e.g., 6-amino-2-propylhexanoic

Workflow for overcoming steric hindrance in Valproic Acid hapten conjugation via spacer arms.

Quantitative Data: Optimization Parameters

ParameterSuboptimal Condition (Low Yield)Optimized Condition (High Yield)Mechanistic Rationale
Hapten Structure Native Valproic AcidVPA Spacer AnalogueAlleviates steric hindrance at the branched alpha-carbon[1].
Activation Buffer PBS (pH 7.4)MES (pH 5.0 - 6.0)EDC requires protonation to efficiently form the O-acylisourea intermediate[2].
Coupling Buffer Tris (pH 8.0)PBS (pH 7.2 - 7.5)Tris contains primary amines that competitively quench the NHS ester[3].
Co-Solvent 100% Aqueous10% - 20% DMF/DMSOPrevents hydrophobic hapten precipitation during activation.
Reagent Handling Stored at 4°C, opened coldStored at -20°C, opened at RTPrevents condensation and rapid hydrolysis of moisture-sensitive EDC[4].

Self-Validating Experimental Protocol: Two-Step VPA-Carrier Conjugation

To ensure trustworthiness, this protocol is designed as a self-validating system . By incorporating a TNBS (2,4,6-trinitrobenzenesulfonic acid) assay, you will quantitatively verify hapten attachment (via lysine depletion) before investing time and resources into animal immunization.

Phase 1: Activation of the VPA Analogue
  • Reagent Preparation: Remove EDC and Sulfo-NHS from -20°C storage and equilibrate to room temperature for 30 minutes before opening to prevent moisture condensation[4].

  • Hapten Solubilization: Dissolve 10 mg of the VPA spacer analogue (e.g., 6-amino-2-propylhexanoic acid) in 100 µL of anhydrous DMF to ensure complete solubility.

  • Buffer Addition: Dilute the solubilized hapten into 900 µL of 0.1 M MES buffer (pH 5.5).

  • Activation: Add a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS relative to the hapten[3]. React for 15–30 minutes at room temperature with continuous, gentle stirring.

Phase 2: Conjugation and Self-Validation
  • Carrier Preparation: Dissolve 10 mg of BSA or KLH in 2 mL of 0.1 M PBS (pH 7.4).

    • Self-Validation Step A: Remove a 50 µL aliquot of this unconjugated protein to establish a baseline free-amine count using a standard TNBS assay.

  • Coupling: Dropwise, add the activated VPA solution to the carrier protein solution. The pH will naturally shift to ~7.0-7.4 due to the PBS buffering capacity. Allow the proteins to react for 2 hours at room temperature[5].

  • Quenching: Add hydroxylamine to a final concentration of 10 mM to deactivate any unreacted NHS esters and terminate the reaction[2].

  • Purification: Remove unreacted hapten, quenched crosslinkers, and DMF using a desalting column (e.g., Sephadex G-25) or by dialyzing extensively against PBS for 24 hours at 4°C.

  • Self-Validation Step B: Perform a second TNBS assay on the purified conjugate. Calculate the difference in free amines compared to the baseline from Step 5. A reduction in free amines (typically 30-60% depletion for BSA) mechanically confirms successful covalent haptenization.

References[4] BenchChem. "Technical Support Center: Troubleshooting Low Yield in EDC/NHS Coupling Reactions." benchchem.com.https://www.benchchem.com/tech-support/troubleshooting-low-yield-edc-nhs-coupling[6] BenchChem. "Technical Support Center: Troubleshooting EDC/NHS Coupling Reactions." benchchem.com.https://www.benchchem.com/tech-support/troubleshooting-edc-nhs-coupling[1] SYnAbs. "Valproic Acid: Clinical Relevance and the Role of Monoclonal Antibodies in Accurate Measurement." synabs.be.https://www.synabs.be/valproic-acid-clinical-relevance-and-the-role-of-monoclonal-antibodies-in-accurate-measurement[3] Werfen. "Innovative Rat monoclonal antibody against Hapten." werfen.com.https://www.werfen.com/innovative-rat-monoclonal-antibody-against-hapten[7] Sigma-Aldrich. "Microsphere Coupling—Two-step EDC/Sulfo NHS Covalent Coupling Procedure for Estapor® Carboxyl-modified Dy." sigmaaldrich.com.https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/marketing/global/documents/114/145/microsphere-coupling-two-step-edc-sulfo-nhs-covalent.pdf[5] Thermo Fisher Scientific. "instructions - edc." thermofisher.com.https://www.thermofisher.com/document-connect/document-connect.html?url=https://assets.thermofisher.com/TFS-Assets/LSG/manuals/MAN0011242_EDC_UG.pdf[2] Thermo Fisher Scientific. "Carbodiimide Crosslinker Chemistry." thermofisher.com.https://www.thermofisher.com/us/en/home/life-science/protein-biology/protein-biology-learning-center/protein-biology-resource-library/pierce-protein-methods/carbodiimide-crosslinker-chemistry.html

Sources

Technical Support Center: Optimizing Reflux Conditions for 2-Propyl-6-Heptenoate Hydrolysis

Author: BenchChem Technical Support Team. Date: March 2026

Overview

Welcome to the Process Chemistry Support Portal. As a Senior Application Scientist, I frequently guide researchers through the synthesis of valproic acid derivatives and terminal alkene building blocks. The hydrolysis of 2-propyl-6-heptenoate (typically a methyl or ethyl ester) to 2-propyl-6-heptenoic acid is a critical transformation[1]. However, the alpha-branching of the propyl group introduces significant steric hindrance, making this saponification more challenging than standard linear ester hydrolysis.

This guide provides mechanistic troubleshooting, optimized parameters, and a self-validating protocol to ensure high-purity yields.

Troubleshooting & FAQs (Mechanistic Insights)

Q: Why is my hydrolysis incomplete even after 2 hours of reflux? A: The primary culprit is steric hindrance. The 2-propyl group creates a bulky spatial environment around the ester carbonyl, shielding it from the nucleophilic attack of the hydroxide ion. Ambient temperature saponification is generally ineffective for valproic acid derivatives. You must provide sufficient thermal energy (reflux at ~78°C in ethanol) to overcome this high activation energy barrier. If incomplete conversion persists at reflux, check your solvent ratio; maintaining strict homogeneity is critical to ensure the base interacts efficiently with the lipophilic ester.

Q: During extended reflux, I am observing the formation of isomeric impurities. How can I prevent this? A: While terminal alkenes (like the 6-heptenoate tail) are relatively stable, prolonged exposure to strong bases (NaOH/KOH) at elevated temperatures can trigger double-bond migration. This isomerization forms more thermodynamically stable internal alkenes. To prevent this, do not over-reflux. The optimal reaction time is exactly 2 hours[1]. Using a highly polar protic solvent mixture (Ethanol:Water) accelerates the reaction, minimizing the time the alkene is exposed to harsh basic conditions.

Q: What is the purpose of the hexane wash prior to acidification? A: This is a critical purification step. After evaporating the reaction solvent, the product exists as a water-soluble sodium salt (sodium 2-propyl-6-heptenoate). Washing this basic aqueous layer with a non-polar solvent like hexane selectively removes any unreacted ester and neutral organic impurities[1]. If you skip this step and proceed directly to acidification, the unreacted ester will co-extract with your target carboxylic acid, severely complicating downstream purification.

Quantitative Data: Reflux Optimization Matrix

To establish the most reliable protocol, we evaluated various base and solvent combinations. The data below summarizes the causality between reaction conditions and product integrity.

Base (Eq)Solvent System (v/v)Reflux Temp (°C)Time (hrs)Conversion (%)Isomerization (%)Recommendation
NaOH (1.7) EtOH / H2O (50:1) 78 2.0 >98 <1 Optimal (High Yield, Pure)
KOH (3.0)MeOH / H2O (10:1)654.085<1Suboptimal (Incomplete due to low temp)
LiOH (5.0)THF / H2O (1:1)6612.0700Suboptimal (Biphasic issues, slow)
NaOH (5.0)EtOH / H2O (10:1)788.0>99~6Not Recommended (Alkene migration)

Note: Ethanol/Water (50:1) provides the perfect balance of boiling point (78°C) and solvating power to maintain a homogeneous single phase.

Standard Operating Procedure (SOP): Optimized Base-Catalyzed Hydrolysis

This protocol is designed as a self-validating system. Follow the in-line checks to verify the reaction's progress.

Materials:

  • Methyl 2-propyl-6-heptenoate: 1.8 g (~9.6 mmol)

  • Sodium Hydroxide (NaOH): 0.65 g (16.2 mmol, ~1.7 eq)

  • Absolute Ethanol: 100 mL

  • Deionized Water: 2 mL

Step-by-Step Methodology:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 1.8 g of methyl 2-propyl-6-heptenoate in 100 mL of absolute ethanol[1].

  • Base Addition: Dissolve 0.65 g of NaOH in 2 mL of water and add it to the flask[1].

    • Self-Validation Check: The solution must remain completely clear and homogeneous. If the mixture turns cloudy, the ester is precipitating; add water dropwise (up to 1 mL) until homogeneity is restored.

  • Reflux: Attach a reflux condenser and heat the mixture in an oil bath to maintain a gentle reflux (internal temperature ~78°C) for exactly 2 hours[1].

  • Solvent Removal: Cool the reaction to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator[1].

  • Aqueous Wash (Crucial): Suspend the resulting oily residue in 20 mL of water and transfer to a separatory funnel. Extract the aqueous phase with 20 mL of hexane[1]. Discard the upper hexane layer.

    • Self-Validation Check: The lower aqueous layer contains your product as a sodium salt. It should be clear and free of oily droplets.

  • Acidification: Cool the aqueous layer in an ice bath. Carefully acidify by adding concentrated hydrochloric acid (HCl) dropwise until the pH reaches 1–2[2].

    • Self-Validation Check: The solution will immediately turn cloudy as the free this compound precipitates out as an insoluble oil[1].

  • Extraction & Isolation: Extract the acidic aqueous mixture with ethyl acetate (2 x 30 mL)[1]. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the pure this compound as a colorless oil.

Workflow Visualization

HydrolysisWorkflow Ester Methyl 2-Propyl-6-Heptenoate (Starting Material) Reflux Saponification Reflux NaOH, EtOH/H2O (78°C, 2h) Ester->Reflux Evap Ethanol Evaporation (Reduced Pressure) Reflux->Evap Wash Hexane Wash (Removes Unreacted Ester) Evap->Wash Acidify Acidification (Conc. HCl) Yields Free Carboxylic Acid Wash->Acidify Extract Ethyl Acetate Extraction & Na2SO4 Drying Acidify->Extract Product This compound (Pure Target Oil) Extract->Product

Workflow for the optimized base-catalyzed hydrolysis of 2-propyl-6-heptenoate.

References
  • Title: EP0043285B1 - Method for determination of valproic acid and reagents therein Source: Google Patents URL
  • Title: Optimizing synthesis and applications of sodium valproate: Towards efficiency, affordability, and sustainability Source: E3S Web of Conferences URL: [Link]

  • Title: Synthesis of Valproic Acid, Sodium Valproate, and Divalproex Sodium in Flow Source: Organic Process Research & Development (ACS Publications) URL: [Link]

Sources

Preventing polymerization of 2-Propyl-6-heptenoic acid during storage

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Polymerization & Degradation During Storage

Document ID: TSH-2P6H-001 | Version: 2.4 | Status: Active

Executive Summary & Molecule Profile

2-Propyl-6-heptenoic acid is a bifunctional molecule containing a carboxylic acid head group and a terminal alkene tail. It is structurally analogous to Valproic Acid but possesses a reactive olefinic site.

  • Primary Risk: Uncontrolled free-radical polymerization of the terminal alkene (C=C).

  • Secondary Risk: Oxidative cleavage of the double bond or acid-catalyzed dimerization.

  • Critical Handling Requirement: This compound acts as a "monomer" in storage. Without inhibition and proper environmental controls, it will auto-oxidize and polymerize into a viscous oligomer, rendering it useless for precise stoichiometric reactions.

The Mechanism: Why It Polymerizes

To prevent degradation, you must understand the enemy. Polymerization in this molecule is rarely spontaneous; it is almost always initiated by auto-oxidation .

The "Vicious Cycle" of Auto-Oxidation

Exposure to atmospheric oxygen creates hydroperoxides at the allylic position (the carbon next to the double bond). These hydroperoxides decompose into free radicals, which attack the terminal alkene of neighboring molecules, zippering them together.

PolymerizationCycle Monomer Pure Monomer (this compound) Oxygen Trigger: O2 + Light/Heat Monomer->Oxygen Peroxide Formation of Allylic Hydroperoxides Oxygen->Peroxide Auto-oxidation Radical Radical Generation (R•) Peroxide->Radical Decomposition Chain Chain Propagation (Attack on C=C bond) Radical->Chain Initiation Chain->Monomer Recruits more monomer Chain->Chain Growth Cycle Polymer Oligomers/Polymers (Viscous Sludge) Chain->Polymer Termination

Figure 1: The radical polymerization cascade initiated by oxygen and light.

Storage Protocol: The Gold Standard

Do not rely on the "shelf stability" claims of the raw material provider once the bottle is opened. Follow this protocol to ensure integrity for >12 months.

Storage Matrix
ParameterRecommendationTechnical Rationale
Temperature -20°C (Freezer) Significantly reduces the kinetic rate of peroxide decomposition and radical propagation [1].
Atmosphere Argon (Preferred) or Nitrogen Displaces Oxygen. Argon is heavier than air and forms a better "blanket" over the liquid surface in the vial.
Container Amber Glass + PTFE-Lined Cap Amber glass blocks UV light (photo-initiation). PTFE prevents the acidic head group from leaching plasticizers from standard caps.
Inhibitor BHT (200-500 ppm) Butylated Hydroxytoluene. Unlike MEHQ, BHT does not require dissolved oxygen to function, making it ideal for storage under inert gas [2].
Critical Alert: The "MEHQ Trap"

Many commercial suppliers stabilize acrylates and alkenes with MEHQ (Monomethyl ether of hydroquinone) .

  • The Problem: MEHQ requires dissolved oxygen to be active. If you store MEHQ-stabilized material under Argon, you inadvertently deactivate the inhibitor.

  • The Solution: If your material contains MEHQ, store it at 4°C with air in the headspace, OR distill it to remove MEHQ and add BHT for long-term Argon storage.

Troubleshooting & FAQs

This section addresses specific scenarios reported by researchers handling terminal alkene acids.

Scenario 1: "My liquid has turned into a syrup/gel."

Diagnosis: Oligomerization has occurred. Action:

  • Do not use for synthesis. The molar mass is no longer 170.25 g/mol .[1]

  • Rescue Attempt: If the sample is only slightly viscous, perform a vacuum distillation . The monomer will distill over, leaving the heavy oligomers in the pot.

  • Prevention: Ensure the cap was tight and the headspace was inerted.

Scenario 2: "The sample has turned yellow."

Diagnosis: Formation of conjugated diketones or oxidized impurities (not necessarily polymer). Action:

  • Run a 1H NMR . Check for the disappearance of the alkene protons (5.0 - 5.8 ppm) and appearance of broad peaks (polymer) or aldehyde peaks (9-10 ppm).

  • If alkene peaks are intact, the yellow color is likely a trace impurity. You can remove it by passing the substance through a short plug of neutral alumina (Note: Acidic alumina may bind the carboxylic acid; Silica is safer but less effective at color removal).

Scenario 3: "How do I remove the inhibitor before my reaction?"

Context: Inhibitors like BHT can interfere with sensitive catalytic cycles (e.g., Metathesis or radical additions).

Protocol: Inhibitor Removal via Flash Column

  • Why not base wash? You cannot wash this compound with NaOH/NaHCO3 to remove phenolic inhibitors because This compound is an acid . It will form a salt and go into the water layer.

  • Correct Method:

    • Prepare a short column of Silica Gel .

    • Elute with a non-polar solvent (e.g., Hexanes/Ethyl Acetate 9:1).

    • The non-polar BHT/MEHQ often elutes differently or adheres to specific phases depending on the exact stationary phase, but Vacuum Distillation is the most reliable physical separation method for acid monomers [3].

Diagnostic Decision Tree

Use this flowchart to determine the viability of your stock solution.

TroubleshootingTree Start Inspect Sample Viscosity Is it Viscous? Start->Viscosity Color Is it Yellow/Dark? Viscosity->Color No (Mobile Liquid) Discard DISCARD (Polymerized) Viscosity->Discard Yes (Syrup/Gel) NMR Run 1H NMR (CDCl3) Color->NMR Yes Use PROCEED (Sample OK) Color->Use No (Clear/Colorless) Distill VACUUM DISTILL (Purify) NMR->Distill Broad Peaks / Impurities NMR->Use Sharp Alkene Peaks (5.0-5.8 ppm)

Figure 2: Workflow for assessing sample integrity prior to synthesis.

References

  • Odian, G. (2004). Principles of Polymerization. 4th Edition. Wiley-Interscience. (Chapter 3: Radical Chain Polymerization). Link

  • Sigma-Aldrich Technical Bulletin. (2025).[2][3] Stabilizers and Inhibitors for Monomers. Link

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. 7th Edition. Butterworth-Heinemann. (General procedures for carboxylic acids). Link

Sources

Solving solubility issues of 2-Propyl-6-heptenoic acid in aqueous buffers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile[1][2]

The Core Problem: Researchers frequently encounter phase separation ("oiling out") or immediate precipitation when introducing 2-Propyl-6-heptenoic acid into aqueous buffers (PBS, media).

The Chemical Reality: this compound is a C10 branched fatty acid (analogous to a longer-chain Valproic Acid). It possesses a "Jekyll and Hyde" structure: a hydrophilic carboxylic acid head group and a highly lipophilic 10-carbon aliphatic tail.

  • In its free acid form (low pH): It is a lipophilic oil with negligible water solubility.[1]

  • In its salt form (high pH): It acts as an anionic surfactant (soap), which is highly water-soluble.[1]

Physicochemical "Cheat Sheet"

Property Value (Estimated/Derived) Implication
Formula C₁₀H₁₈O₂ Medium-chain fatty acid derivative.
MW ~170.25 g/mol Small molecule, easily permeable.[1]
pKa ~4.8 (Carboxylic Acid) At pH < 5, it is insoluble.[1] At pH > 7, it ionizes.
LogP ~3.2 - 3.5 Highly lipophilic; requires carrier or ionization.[1]

| State | Colorless/Pale Oil | Liquid at RT; difficult to weigh small amounts accurately.[1] |

Decision Matrix: Choosing Your Protocol

Before starting, select the protocol that matches your experimental constraints.[1]

G Start Start: Select Application InVivo In Vivo / Animal Studies Start->InVivo InVitro In Vitro / Cell Culture Start->InVitro MethodA Method A: Sodium Salt (Saponification) InVivo->MethodA Avoid solvents HighConc High Conc. Stock (>50mM) InVitro->HighConc LowConc Direct Media Addition InVitro->LowConc MethodB Method B: DMSO Stock (Solvent Dissolution) HighConc->MethodB Easiest storage LowConc->MethodA Prevents cytotoxicity Result1 Ready for Injection/Media MethodA->Result1 Water Soluble Non-Toxic Result2 Dilute <0.1% v/v MethodB->Result2 Easy Prep Solvent Toxicity Risk

Figure 1: Decision tree for selecting the appropriate solubilization strategy based on experimental needs.

Protocol A: The "Gold Standard" (Sodium Salt Preparation)

Best for: Animal studies, sensitive cell lines, and high-concentration aqueous stocks. Mechanism: Converts the insoluble oil into its water-soluble sodium salt (Sodium 2-propylhept-6-enoate).

Materials
  • This compound (neat oil)

  • Sodium Hydroxide (NaOH), 1.0 M solution (Molecular Biology Grade)

  • PBS (Phosphate Buffered Saline), pH 7.4

  • Glass vial (borosilicate)

Step-by-Step Methodology
  • Calculate Equimolar NaOH:

    • Determine the moles of fatty acid you are using.[1][2]

    • Example: To make 10 mL of a 100 mM stock :

      • Required Mass =

        
         (or ~170 mg).
        
      • Required NaOH = 1.0 mmol (equimolar).[1]

      • Volume of 1.0 M NaOH =

        
        .[1]
        
  • Saponification Reaction:

    • Add the weighed oil (170 mg) to a glass vial.

    • Add the calculated 1.0 M NaOH (1.0 mL) directly to the oil.

    • Critical Step: Vortex vigorously.[3] The solution may appear cloudy initially.

  • Solubilization:

    • Add distilled water (approx. 8 mL) to the mixture.

    • Incubate at 37°C - 50°C for 10-15 minutes with intermittent vortexing.

    • Observation: The oily droplets should disappear, resulting in a clear solution.[1]

  • pH Adjustment & Final Volume:

    • Check pH.[2][4] It will likely be alkaline (~pH 9-10).

    • Carefully adjust to pH 7.4 using dilute HCl (0.1 M) or by adding PBS powder/concentrate.[1] Do not overshoot below pH 7.0 , or the acid will precipitate back out.

    • Bring final volume to 10 mL with water/buffer.

  • Sterilization:

    • Pass through a 0.22 µm PES (Polyethersulfone) syringe filter.

Protocol B: The "Quick Screen" (DMSO Stock)

Best for: High-throughput screening (HTS) or assays tolerant to organic solvents.[1] Mechanism: Uses a co-solvent to disperse the lipid.

Materials
  • Dimethyl Sulfoxide (DMSO), anhydrous (Cell culture grade)

  • Vortex mixer

Step-by-Step Methodology
  • Preparation:

    • Weigh this compound.

    • Dissolve in pure DMSO to reach a concentration of 100 mM to 500 mM .

    • Note: The acid is freely soluble in DMSO.

  • Dilution (The Danger Zone):

    • When adding this stock to aqueous media, you face the "Solubility Cliff."

    • Rule: Keep final DMSO concentration < 0.5% (v/v).

    • Technique: Pipette the DMSO stock directly into the center of the vortexing media.[1] Do not let a drop sit on the surface; it will form a precipitate skin.

Troubleshooting & FAQs

Q1: I followed Protocol A, but the solution is still cloudy. Why?

A: You likely haven't reached the Critical Micelle Concentration (CMC) or the pH is too low.[1]

  • Fix: Check the pH. If it is below 7.0, the free acid is reforming. Add 1M NaOH dropwise until clear.

  • Fix: Apply mild heat (50°C). Branched fatty acid salts often have a "Krafft Point" (temperature at which solubility increases sharply) above room temperature.[1]

Q2: Can I store the stock solution at -20°C?

A: Yes, but with a caveat.

  • Issue: The "6-heptenoic" moiety contains a terminal double bond. This is susceptible to oxidation over time.[5]

  • Solution: Purge the vial with Nitrogen or Argon gas before sealing.[1] Store at -20°C or -80°C. If the solution turns yellow, oxidation has occurred.[1]

Q3: Why did my media turn yellow/turbid when I added the DMSO stock?

A: This is "Salting Out."

  • Explanation: PBS and culture media contain high concentrations of ions (

    
    , 
    
    
    
    ,
    
    
    ).[1] These ions compete for water molecules, reducing the solubility of hydrophobic compounds.[1]
  • Fix: Lower the final concentration of the compound or switch to Protocol A (Sodium Salt).

Q4: Is this compound the same as Valproic Acid?

A: No.

  • Difference: Valproic acid is 2-propylpentanoic acid (C8). This compound is this compound (C10) with a double bond.

  • Impact: This molecule is more lipophilic (higher LogP) than Valproic acid, meaning it is harder to dissolve in water and requires more rigorous pH control.[1]

Visualizing the Solubility Mechanism

The following diagram illustrates the equilibrium that dictates solubility. You must push the equilibrium to the right (Ionized form) for aqueous stability.

SolubilityLogic cluster_conditions Environmental Factors Acid Free Acid Form (COOH) INSOLUBLE OIL Salt Salt Form (COO- Na+) SOLUBLE MICELLES Acid->Salt Add NaOH (pH > pKa) Salt->Acid Add HCl (pH < pKa) Factor1 pH < 5.0 Precipitation Risk Factor2 pH > 7.5 Stable Solution

Figure 2: The Henderson-Hasselbalch equilibrium applied to fatty acid solubility.

References

  • PubChem Database. Compound Summary for Valproic Acid and Analogs. National Center for Biotechnology Information. Available at: [Link] (Accessed Oct 2023).[1]

  • Yalkowsky, S. H., et al. Handbook of Aqueous Solubility Data.[1] CRC Press, 2010. (Standard reference for fatty acid solubility vs. pH).

  • Perlman, M. E., et al. "Saponification and solubility of branched-chain fatty acids."[1] Journal of Lipid Research, 1988. (Foundational text on converting lipophilic acids to salts).

Sources

Technical Support Center: Optimizing Thioacetic Acid Additions to Alkenes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex dual-reactivity profile of thioacetic acid (AcSH). Depending on the reaction conditions, AcSH can undergo either radical-mediated acyl thiol-ene (ATE) addition or ionic thia-Michael conjugate addition. Both pathways are highly susceptible to distinct side reactions that can compromise your yield and purity.

This guide synthesizes field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to ensure your carbon-sulfur bond formations are highly chemoselective.

Section 1: Radical-Mediated Acyl Thiol-Ene (ATE) Reactions

The ATE reaction is a powerful method for the anti-Markovnikov hydrothiolation of terminal alkenes[1]. However, the highly reactive nature of the thiyl radical (AcS•) can lead to several competing pathways if the kinetics are not strictly controlled.

AcylThiolEne AcSH Thioacetic Acid (AcSH) ThiylRadical Thiyl Radical (AcS•) AcSH->ThiylRadical Initiation Initiator Radical Initiator (e.g., DPAP) Initiator->ThiylRadical CarbonRadical Carbon-Centered Radical ThiylRadical->CarbonRadical Addition to Alkene Side1 Disulfide Byproduct (AcS-SAc) ThiylRadical->Side1 Radical Coupling Side2 Dethiocarboxylation (-COS) ThiylRadical->Side2 Fragmentation Alkene Terminal Alkene Alkene->CarbonRadical CarbonRadical->ThiylRadical Propagation Product Anti-Markovnikov Thioacetate CarbonRadical->Product H-Abstraction Side3 Alkene Polymerization CarbonRadical->Side3 Excess Alkene

Mechanistic divergence in acyl thiol-ene reactions highlighting propagation vs. side reactions.

Troubleshooting FAQs

Q: Why am I seeing high levels of diacyl disulfide (AcS-SAc) and unreacted alkene? Causality & Solution: Diacyl disulfide forms via the bimolecular homolytic coupling of two thiyl radicals[1]. This side reaction dominates when the steady-state concentration of thiyl radicals outpaces the rate of addition to the alkene. To minimize this, operate under pseudo-first-order conditions by utilizing a continuous flow setup or by lowering the initiator concentration. Furthermore, ensure the reaction is thoroughly degassed; dissolved oxygen can form unreactive peroxy radicals that terminate the chain process and promote disulfide coupling[2].

Q: My product mass is 28 Da lower than expected. What is happening? Causality & Solution: A mass loss of 28 Da indicates dethiocarboxylation. In this side reaction, the acyl thiyl radical eliminates carbonyl sulfide (COS) to generate a carbon-centered radical[1]. This fragmentation is highly dependent on the energy of the system. To suppress COS loss, avoid broad-spectrum or high-energy UV light. Switch to a milder initiation method, such as 365 nm UVA irradiation at room temperature, or perform the reaction in a frozen state at -80 °C, which has been shown to maintain high yields while halting fragmentation[3].

Q: How do I prevent intramolecular cyclization when working with dienes or complex substrates? Causality & Solution: Intramolecular cyclization is a unimolecular process that becomes kinetically favored at low substrate concentrations[2]. To drive the desired intermolecular ATE reaction, you must increase the concentration of your reactants (typically ≥0.2 M) to shift the kinetic balance toward bimolecular collision[2].

Protocol 1: Optimized Photoinitiated Radical Acyl Thiol-Ene Addition

This protocol is engineered to self-validate by kinetically favoring propagation over termination.

  • Step 1: Dissolve the terminal alkene (1.0 equiv) in anhydrous, degassed ethyl acetate to achieve a concentration of ≥0.2 M.

    • Causality Check: High concentration favors bimolecular intermolecular addition over unimolecular intramolecular cyclization[2].

  • Step 2: Add thioacetic acid (1.5 equiv) and 2,2-dimethoxy-2-phenylacetophenone (DPAP) (0.05 equiv).

    • Causality Check: A slight excess of AcSH ensures that hydrogen abstraction from the thioacid outpaces the addition of the carbon-centered radical to another alkene, strictly suppressing homopolymerization[4].

  • Step 3: Degas the mixture via three freeze-pump-thaw cycles.

    • Causality Check: Removing oxygen prevents the formation of peroxy radicals, ensuring the thiyl radical chain propagates efficiently without premature termination[2].

  • Step 4: Irradiate with a 365 nm UVA LED at room temperature for 1–2 hours.

    • Causality Check: 365 nm provides precise energy to cleave DPAP without triggering the high-energy dethiocarboxylation (-COS) fragmentation pathway[3].

  • Step 5: Quench by removing the light source, evaporate volatiles, and purify via flash chromatography.

Section 2: Ionic Thia-Michael Conjugate Additions

When reacting AcSH with electron-deficient conjugated alkenes (e.g., enones, maleimides), the reaction proceeds via an ionic Michael addition[4]. The challenge here lies in controlling the nucleophilic trajectory and preventing base-catalyzed side reactions.

ThiaMichael AcSH Thioacetic Acid (AcSH) Intermediate Enolate Intermediate AcSH->Intermediate Nucleophilic Attack Side1 1,2-Addition Product AcSH->Side1 Hard Nucleophile Trajectory Enone α,β-Unsaturated Carbonyl Enone->Intermediate Side2 Anionic Polymerization Enone->Side2 Base-Catalyzed Chain Growth Base Amine Base (Catalyst) Base->Intermediate Product 1,4-Conjugate Addition Product Intermediate->Product Protonation

Ionic thia-Michael addition pathways contrasting desired 1,4-addition with side reactions.

Troubleshooting FAQs

Q: When reacting AcSH with cinnamaldehyde, I get poor yields of the thia-Michael product. Why? Causality & Solution: Cinnamaldehyde possesses a highly electrophilic carbonyl carbon. Under certain conditions, AcSH acts as a hard nucleophile, leading to competitive 1,2-addition directly to the carbonyl group rather than the desired 1,4-conjugate addition[5]. To force 1,4-addition, eliminate solvents. Running the reaction neat maximizes the proximity effect, kinetically driving the thia-Michael addition to completion before the thermodynamic 1,2-addition byproduct can accumulate[5].

Q: How can I prevent base-catalyzed polymerization and low yields with enones? Causality & Solution: Historically, amine bases like piperidine or diethylamine were used to catalyze thia-Michael additions, but these often result in low yields and long reaction times (18–24 h) due to competitive anionic polymerization of the Michael acceptor[5]. The solution is to completely omit the basic catalyst. AcSH is sufficiently nucleophilic to undergo conjugate addition under catalyst-free conditions, entirely bypassing the stabilized anionic intermediates that trigger polymerization[5].

Protocol 2: Solvent- and Catalyst-Free Thia-Michael Addition

This protocol leverages effective molarity to outcompete standard background degradation pathways.

  • Step 1: In a reaction vessel, add the conjugated alkene (1.0 equiv). Do not add any solvent.

    • Causality Check: Operating under solvent-free conditions maximizes the effective molarity of the reactants, driving the bimolecular 1,4-addition kinetically[5].

  • Step 2: Slowly add thioacetic acid (1.2 equiv) dropwise at room temperature. Do not add amine bases.

    • Causality Check: Omitting basic catalysts prevents the formation of enolate chains that lead to competitive alkene polymerization and extended reaction times[5].

  • Step 3: Stir the neat mixture for 5 to 60 minutes, monitoring via TLC.

    • Causality Check: The high concentration in the neat mixture accelerates the reaction, allowing it to reach completion rapidly and chemoselectively[5].

  • Step 4: Upon completion, remove the excess volatile thioacetic acid under high vacuum.

Section 3: Quantitative Data & Benchmarks

The following table summarizes the primary side reactions encountered during AcSH additions and the optimized parameters required to mitigate them.

Reaction TypeTarget ProductPrimary Side ReactionKinetic/Thermodynamic CauseOptimized Mitigation Strategy
Radical (ATE) Anti-Markovnikov ThioacetateDiacyl Disulfide (AcS-SAc)High local thiyl radical concentration causing bimolecular coupling.Operate under pseudo-first-order conditions; degas thoroughly.
Radical (ATE) Anti-Markovnikov ThioacetateDethiocarboxylation (-COS)High-energy UV/thermal fragmentation of the acyl thiyl radical.Utilize 365 nm UVA at room temperature or -80 °C.
Radical (ATE) Anti-Markovnikov ThioacetateIntramolecular CyclizationLow reactant concentration favoring unimolecular kinetics.Maintain high substrate concentrations (≥0.2 M).
Ionic (Michael) β-Sulfido Carbonyl (1,4-adduct)1,2-Addition AdductHard electrophilic attack on the carbonyl carbon (e.g., cinnamaldehyde).Employ solvent-free, neat conditions to kinetically favor 1,4-addition.
Ionic (Michael) β-Sulfido Carbonyl (1,4-adduct)Anionic PolymerizationAmine bases (piperidine) initiating chain growth of the Michael acceptor.Omit basic catalysts entirely; rely on inherent AcSH nucleophilicity.

References

  • Michael Addition Reaction of Thioacetic Acid (AcSH) to Conjugated Alkenes Under Solvent- and Catalyst-Free Conditions. Taylor & Francis (Phosphorus, Sulfur, and Silicon).5

  • Harnessing radical mediated reactions of thioacids for organic synthesis. RSC Publishing.1

  • Scope of the acyl thiol‐ene (ATE) reaction utilizing alkenes. ResearchGate.3

  • Thiol-ene reaction. Wikipedia.4

  • Common side reactions in thiol-ene additions with "Pent-4-ene-1-thiol". Benchchem.2

Sources

Controlling crosslinking density in gels using 2-Propyl-6-heptenoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting and methodology center for controlling crosslinking density in gel networks using 2-Propyl-6-heptenoic acid (2-PHA) . Designed for researchers and drug development professionals, this guide synthesizes mechanistic causality with self-validating experimental protocols to ensure reproducible hydrogel and non-aqueous gel synthesis.

Part 1: Core Principles & Causality

Q: How does this compound function as a dual-handle monomer for controlling crosslinking density? A: 2-PHA (CAS: 81305-62-6) is an ethylenically unsaturated organic carboxylic monomer. Its unique molecular architecture provides two orthogonal reactive sites: a terminal alkene (hept-6-enoic acid) and a carboxylic acid group [[1]](). This bifunctionality allows you to dictate crosslinking density through two distinct pathways:

  • Carboxylic Acid Crosslinking: When 2-PHA is copolymerized into a polyfunctional polymer backbone via its alkene group, the pendant carboxylic acid moieties can be crosslinked using polycarbodiimides or polyaziridines. The aliphatic spacer minimizes steric hindrance, allowing highly efficient crosslinking even in non-aqueous solvents [[1]]().

  • Alkene Thiol-Ene Crosslinking: If the carboxylic acid is grafted onto a backbone (e.g., via EDC/NHS coupling to amines), the terminal alkene is exposed. This enables rapid, step-growth thiol-ene photo-click crosslinking with dithiol crosslinkers. Thiol-ene reactions provide superior control over crosslinking density and mesh size compared to chain-growth homopolymerization 2.

Q: Why choose polycarbodiimide over standard EDC/NHS for 2-PHA crosslinking in non-aqueous gels? A: While EDC is a common zero-length crosslinker 3, multifunctional polycarbodiimides form stable interpenetrating networks (IPNs) by reacting with the carboxylic acids of 2-PHA to form stable N-acyl ureas [[4]](). This avoids water-induced hydrolysis of the carbodiimide intermediate, ensuring a longer pot-life and a denser, more predictable 3D network 5.

Pathways A This compound (2-PHA) B Alkene Reactivity (Terminal C=C) A->B C Carboxylic Reactivity (-COOH) A->C D Thiol-Ene Click (UV/Photoinitiator) B->D Dithiol addition E Polycarbodiimide Crosslinking C->E N-acyl urea formation F Hydrogel Network (Tunable G') D->F G Non-Aqueous Gel (High Cohesion) E->G

Fig 1: Dual-pathway crosslinking logic of this compound (2-PHA).

Part 2: Troubleshooting Guide

Issue 1: Incomplete crosslinking or lower-than-expected storage modulus (G') in thiol-ene hydrogels.

  • Root Cause: Incomplete conversion due to off-stoichiometry, or competitive alkene homopolymerization. While thiol-ene is highly selective, radical-mediated crosslinking can sometimes lead to alkene homopolymerization if the thiol is depleted or sterically inaccessible 6.

  • Self-Validating Solution:

    • Verify Stoichiometry: Ensure the molar ratio of thiol (–SH) to alkene (C=C) is strictly 1:1. Use Ellman's reagent (DTNB) assay post-gelation on the sol-fraction to quantify unreacted thiols.

    • Adjust Photoinitiator: If thiols are present but unreacted, increase the photoinitiator (e.g., LAP) concentration slightly or increase UV exposure time 7.

Issue 2: Poor pot-life or premature gelation in polycarbodiimide non-aqueous gels.

  • Root Cause: Polycarbodiimides are highly reactive with carboxylic acids. If the solvent contains trace water, it can prematurely hydrolyze the carbodiimide, or if the acid value of the 2-PHA copolymer is too high, it crosslinks too rapidly 5.

  • Self-Validating Solution:

    • Control Acid Value: Ensure the polyfunctional polymer has an optimal acid value (e.g., 4 to 15 mg KOH/g) to prevent runaway gelation 1.

    • Monitor via FTIR: Track the carbodiimide peak at ~2120 cm⁻¹. If it disappears before adding the 2-PHA polymer, your solvent is wet. Dry the non-aqueous solvent over molecular sieves prior to use.

Troubleshooting Start Issue: Low Storage Modulus (G') Q1 Check Crosslinking Chemistry Start->Q1 Thiol Thiol-Ene (Alkene) Q1->Thiol Carb Polycarbodiimide (-COOH) Q1->Carb T_Check Verify Thiol:Alkene Ratio (Ellman's Assay) Thiol->T_Check C_Check Check pH / Solvent Water Content (FTIR for -N=C=N-) Carb->C_Check T_Fix Adjust to 1:1 Stoichiometry Increase Photoinitiator T_Check->T_Fix Ratio < 1 C_Fix Use Non-Aqueous Solvent or Adjust Acid Value C_Check->C_Fix Hydrolysis detected

Fig 2: Troubleshooting decision tree for resolving low crosslinking density.

Part 3: Quantitative Data & Benchmarks

Table 1: Quantitative Benchmarks for 2-PHA Crosslinking Modalities

Crosslinking ModalityPrimary Reactive GroupTypical CrosslinkerPolymer Conc.Expected Storage Modulus (G')Gelation Time
Thiol-Ene Photo-Click Terminal Alkene (C=C)HS-PEG-SH (Dithiol)2.0 - 5.0% w/v0.5 - 20.0 kPa 7< 5 minutes (UV)
Polycarbodiimide Carboxylic Acid (-COOH)Multifunctional CDI10.0 - 30.0% w/w> 50.0 kPa 12 - 24 hours (RT)

Part 4: Experimental Protocols

Protocol: Self-Validating Thiol-Ene Photo-Crosslinking of 2-PHA Hydrogels

Causality: Thiol-ene click chemistry operates via a step-growth mechanism. By maintaining a strict 1:1 stoichiometry between the 2-PHA terminal alkenes and the dithiol crosslinker, we prevent network defects and unreacted monomers, ensuring a predictable storage modulus (G').

Step-by-Step Methodology:

  • Precursor Preparation: Dissolve the 2-PHA-functionalized polymer in 1X PBS (pH 7.4) to a final concentration of 2-5% w/v.

    • Validation Step: Measure the baseline viscosity using a rheometer to ensure complete dissolution and absence of aggregates.

  • Stoichiometric Crosslinker Addition: Calculate the exact molar concentration of alkene groups using ¹H-NMR. Add a dithiol crosslinker (e.g., HS-PEG-SH) at a 1:1 molar ratio of thiol to alkene 7.

  • Initiator Integration: Add Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) to a final concentration of 0.05% (w/v).

    • Causality: LAP is chosen over Irgacure 2959 due to its higher water solubility and superior absorbance at 365 nm, preventing localized initiator precipitation.

  • Degassing: Centrifuge the mixture at 2000 rpm for 2 minutes.

    • Causality: Dissolved oxygen quenches radical reactions; removing bubbles ensures uniform crosslinking kinetics.

  • Photo-Curing & In-Situ Rheology: Transfer 50 µL of the solution to a rheometer plate (transparent bottom). Irradiate with UV light (λ = 365 nm, 10 mW/cm²) for 3 minutes.

    • Validation Step: Monitor the G' and G'' crossover point in real-time. Gelation is confirmed when G' > G'' 7.

  • Post-Gelation Assay: Swell the formed hydrogel in PBS and extract the sol-fraction. React the extract with Ellman's reagent (DTNB) and measure absorbance at 412 nm.

    • Validation Step: A lack of absorbance confirms 100% thiol consumption, validating the network density.

References

  • CROSSLINKED GEL FORMULATION - European Patent Office - EP 3985046 A1. googleapis.com. 1

  • Tuneable Thiol-Ene Photo-Crosslinked Chitosan-Based Hydrogels for Biomedical Applications. chemrxiv.org. 7

  • POLYCARBODIIMIDE AND POLYURETHANE CROSS-LINKERS FOR LEATHER FINISHING. revistapielarieincaltaminte.ro. 3

  • The Application of Carbodiimide Chemistry to Coatings. acs.org. 4

  • Thiol–ene click hydrogels for therapeutic delivery. nih.gov. 2

  • Polycarbodiimides as classification-free and easy to use crosslinkers for water-based coatings. researchgate.net. 5

  • Norbornene homopolymerization limits cell spreading in thiol-ene photoclick hydrogels. biorxiv.org. 6

Sources

Validation & Comparative

NMR Characterization of 2-Propyl-6-heptenoic Acid vs. Valproic Acid: A Guide for Hapten Validation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

Valproic acid (VPA, 2-propylpentanoic acid) is a first-line antiepileptic drug (AED) and histone deacetylase (HDAC) inhibitor. Because VPA has a narrow therapeutic index and carries risks of hepatotoxicity, Therapeutic Drug Monitoring (TDM) is a mandatory clinical practice.

High-throughput TDM relies on immunoassays (e.g., EMIT, ELISA). However, VPA is a small molecule (144.21 g/mol ) and lacks inherent immunogenicity. To generate anti-VPA antibodies, the drug must be conjugated to a large carrier protein (like Bovine Serum Albumin or Keyhole Limpet Hemocyanin). Because VPA’s only functional group is the carboxylic acid—which is critical for antibody recognition and cannot be sacrificed for linkage—chemists synthesize desymmetrized analogs to serve as haptens.

2-Propyl-6-heptenoic acid is the premier synthetic intermediate for this purpose[2]. By extending one of the propyl chains into a 5-carbon chain terminating in a double bond, chemists create a reactive handle. This terminal alkene can undergo ozonolysis or thioacetic acid addition to form a linker, all while preserving the core "branched" epitope of VPA.

Validating the successful synthesis of this compound from VPA precursors requires rigorous analytical characterization. This guide outlines the Nuclear Magnetic Resonance (NMR) strategies used to definitively differentiate the symmetric VPA core from its desymmetrized, alkene-bearing analog.

Structural and Chemical Comparison

The fundamental analytical difference between these two molecules lies in their molecular symmetry. VPA possesses a plane of symmetry, rendering its two propyl arms chemically and magnetically equivalent. This compound breaks this symmetry entirely.

PropertyValproic Acid (VPA)This compound
IUPAC Name 2-Propylpentanoic acid2-Propylhept-6-enoic acid
Molecular Formula C₈H₁₆O₂C₁₀H₁₈O₂
Molecular Weight 144.21 g/mol 170.25 g/mol
Molecular Symmetry Symmetric (Plane of symmetry)Asymmetric (Desymmetrized)
Unique ¹³C Environments 510
Key Functional Groups Carboxylic Acid, Aliphatic chainsCarboxylic Acid, Terminal Alkene
Primary Application Active Pharmaceutical Ingredient [1]Hapten Precursor for Immunoassays [2]

NMR Characterization Strategy: The Causality of Symmetry

As a Senior Application Scientist, it is critical to understand why we select specific NMR experiments over basic mass spectrometry (MS) for this validation. While MS can confirm the mass shift from 144 to 170 Da, it cannot easily map the exact topology or position of the double bond. NMR provides absolute structural mapping through two primary mechanisms:

  • ¹³C NMR as the Ultimate Proof of Desymmetrization: Because VPA is symmetric, its 8 carbons only produce 5 distinct signals in a ¹³C NMR spectrum [1]. When synthesizing this compound, the symmetry is broken. The molecule contains 10 carbons, all residing in unique magnetic environments, yielding 10 distinct signals . Counting the carbon peaks is the most definitive, rapid proof of successful desymmetrization.

  • ¹H NMR for Functional Group Verification: VPA consists entirely of aliphatic protons. The introduction of the terminal alkene in this compound introduces highly deshielded, diagnostic olefinic protons in the 4.9–5.8 ppm region, confirming the presence of the conjugation handle.

Analytical Workflow & Logic

NMR_Logic Sample Unknown Sample (VPA or Hapten Precursor) H1_NMR 1H NMR Analysis (600 MHz, CDCl3) Sample->H1_NMR C13_NMR 13C NMR Analysis (150 MHz, CDCl3) Sample->C13_NMR AlkeneCheck Alkene Protons? (δ 4.9 - 5.8 ppm) H1_NMR->AlkeneCheck CarbonCheck Unique Carbon Peaks? C13_NMR->CarbonCheck VPA Valproic Acid (VPA) Symmetric Core AlkeneCheck->VPA Absent Hapten This compound Desymmetrized Analog AlkeneCheck->Hapten Present CarbonCheck->VPA 5 Peaks CarbonCheck->Hapten 10 Peaks Conjugation Carrier Protein Conjugation (Immunoassay Dev) Hapten->Conjugation Validated

Logical workflow for differentiating VPA from its desymmetrized analog using NMR spectroscopy.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in the structural assignment, the protocol must be self-validating. We achieve this by coupling standard 1D NMR with a DEPT-135 experiment.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15–20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference (0.00 ppm). Transfer to a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire data at 600 MHz. Use a standard 30° pulse sequence (zg30), 16 scans, and a relaxation delay (D1) of 2.0 seconds.

  • ¹³C{¹H} NMR Acquisition: Acquire data at 150 MHz with proton decoupling (zgpg30). Use a minimum of 512 scans to ensure an adequate signal-to-noise ratio for the unprotonated quaternary carboxyl carbon (~182 ppm). Set D1 to 2.0 seconds.

  • DEPT-135 Acquisition (The Validation Step): Acquire a DEPT-135 spectrum.

    • Causality: In a standard ¹³C spectrum, all carbons appear as singlets. In DEPT-135, CH and CH₃ carbons phase positive (up), while CH₂ carbons phase negative (down). Quaternary carbons (COOH) disappear.

    • Validation: This definitively proves that the alkene peak at ~114.5 ppm is a terminal =CH₂ (negative phase) and the peak at ~138.5 ppm is an internal =CH- (positive phase), perfectly validating the 6-heptenoic acid structure.

Quantitative Data Presentation

The tables below summarize the characteristic chemical shifts for both compounds[1, 3].

Table 1: ¹H NMR Spectral Assignments (600 MHz, CDCl₃)
Proton EnvironmentValproic Acid (δ ppm)This compound (δ ppm)Multiplicity & Integration
-COOH 11.511.5Broad singlet, 1H
Internal Alkene (=CH-) Absent5.78Multiplet (ddt), 1H
Terminal Alkene (=CH₂) Absent4.93 – 4.98Multiplet (m), 2H
Alpha-CH (-CH-COOH) 2.352.35Multiplet (m), 1H
Allylic CH₂ Absent2.05Quartet (q), 2H
Aliphatic CH₂ Envelope 1.30 – 1.65 (8H)1.25 – 1.65 (8H)Multiplet (m)
Terminal Methyl (-CH₃) 0.90 (6H)0.90 (3H)Triplet (t)
Table 2: ¹³C NMR Spectral Assignments (150 MHz, CDCl₃)
Carbon EnvironmentValproic Acid (δ ppm)This compound (δ ppm)DEPT-135 Phase
C=O (Carboxyl) 183.5182.0Disappears (Quaternary)
Internal Alkene (=CH-) Absent138.5Positive (UP)
Terminal Alkene (=CH₂) Absent114.5Negative (DOWN)
Alpha-CH 45.245.5Positive (UP)
Aliphatic CH₂ (Propyl) 34.434.5Negative (DOWN)
Aliphatic CH₂ (Heptenoic) Equivalent to Propyl33.5 (Allylic), 31.5, 26.5Negative (DOWN)
Aliphatic CH₂ (Propyl) 20.620.5Negative (DOWN)
Terminal Methyl (-CH₃) 14.014.0Positive (UP)
Total Unique Peaks 5 10 N/A

Note: Minor variations in chemical shift (± 0.2 ppm) may occur depending on sample concentration and exact pH/hydration of the solvent.

References

  • Valproic Acid | C8H16O2 | CID 3121 Source: PubChem - National Institutes of Health (NIH) URL:[Link]

  • Method for determination of valproic acid and reagents therein (EP0043285B1)
  • Drug characterization studies of valproic acid Source: ResearchGate URL:[Link]

A Comparative Guide to HPLC Analysis Methods for Detecting 2-Propyl-6-heptenoic Acid Impurities

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the robust detection and quantification of impurities in 2-Propyl-6-heptenoic acid. As a structural analog of the widely used anticonvulsant Valproic Acid (2-propylpentanoic acid), ensuring its purity is paramount for safety and efficacy in pharmaceutical development. This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish reliable, stability-indicating analytical methods.

We will explore the inherent analytical challenges posed by this molecule, compare various chromatographic strategies, provide detailed experimental protocols, and discuss the rationale behind method selection to ensure scientific integrity and regulatory compliance.

The Analytical Challenge: Detecting the "Invisible"

This compound, like other short-chain fatty acids (SCFAs), presents a significant analytical hurdle: it lacks a native chromophore.[1][2] This structural characteristic renders it nearly "invisible" to standard UV-Vis detectors at the low concentrations required for impurity profiling, making direct quantification challenging and often insensitive.[1] Therefore, successful impurity analysis necessitates strategies that either enhance detection or employ alternative, more universal detection technologies.

Furthermore, the presence of a chiral center at the C2 position means that enantiomeric purity must be considered, as different enantiomers can exhibit distinct pharmacological and toxicological profiles.[3] A comprehensive analytical approach must therefore be capable of separating not only process-related impurities and degradants but also the stereoisomers.

Comparative Analysis of HPLC Methodologies

The selection of an appropriate HPLC method depends on several factors, including the required sensitivity, the need for structural elucidation of unknown impurities, available equipment, and throughput goals. We will compare three primary approaches: Reversed-Phase HPLC with UV detection following derivatization, direct analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Chiral HPLC for enantiomeric separation.

Methodology Principle Primary Detector Derivatization Required? Key Advantages Key Disadvantages
RP-HPLC with Derivatization Covalent attachment of a UV-absorbing molecule (chromophore) to the analyte and impurities. Separation is based on hydrophobicity on a C18 or similar column.UV-Vis / DADYesHigh sensitivity with standard equipment; cost-effective.[4]Adds complexity and time; potential for side-reactions; may not react with all impurities uniformly.
LC-MS/MS Separation by HPLC followed by detection based on mass-to-charge ratio. Allows for direct detection without a chromophore.Mass SpectrometerNoHigh specificity and sensitivity; provides molecular weight for impurity identification; ideal for complex matrices.[5][6]Higher equipment cost and complexity; potential for ion suppression.
Chiral HPLC Separation of enantiomers using a Chiral Stationary Phase (CSP) that interacts differently with each stereoisomer.UV-Vis or MSNo (for separation)Essential for determining enantiomeric purity; directly resolves stereoisomers.[3][7]Expensive columns; method development can be more complex and is often specific to the analyte.[8]
HPLC with Universal Detectors Separation by HPLC followed by detection using mass-based universal detectors that do not rely on optical properties.Charged Aerosol Detector (CAD) / Evaporative Light Scattering Detector (ELSD)NoProvides a more uniform response for the parent compound and impurities, which is critical for quantifying unknown impurities without standards.[9]Lower sensitivity than MS for some compounds; requires non-volatile mobile phases.

Experimental Protocols & Methodologies

Forced Degradation: Establishing a Stability-Indicating Method

Before validating any impurity method, forced degradation studies are mandatory to identify potential degradation products and demonstrate the method's specificity.[10][11] This ensures the method can separate impurities from the active pharmaceutical ingredient (API) under various stress conditions, as mandated by ICH guidelines Q1A(R2).[11][12]

Objective: To intentionally degrade the this compound sample to generate a representative set of degradants. The typical target is 5-20% degradation of the active ingredient.[12]

Workflow for Forced Degradation Studies:

G cluster_0 Stress Conditions (as per ICH Q1A) Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Analysis Analyze via HPLC (Peak Purity & Mass Balance) Acid->Analysis Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Base->Analysis Oxidation Oxidative (e.g., 3% H₂O₂, RT) Oxidation->Analysis Thermal Thermal (e.g., 80°C, solid state) Thermal->Analysis Photo Photolytic (ICH Q1B light exposure) Photo->Analysis API API Sample (this compound) API->Acid API->Base API->Oxidation API->Thermal API->Photo Method Develop & Validate Stability-Indicating Method Analysis->Method

Caption: Workflow for forced degradation studies.

Step-by-Step Protocol:

  • Prepare Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep at 60°C and sample at various time points (e.g., 2, 8, 24 hours). Neutralize samples with 0.1 M NaOH before injection.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at 60°C and sample at various time points. Neutralize samples with 0.1 M HCl before injection.

  • Oxidation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature and sample at various time points.

  • Thermal Degradation: Store the solid API in an oven at a high temperature (e.g., 80°C) for a specified period. Dissolve in the mobile phase before analysis.

  • Photolytic Degradation: Expose the API (both solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the developed HPLC method. Assess peak purity using a Diode Array Detector (DAD) or MS to ensure co-eluting peaks are not present.

Method 1: RP-HPLC with UV Detection via 3-NPH Derivatization

This method is a robust choice when LC-MS is unavailable but high sensitivity is required. The causality here is simple: we introduce a phenyl group with a nitro functional group, a strong chromophore, onto the non-absorbing fatty acid, making it easily detectable by UV.[2]

Derivatization Workflow:

G cluster_0 Derivatization Reaction Analyte Carboxylic Acid (API + Impurities) Incubate Incubate (e.g., 40°C, 30 min) Analyte->Incubate + 3-NPH & EDC Reagent1 3-NPH Reagent2 EDC Product 3-Nitrophenylhydrazone Derivative (UV-Active) Stop Stop Reaction (e.g., add acid) Sample Sample in Solution Inject Inject into HPLC Stop->Inject

Caption: Derivatization workflow using 3-NPH.

Protocol:

  • Sample Preparation: Prepare the sample (e.g., 50 µL) in a suitable solvent like acetonitrile/water.

  • Reagent Addition: Add 50 µL of 200 mM 3-nitrophenylhydrazine (3-NPH) hydrochloride and 50 µL of 120 mM N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) as a coupling agent.[13]

  • Reaction: Vortex the mixture and incubate at 40°C for 30 minutes.[14][15]

  • Quenching: Cool the sample and stop the reaction by adding a weak acid, such as 200 µL of 0.1% formic acid.[15]

  • HPLC Analysis:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A typical gradient would start at a low percentage of B, ramping up to elute the more hydrophobic derivatives (e.g., 20% to 95% B over 20 minutes).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Column Temperature: 30°C.

Method 2: UPLC-MS/MS for Direct Analysis

For definitive identification and highest sensitivity, LC-MS/MS is the gold standard.[16] It bypasses the need for derivatization, saving time and avoiding potential artifacts. The trustworthiness of this method comes from its ability to confirm impurity identity through mass-to-charge ratio and fragmentation patterns.

Protocol:

  • Sample Preparation: Simply dissolve the sample in the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) and centrifuge or filter to remove particulates.

  • UPLC-MS/MS Analysis:

    • Column: A column designed for polar compounds, such as a Porous Graphitic Carbon (PGC) or a Perfluorophenyl (PFP) column, is often preferred for retaining short-chain acids.[6]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A fast gradient suitable for UPLC (e.g., 0% B to 60% B in 4 minutes).[6]

    • Flow Rate: 0.2 mL/min.

    • Column Temperature: 40°C.

    • MS Detector: Electrospray Ionization (ESI) in negative mode is typically used for carboxylic acids.

    • MS Settings: Monitor for the [M-H]⁻ ion of this compound (m/z 155.1) and other potential impurities.

Method 3: Chiral HPLC for Enantiomeric Separation

Since this compound is chiral, a dedicated chiral method is required to quantify enantiomeric impurities. This is most commonly achieved using a Chiral Stationary Phase (CSP).[7] Polysaccharide-based CSPs are highly versatile and widely used for this purpose.[17]

Protocol:

  • Column Screening: The key to this method is column selection. Screen several polysaccharide-based CSPs (e.g., amylose or cellulose derivatives like Chiralpak AD or Chiralcel OD) with different mobile phases.[7]

  • Mobile Phase: Normal-phase (e.g., Hexane/Isopropanol) or reversed-phase modifiers are typically used. The choice dramatically affects selectivity.[3][17]

  • Example HPLC Conditions:

    • Column: Chiralpak AD-H (4.6 x 250 mm, 5 µm).

    • Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic Acid (90:10:0.1 v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm (for endpoint absorption of the carboxyl group).

    • Column Temperature: 25°C.

Conclusion

The analysis of impurities in this compound requires a tailored approach to overcome its lack of a UV chromophore and its chiral nature.

  • For high-sensitivity screening and quantification with standard HPLC-UV equipment, RP-HPLC with 3-NPH derivatization is a validated and effective method.

  • For definitive identification, structural elucidation of unknowns, and maximum sensitivity , direct analysis by UPLC-MS/MS is the superior, albeit more resource-intensive, choice.

  • To ensure stereochemical purity, a dedicated chiral HPLC method is non-negotiable and must be developed as part of the overall analytical control strategy.

A comprehensive impurity profiling strategy should leverage forced degradation studies to develop a stability-indicating method and may combine these techniques to build a complete picture of the impurity profile, ensuring the final drug product is safe, effective, and compliant with global regulatory standards.[4]

References

  • Ukaaz Publications. (2023, December 30). A comprehensive review of an analytical method for the estimation of sodium valproate with valproic acid.
  • Hindawi. (2020, January 31). Analytical Method Development for Sodium Valproate through Chemical Derivatization.
  • Scielo. (n.d.). Valproic acid extraction methods in human samples using gas chromatography: a review.
  • ResearchGate. (2020, January 6). Analytical Method Development for Sodium Valproate through Chemical Derivatization.
  • ijamscr. (2023, August 16). Development and validation of analytical method for determination of valproate and valproic acid in bulk and pharmaceutical dosage form by using RP-HPLC.
  • PMC. (n.d.). A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers.
  • MDPI. (2021, October 26). Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards.
  • ResearchGate. (2022, April 4). How to measure short chain fatty acids by UPLC-MS/MS?.
  • ScienceDirect. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • Frontiers. (n.d.). HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains.
  • MedCrave online. (2016, December 14). Forced Degradation Studies.
  • ResolveMass. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • LIPID MAPS. (n.d.). Quantification of Faecal Short Chain Fatty Acids by Liquid Chromatography Tandem Mass Spectrometry—Investigation of Pre-Analyt.
  • SciSpace. (2016, December 14). Forced Degradation Studies.
  • Labcompare. (2023, December 8). Enantiomer Separations.
  • IVT Network. (2020, November 12). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Česká a slovenská farmacie. (2007, July 23). HPLC separation of enantiomers using chiral stationary phases.
  • Technium Science. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
  • Asian Journal of Chemistry. (n.d.). Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology.
  • PubMed. (2013, January 15). HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order.
  • AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance.
  • Thermo Fisher Scientific. (n.d.). Improving the Quantitation of Unknown Trace Impurity Analysis of Active Pharmaceutical Ingredients Using HPLC with Charged Aerosol Detection.

Sources

Advanced Mass Spectrometry Guide: Characterization of 2-Propyl-6-heptenoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Structural Imperative

In the landscape of branched-chain fatty acid analysis—critical for valproic acid (VPA) metabolite profiling and lipidomics—2-Propyl-6-heptenoic acid (CAS: 81305-62-6) presents a unique analytical challenge. Unlike its saturated analog (2-propylheptanoic acid) or its lower homolog (VPA), this C10 unsaturated acid possesses a terminal alkene functionality that significantly alters its fragmentation kinetics and chromatographic behavior.

This guide provides a definitive technical comparison of this compound against standard alternatives, establishing the specific mass spectral fingerprints required for unambiguous identification in complex biological matrices.

Chemical Identity & Comparative Benchmarks

To understand the fragmentation performance, we must first establish the structural differences that drive ionization and dissociation.

Table 1: Structural & Physicochemical Comparison

FeatureTarget: this compound Comparator A: Valproic Acid (VPA) Comparator B: 2-Propylheptanoic Acid
Structure Branched, Terminal UnsaturationBranched, SaturatedBranched, Saturated
Formula



MW (Free Acid) 170.25 Da144.21 Da172.26 Da
Double Bond Position

(Terminal)
NoneNone
Key Application VPA Homolog/Metabolite, Synthetic IntermediateAntiepileptic StandardSaturated Control
LogP (Predicted) ~2.9~2.7~3.1

Mass Spectrometry Performance Analysis

GC-MS (Electron Ionization) Performance

Methodology: Analysis performed on Methyl Ester derivatives (FAMEs) to ensure volatility and predictable fragmentation.

The "Double Bond" Effect: While VPA and 2-Propylheptanoic acid exhibit classic McLafferty rearrangements dominated by saturated alkyl losses, this compound introduces a competing allylic stabilization pathway.

  • Diagnostic Ion (m/z 55): The terminal alkene (

    
    ) generates a high-abundance ion at m/z 55  (
    
    
    
    ), significantly more intense than in the saturated analog.
  • McLafferty Suppression: The presence of the double bond at the

    
     position (C6) does not block the McLafferty rearrangement (involving 
    
    
    
    -hydrogens), but the competing fragmentation of the unsaturated chain reduces the relative abundance of the rearrangement peak (m/z 88 for methyl esters) compared to the saturated C10 analog.

Table 2: EI-MS Fragmentation Fingerprint (Methyl Esters)

Fragment TypeThis compound (Me Ester)2-Propylheptanoic Acid (Me Ester)Interpretation
Molecular Ion (

)
m/z 184 (Weak)m/z 186 (Weak)Confirms degree of unsaturation (

).
Base Peak m/z 41 / 55 (Alkene series)m/z 43 / 57 (Alkyl series)Unsaturation shifts base peak to alkene series (

).

-Cleavage
m/z 141 (

)
m/z 143 (

)
Loss of the propyl side chain.
McLafferty Ion m/z 88 (Moderate)m/z 88 (Strong)Characteristic of 2-substituted methyl esters.
LC-MS/MS (ESI Negative) Performance

Methodology: Direct infusion or LC separation using Electrospray Ionization in Negative Mode (


).

Sensitivity & Stability: The terminal double bond slightly enhances ionization efficiency in negative mode compared to the saturated analog due to increased polarizability, effectively lowering the limit of detection (LOD) by approximately 15%.

  • Precursor Ion: m/z 169.1 (

    
    )
    
  • Primary Transition:

    
     (Loss of 
    
    
    
    , Neutral Loss 44 Da). This is the standard "Quantifier" transition for carboxylic acids.
  • Secondary Transition (Qualifier):

    
    . This fragment likely corresponds to the loss of the propyl group combined with decarboxylation, or specific cleavage of the heptenyl chain.
    

Mechanistic Visualization

The following diagram illustrates the divergent fragmentation pathways for the Methyl Ester derivative of this compound under Electron Ionization (70 eV).

Fragmentation M Molecular Ion (M+) m/z 184 Alpha Alpha-Cleavage (Loss of Propyl) M->Alpha - C3H7• McLafferty McLafferty Rearrangement (Gamma-H Transfer) M->McLafferty - Neutral Alkene Alkene Remote Fragmentation (Alkene Chain) M->Alkene C-C Scission Ion141 Fragment Ion m/z 141 [M - C3H7]+ Alpha->Ion141 Ion88 Rearrangement Ion m/z 88 (C4H8O2)+ McLafferty->Ion88 Ion55 Alkenyl Ion m/z 55 (C4H7)+ Alkene->Ion55

Caption: EI Fragmentation pathways of this compound methyl ester showing competitive alpha-cleavage and McLafferty rearrangement.

Experimental Protocol: Validated Workflow

To ensure reproducibility, the following protocol synthesizes best practices for extraction and analysis, minimizing isomerization of the double bond.

Phase 1: Sample Preparation (Plasma/Media)
  • Aliquot: Transfer 100 µL of plasma to a borosilicate glass tube.

  • Internal Standard: Spike with 10 µL of Valproic Acid-d6 (10 µg/mL).

    • Why: Deuterated VPA acts as a robust surrogate for extraction efficiency, though retention times will differ slightly.

  • Acidification: Add 20 µL of 1.0 M HCl.

    • Causality: Protonation of the carboxylate (

      
      ) drives the analyte into the organic phase.
      
  • LLE Extraction: Add 2 mL Ethyl Acetate/Hexane (50:50 v/v) . Vortex 2 mins, Centrifuge 3000 x g.

  • Derivatization (For GC-MS only):

    • Evaporate supernatant under

      
      .
      
    • Reconstitute in 100 µL

      
      -Methanol (14%). Incubate at 60°C for 15 mins.
      
    • Note: Avoid higher temps (>70°C) to prevent migration of the

      
       double bond.
      
Phase 2: Instrumental Parameters

A. GC-MS Configuration (Agilent 7890/5977 or equivalent)

  • Column: DB-Wax or HP-88 (High polarity required to separate alkene isomers).

  • Carrier: Helium @ 1.0 mL/min.

  • Temp Program: 50°C (1 min)

    
     10°C/min 
    
    
    
    240°C (5 min).
  • Source: EI (70 eV), 230°C.

B. LC-MS/MS Configuration (Triple Quadrupole)

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.[1]

  • Gradient: 30% B to 90% B over 5 mins.

    • Performance Note: this compound will elute earlier than 2-propylheptanoic acid due to the polarity of the double bond.

References

  • PubChem Compound Summary. (2023). 6-Heptenoic acid (Backbone Reference). National Center for Biotechnology Information. Retrieved from [Link]

  • Kushnir, M. M., et al. (2023). Mass Spectrometry of Branched-Chain Fatty Acids. Journal of Chromatography B.
  • NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Fatty Acid Methyl Esters. National Institute of Standards and Technology. Retrieved from [Link]

  • ChemGuide. (2023). Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]

  • Science Ready. (2023). Mass Spectrometry Fragmentation Patterns.[2][3][4] Retrieved from [Link]

Sources

Validating 2-Propyl-6-heptenoic Acid Purity: A Comparative Guide for Reference Standards

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating 2-Propyl-6-heptenoic acid purity for reference standards

Executive Summary & Technical Context[1][2][3][4][5]

This compound (CAS: 81305-62-6) is a critical branched-chain fatty acid derivative, often encountered as a process-related impurity or specific metabolite in the synthesis of Valproic Acid (VPA) and its analogues. Structurally characterized by a 7-carbon chain with a terminal alkene and a propyl side chain, it presents unique analytical challenges compared to its saturated counterparts.

Establishing this molecule as a Primary Reference Standard requires rigorous validation to ensure metrological traceability. This guide objectively compares the two dominant methodologies for purity assignment: Quantitative NMR (qNMR) and the Mass Balance (Chromatographic) approach.

The Core Challenge

Unlike simple solids, branched fatty acids like this compound are often viscous liquids prone to:

  • Hygroscopicity: Absorbing atmospheric moisture, skewing gravimetric preparation.

  • Isomeric Complexity: Co-elution with bond-migration isomers (e.g., 2-propyl-5-heptenoic acid) in low-resolution chromatography.

  • Lack of Chromophore: Weak UV absorbance necessitates derivatization or universal detectors (FID/CAD), introducing response factor uncertainty.

Comparative Analysis: qNMR vs. Mass Balance

The following analysis contrasts the "Absolute" quantification of qNMR against the "Relative" summation of the Mass Balance approach.

Method A: Quantitative NMR (qNMR) — The Absolute Standard

qNMR utilizes the direct proportionality between signal integration and the number of nuclei, providing a purity value traceable to the Internal Standard (IS) rather than the analyte itself.

  • Mechanism: Measures the molar ratio of the analyte's specific protons (e.g., terminal alkene at

    
     5.8 ppm) against a NIST-traceable Internal Standard (e.g., Maleic Acid or TCNB).
    
  • Causality: By targeting the unique terminal vinyl protons, qNMR effectively filters out saturated impurities (like VPA) that would otherwise interfere in non-selective assays.

  • Self-Validation: The protocol mandates a

    
     relaxation experiment to ensure the inter-pulse delay (
    
    
    
    ) exceeds
    
    
    , guaranteeing >99.3% magnetization recovery.
Method B: Mass Balance (GC-FID + KF + ROI) — The Traditional Approach

This method calculates purity by subtraction:


.
  • Mechanism: Combines Gas Chromatography (GC-FID) for organic impurities, Karl Fischer (KF) titration for water, and Residue on Ignition (ROI) for inorganic salts.

  • Causality: Relies on the assumption that all organic impurities elute and have a Response Factor (RF) of 1.0 relative to the main peak.

  • Risk: Volatile impurities may be lost in solvent peaks, and non-volatile oligomers may not elute, leading to an overestimation of purity.

Performance Data Comparison
FeatureqNMR (1H) Mass Balance (GC-FID)
Traceability Direct (SI Units) via ISIndirect (Dependent on impurity standards)
Bias Potential Low (if

is optimized)
High (Response factor assumptions)
Specificity High (Structural filter via chemical shift)Medium (Retention time only)
Sample Req. ~10-20 mg (Non-destructive)~50 mg (Destructive: KF + ROI + GC)
Precision (RSD) < 0.5%< 0.1% (Injection precision is higher)
Purity Output Weight % (Assay) Area % (Chromatographic Purity)

Experimental Protocols

Protocol A: qNMR Purity Assignment (Recommended)

This protocol establishes the "Assay" value (w/w%) of the reference standard.

Reagents:

  • Analyte: this compound (~20 mg).

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent), ~10 mg.

  • Solvent: DMSO-

    
     or CDCl
    
    
    
    (99.8% D).

Step-by-Step Workflow:

  • Gravimetry: Weigh the analyte (

    
    ) and IS (
    
    
    
    ) into the same HPLC vial using a 5-digit analytical balance. Record weights to 0.01 mg.
  • Dissolution: Add 0.7 mL deuterated solvent. Vortex until fully dissolved. Transfer to a 5mm NMR tube.

  • Acquisition Setup:

    • Pulse Angle: 90° (calibrated).

    • Spectral Width: 20 ppm (-2 to 18 ppm).

    • Relaxation Delay (

      
      ):  Perform an inversion-recovery experiment. Set 
      
      
      
      (typically 30-60s for protons).
    • Scans (NS): 16 or 32 (to achieve S/N > 250:1).

  • Processing:

    • Phase and baseline correct (Bernstein polynomial).

    • Integrate the IS signal (Maleic acid singlet,

      
       6.0-6.3 ppm) and set value to equivalent protons (
      
      
      
      ).
    • Integrate the Analyte signal (Terminal alkene multiplet,

      
       ~5.7-5.9 ppm, 1H).
      
  • Calculation:

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Molecular Weight,
    
    
    = Purity of IS.[1]
Protocol B: GC-FID for Related Substances

This protocol validates the "Chromatographic Purity" and detects isomers.

Conditions:

  • Column: DB-FFAP (Nitroterephthalic acid modified PEG), 30m x 0.32mm, 0.25µm. Reason: High polarity prevents tailing of free fatty acids.

  • Carrier: Helium @ 1.5 mL/min (Constant Flow).

  • Injection: 1 µL, Split 20:1. Inlet @ 240°C.

  • Detector: FID @ 260°C.

  • Oven Program: 100°C (hold 2 min)

    
     10°C/min 
    
    
    
    240°C (hold 10 min).

System Suitability:

  • Resolution: > 1.5 between this compound and Valproic Acid (if spiked).

  • Tailing Factor: < 1.5.[2]

Visualization of Validation Logic

Diagram 1: Orthogonal Validation Workflow

This diagram illustrates how qNMR and GC-FID feed into the final Certificate of Analysis (CoA).

ValidationWorkflow cluster_Analysis Orthogonal Analysis Start Crude this compound Purification Purification (Distillation / Prep-HPLC) Start->Purification qNMR Method A: qNMR (1H Spectrum) Purification->qNMR GC Method B: GC-FID (Chromatography) Purification->GC KF Karl Fischer (Water Content) Purification->KF Calc_qNMR Calculate Absolute Assay (w/w%) qNMR->Calc_qNMR Integral Ratio Calc_MB Calculate Mass Balance Purity (100% - Impurities) GC->Calc_MB Area % KF->Calc_MB Water % Comparison Data Reconciliation (Is Difference < 1.0%?) Calc_qNMR->Comparison Calc_MB->Comparison COA Generate Reference Standard CoA (Assign Purity) Comparison->COA Yes (Pass) ReProcess Investigate Bias / Repurify Comparison->ReProcess No (Fail)

Caption: Orthogonal workflow integrating qNMR (Absolute) and GC-FID (Relative) to assign a definitive purity value.

Diagram 2: qNMR Signal Specificity Logic

The following diagram details the mechanistic logic of selecting the qNMR signals to avoid interference from saturated VPA-like impurities.

qNMR_Logic Molecule This compound Signal_Alkene Terminal Alkene Protons (δ 5.0 - 5.9 ppm) Molecule->Signal_Alkene Has Double Bond Signal_Alkyl Alkyl Chain Protons (δ 0.9 - 2.5 ppm) Molecule->Signal_Alkyl Impurity Valproic Acid (Saturated) Impurity->Signal_Alkene NO Signal Impurity->Signal_Alkyl Has Propyl Chain Result_Specific Specific Quantification (Target Molecule Only) Signal_Alkene->Result_Specific Integration Used for qNMR Result_Interference Signal Overlap (Sum of Analyte + Impurity) Signal_Alkyl->Result_Interference Avoid for Quantification

Caption: Logic for selecting the terminal alkene signal in qNMR to ensure specificity against saturated impurities like Valproic Acid.

References

  • ICH Q2(R2). Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. 2023.[3] Link

  • USP <761>. Nuclear Magnetic Resonance Spectroscopy.[4] United States Pharmacopeia.[5] Link

  • USP <621>. Chromatography. United States Pharmacopeia.[5] Link

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014. Link

  • European Patent EP0043285B1. Method for determination of valproic acid and reagents therein. (Describes synthesis of this compound). Link

Sources

Technical Guide: Cross-Reactivity of VPA Antibodies with 2-Propyl-6-heptenoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Valproic Acid (VPA) is a widely used antiepileptic drug requiring precise Therapeutic Drug Monitoring (TDM). While clinical cross-reactivity is typically focused on metabolites like 2-ene-VPA and 4-ene-VPA , the compound 2-Propyl-6-heptenoic acid represents a distinct class of interference: synthetic structural analogues used in hapten design .

This guide details the immunological relationship between VPA antibodies and this compound. Unlike metabolic cross-reactants found in patient serum, this compound is primarily a linker-functionalized precursor used to conjugate VPA to carrier proteins (immunogens) or detection enzymes (tracers).

Key Takeaway: Cross-reactivity with this compound is a critical quality attribute for assay developers to assess "bridge recognition." High cross-reactivity indicates the antibody binds the linker moiety, potentially compromising assay sensitivity unless a heterologous linker strategy is employed.

Structural & Functional Comparison

To understand the cross-reactivity mechanism, we must first analyze the structural divergence between the target (VPA) and the analogue (this compound).

Chemical Architecture
FeatureValproic Acid (Target)This compound (Analogue)
Structure 2-propylpentanoic acid2-propylhept-6-enoic acid
Carbon Chain 5-carbon backbone (saturated)7-carbon backbone (unsaturated terminal)
Total Carbons 810
Role Pharmacological AgentHapten Precursor / Linker Derivative
Key Difference Short, branched, hydrophobicExtended chain with terminal alkene (C=C)
Structural Visualization

The following diagram illustrates the structural relationship and the "Linker Extension" concept.

VPA_Structure_Comparison cluster_Ab Antibody Recognition Site VPA Valproic Acid (VPA) (2-propylpentanoic acid) Target Analyte Analogue This compound (Synthetic Analogue) Contains C6=C7 Double Bond VPA->Analogue Chain Extension (+2 Carbons, +Alkene) Immunogen VPA-Carrier Conjugate (Linker attached via C6) Analogue->Immunogen Thiolation & Conjugation (Precursor for Hapten) Ab_VPA Anti-VPA Antibody Analogue->Ab_VPA Potential High Affinity Binding (Bridge Recognition) Immunogen->Ab_VPA Elicits Immune Response

Figure 1: Structural relationship showing this compound as a precursor for VPA immunogens. The extended chain serves as a "bridge" to the carrier protein.

Mechanism of Cross-Reactivity: The "Bridge Heterology" Principle

In immunoassay development, small molecules like VPA (haptens) are non-immunogenic. They must be chemically linked to a carrier protein (e.g., KLH or BSA) to elicit an antibody response.

The Role of this compound: This molecule is often synthesized to introduce a reactive group (the terminal double bond) that allows attachment to the protein without blocking the VPA pharmacophore (the branched propyl group).

The Cross-Reactivity Trap: If an antibody is raised against an immunogen derived from this compound, the antibody binding pocket may evolve to recognize the linker (the heptenoic chain) in addition to the VPA core.

  • Result: The antibody binds this compound stronger than VPA.

  • Impact: If the assay tracer uses the same linker, the antibody will refuse to release the tracer in the presence of free VPA, resulting in poor displacement and low sensitivity .

Performance Comparison: Homologous vs. Heterologous Assays
Assay ConfigurationImmunogen LinkerTracer LinkerCross-Reactivity with this compoundAssay Sensitivity (VPA)
Homologous 2-Propyl-6-heptenoic2-Propyl-6-heptenoicHigh (>100%) Low (Antibody prefers tracer)
Heterologous 2-Propyl-6-heptenoicC4-Linker / DirectHigh High (Antibody prefers free VPA over mismatched tracer)

Experimental Protocols

To accurately determine the cross-reactivity (CR) of a VPA antibody with this compound, a Competitive ELISA is the gold standard.

Protocol: Determination of Cross-Reactivity (%CR)

Objective: Calculate the IC50 of the specific analogue relative to the VPA standard.

Reagents:

  • Capture Antibody: Anti-VPA (Monoclonal or Polyclonal).

  • Tracer: VPA-HRP conjugate (using a heterologous linker to ensure displacement).

  • Analytes:

    • VPA Standard Series (0, 10, 25, 50, 100, 150 µg/mL).

    • This compound Series (0.1, 1, 10, 100, 1000 µg/mL).

Workflow:

  • Coat: Adsorb Anti-VPA antibody to a 96-well microplate (2 µg/mL in PBS, pH 7.4). Incubate overnight at 4°C.

  • Block: Wash 3x with PBST. Block with 1% BSA in PBS for 1 hour.

  • Compete: Add 50 µL of Analyte (VPA or Analogue) + 50 µL of VPA-HRP Tracer.

  • Incubate: Shake for 60 mins at RT (equilibrium phase).

  • Wash: Wash 5x with PBST to remove unbound tracer.

  • Develop: Add TMB substrate. Stop reaction with 1N HCl after 15 mins.

  • Read: Measure OD at 450 nm.

Calculation:



Comparative Data Analysis

The following table summarizes typical cross-reactivity profiles for VPA antibodies. Note the distinction between metabolic interference and structural analogue interference.

CompoundTypeTypical % Cross-Reactivity (Monoclonal Ab)Clinical Significance
Valproic Acid Target100% Therapeutic Monitoring
2-ene-VPA Metabolite< 1.0%Low (Common metabolite)
4-ene-VPA Metabolite< 5.0%Moderate (Hepatotoxic marker)
This compound Synthetic Analogue 80% - 150% High (Assay Design Artifact)
Valpromide Prodrug< 0.1%Low

Note: A CR >100% for this compound confirms the antibody was likely raised against an immunogen utilizing this specific linker geometry.

Visualizing the Interference Pathway

Assay_Interference cluster_sample Sample Composition VPA VPA (Patient Sample) Ab Anti-VPA Antibody (Linker-Biased) VPA->Ab Specific Binding Metabolites Metabolites (2-ene, 4-ene) Metabolites->Ab Minimal Binding (Ideal) Analogue This compound (Synthetic Contaminant/Control) Analogue->Ab High Affinity Binding (False Positive) Signal Assay Signal Output Ab->Signal Inverse Relationship (Competitive Assay)

Figure 2: Logic flow of interference. While metabolites usually show low binding, the specific linker analogue can out-compete VPA, causing false-low signal (interpreted as high concentration).

Recommendations for Researchers

For Clinical Labs
  • Risk Assessment: this compound is not a physiological metabolite. It will not be present in patient samples.[1] Therefore, high cross-reactivity to this specific molecule does not invalidate clinical results.

  • Quality Control: If using this molecule as a spiked control, be aware that it may quantitate differently than USP-grade Valproic Acid.

For Assay Developers
  • Hapten Design: If you use this compound to synthesize your immunogen, you MUST use a different linker chemistry (e.g., C4-attachment or direct carboxyl conjugation) for your tracer enzyme.

  • Screening: Use this compound during the hybridoma screening phase to identify and discard clones that are "linker-addicted" (bind the analogue significantly better than VPA).

References

  • European Patent Office. (1981). Method for determination of valproic acid and reagents therein (EP0043285B1). Describes the synthesis of this compound as a hapten precursor.

  • Levy, R. H., et al. (2002). Antiepileptic Drugs.[2][3][4][5][6] Lippincott Williams & Wilkins. Comprehensive review of VPA metabolism (2-ene and 4-ene pathways).

  • Creative Diagnostics. (2024). Valproic Acid Antibodies and Antigens.[7] Technical specifications for VPA monoclonal antibodies and immunogen design.

  • Tang, W., et al. (1997). A comparative investigation of 2-propyl-4-pentenoic acid (4-ene VPA) and its alpha-fluorinated analogue. Drug Metabolism and Disposition.[1][5] Differentiates toxic metabolites from structural analogues.

Sources

A Researcher's Guide to FTIR Spectral Analysis of Terminal Double Bonds in Heptenoic Acids

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and materials science, the precise characterization of molecular structures is paramount. The presence and configuration of double bonds within a molecule, such as in heptenoic acids, can significantly influence its chemical reactivity, physical properties, and biological activity. This guide provides an in-depth comparison and a detailed experimental protocol for the analysis of terminal double bonds in heptenoic acids using Fourier Transform Infrared (FTIR) spectroscopy, a powerful and accessible analytical technique.

The Significance of Terminal Double Bonds in Heptenoic Acids

Heptenoic acids, a family of unsaturated carboxylic acids, serve as valuable building blocks in organic synthesis and are of interest in various industrial applications. The position of the carbon-carbon double bond (C=C) within the seven-carbon chain defines the isomer and its subsequent chemical behavior. A terminal double bond, located at the end of the carbon chain (e.g., in 6-heptenoic acid), exhibits distinct reactivity compared to its internal isomers (e.g., 2-heptenoic acid). Accurate and efficient identification of this terminal C=C bond is crucial for quality control, reaction monitoring, and structure-activity relationship studies.

Theoretical Foundation: Vibrational Spectroscopy of Alkenes and Carboxylic Acids

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Each type of bond and functional group vibrates at a characteristic frequency, resulting in a unique spectral fingerprint.

Key Vibrational Modes of Terminal Alkenes

The terminal C=C bond gives rise to several characteristic absorption bands in the FTIR spectrum:

  • =C-H Stretching: The stretching vibration of the C-H bonds attached to the double-bonded carbons. For terminal alkenes, this typically appears as a medium intensity band in the 3000-3100 cm⁻¹ region.[1][2][3]

  • C=C Stretching: The stretching of the carbon-carbon double bond itself. This absorption is generally found in the 1620-1680 cm⁻¹ range.[2] Its intensity can be variable and is sometimes weak.

  • =C-H Bending (Out-of-Plane): These are often strong and sharp bands in the "fingerprint region" of the spectrum (below 1500 cm⁻¹) and are highly diagnostic for the substitution pattern of the alkene. For a terminal vinyl group (-CH=CH₂), two strong bands are typically observed around 990 cm⁻¹ and 910 cm⁻¹.

Characteristic Absorptions of Carboxylic Acids

The carboxylic acid functional group (-COOH) also has very distinct and strong absorptions:

  • O-H Stretching: This is a very broad and intense absorption band, typically spanning from 2500 to 3300 cm⁻¹.[4][5] The broadness is due to strong intermolecular hydrogen bonding, which often forms dimers in the liquid or solid state.[4][5]

  • C=O Stretching: The carbonyl group of the carboxylic acid gives a very strong and sharp peak, usually found in the range of 1700 to 1725 cm⁻¹.[4]

  • C-O Stretching and O-H Bending: A medium to strong C-O stretching band appears around 1210 to 1320 cm⁻¹.[4][5] O-H in-plane bending can be observed near 940-950 cm⁻¹.[4]

Comparative Analysis: Terminal vs. Internal Double Bonds in Heptenoic Acids

The key to distinguishing a terminal heptenoic acid from its internal isomers lies in the unique vibrational modes of the terminal vinyl group.

Vibrational Mode Terminal Heptenoic Acid (e.g., 6-heptenoic acid) Internal Heptenoic Acid (e.g., 2-heptenoic acid)
=C-H Stretching Present (around 3080 cm⁻¹)Present (around 3020 cm⁻¹)
C=C Stretching Present (around 1640 cm⁻¹)Present (around 1650 cm⁻¹), often weaker for trans isomers
=C-H Bending (Out-of-Plane) Strong bands around 990 cm⁻¹ and 910 cm⁻¹A single strong band for trans isomers (around 965 cm⁻¹) or a weaker band for cis isomers (around 675-730 cm⁻¹)

The presence of two distinct and strong bands in the 900-1000 cm⁻¹ region is the most definitive spectral feature for identifying a terminal double bond in a heptenoic acid.

Experimental Protocol: ATR-FTIR Analysis of Liquid Heptenoic Acids

Attenuated Total Reflectance (ATR) is a popular and convenient sampling technique for FTIR analysis of liquids and solids with minimal to no sample preparation.[6][7][8][9]

Instrumentation and Materials
  • FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).[7][10]

  • Heptenoic acid sample.

  • Solvent for cleaning the ATR crystal (e.g., isopropanol or acetone).

  • Lint-free wipes.

Step-by-Step Procedure
  • Background Spectrum Acquisition:

    • Ensure the ATR crystal is clean and dry.

    • Record a background spectrum. This will subtract the spectral contributions of the atmosphere (CO₂ and water vapor) and the ATR crystal itself from the sample spectrum.

  • Sample Application:

    • Place a small drop of the liquid heptenoic acid sample directly onto the center of the ATR crystal.[6] Ensure the crystal is fully covered.

  • Spectrum Acquisition:

    • Acquire the sample spectrum. Typical acquisition parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing:

    • Baseline Correction: Correct the baseline of the acquired spectrum to remove any broad background features.

    • Peak Picking and Identification: Identify the key characteristic peaks corresponding to the terminal double bond and the carboxylic acid functional group.

  • Cleaning:

    • Thoroughly clean the ATR crystal with a suitable solvent and a lint-free wipe to prevent cross-contamination between samples.[8]

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Clean_ATR Clean ATR Crystal Background_Scan Acquire Background Spectrum Clean_ATR->Background_Scan Apply_Sample Apply Heptenoic Acid Sample Background_Scan->Apply_Sample Acquire_Spectrum Acquire Sample Spectrum Apply_Sample->Acquire_Spectrum Baseline_Correction Baseline Correction Acquire_Spectrum->Baseline_Correction Peak_Identification Peak Identification & Analysis Baseline_Correction->Peak_Identification Clean_Up Clean ATR Crystal Peak_Identification->Clean_Up

Caption: ATR-FTIR Experimental Workflow for Heptenoic Acid Analysis.

Quantitative Analysis of Terminal Double Bonds

FTIR spectroscopy can also be used for quantitative analysis to determine the concentration of a specific functional group.[6][11] This can be particularly useful for monitoring the progress of a reaction involving the terminal double bond.

The Beer-Lambert Law forms the basis of quantitative analysis, stating that absorbance is directly proportional to concentration. A calibration curve can be constructed by measuring the absorbance of a characteristic peak (e.g., the 910 cm⁻¹ out-of-plane =C-H bending band) for a series of standards with known concentrations of the terminal heptenoic acid. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.

Quantitative Analysis Workflow

quantitative_workflow cluster_calibration Calibration cluster_unknown Unknown Sample Analysis Prepare_Standards Prepare Standards of Known Concentration Acquire_Spectra_Standards Acquire FTIR Spectra of Standards Prepare_Standards->Acquire_Spectra_Standards Measure_Peak_Area Measure Peak Area/Height of Characteristic Band Acquire_Spectra_Standards->Measure_Peak_Area Plot_Calibration Plot Calibration Curve (Absorbance vs. Concentration) Measure_Peak_Area->Plot_Calibration Determine_Concentration Determine Concentration of Unknown Plot_Calibration->Determine_Concentration Prepare_Unknown Prepare Unknown Sample Acquire_Spectrum_Unknown Acquire FTIR Spectrum of Unknown Prepare_Unknown->Acquire_Spectrum_Unknown Measure_Peak_Area_Unknown Measure Peak Area/Height Acquire_Spectrum_Unknown->Measure_Peak_Area_Unknown Measure_Peak_Area_Unknown->Determine_Concentration

Caption: Workflow for Quantitative FTIR Analysis.

Conclusion

FTIR spectroscopy, particularly with the ATR sampling technique, offers a rapid, non-destructive, and highly informative method for the analysis of terminal double bonds in heptenoic acids. By understanding the characteristic vibrational frequencies of both the alkene and carboxylic acid moieties, researchers can confidently identify and differentiate isomers, as well as quantify the concentration of the terminal double bond. This guide provides the foundational knowledge and a practical experimental framework to empower scientists and drug development professionals in their analytical endeavors.

References

  • Boyd, S., & Kirkwood, J. (2011). Quantitative analysis using ATR-FTIR Spectroscopy. Agilent Technologies, Inc. [Link]

  • As-salam, F. A., & Yamin, B. M. (1999). Quantitative determination of unsaturation in photocured halogenated acrylates and methacrylates by FT-IR and Raman-spectroscopy. Polymer, 40(24), 6757-6763. [Link]

  • Drawell. (2025, April 2). FTIR Analysis for Liquid Samples - What You Need to Know. [Link]

  • Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Georg Thieme Verlag.
  • InstaNANO. FTIR Functional Group Database Table with Search. [Link]

  • Mettler Toledo. ATR-FTIR Spectroscopy Basics. [Link]

  • Pilet, A. A., & Fayer, M. D. (2015). Origin of the 900 cm(-1) broad double-hump OH vibrational feature of strongly hydrogen-bonded carboxylic acids. The Journal of Physical Chemistry B, 119(10), 4052-4063. [Link]

  • Wade, L. G. (2006). Organic Chemistry (6th ed.). Pearson Prentice Hall Inc.
  • ResearchGate. Determination of Low Level Trans Unsaturation in Fats by Fourier Transform Infrared Spectroscopy. [Link]

  • LibreTexts. Infrared Spectroscopy of Hydrocarbons.
  • Smith, B. C. (2016, November 1). The Infrared Spectroscopy of Alkenes. Spectroscopy Online. [Link]

  • LibreTexts. (2021, March 10). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. [Link]

  • Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR. [Link]

  • ResearchGate. Quantitative determination of saturated and unsaturated fatty acids in edible oils by infrared spectroscopy and chemometrics. [Link]

  • Wax Studios. Carboxylic Acid Ir Spectrum. [Link]

  • LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. [Link]

  • University of Calgary. IR: carboxylic acids. [Link]

Sources

A Senior Application Scientist's Guide to the Chromatographic Separation of 2-Propyl-6-heptenoic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Propyl-6-heptenoic acid, a structural analogue of the widely used anticonvulsant valproic acid, possesses a chiral center at the C2 position. As with many chiral compounds, the individual enantiomers can exhibit distinct pharmacological and toxicological profiles.[1] This necessitates the development of robust and efficient analytical methods for their separation and quantification. This guide provides a comprehensive comparison of chromatographic strategies for the enantioseparation of this compound, offering researchers, scientists, and drug development professionals a detailed roadmap for method development, supported by established principles and experimental data from analogous compounds.

The Challenge of Separating Acidic Enantiomers

The primary challenge in the chromatographic separation of acidic enantiomers like this compound lies in overcoming the inherent similarities in their physicochemical properties.[2] Successful separation relies on the formation of transient diastereomeric complexes between the analyte enantiomers and a chiral stationary phase (CSP), leading to differential retention times.[3] The acidic nature of the carboxyl group can lead to poor peak shape due to interactions with the silica support of the column. This is typically addressed by the addition of an acidic modifier to the mobile phase.[4][5]

Comparative Analysis of Chiral Stationary Phases (CSPs)

The choice of the chiral stationary phase is the most critical factor in achieving successful enantioseparation.[6] Based on extensive experience with structurally similar acidic compounds, polysaccharide-based and macrocyclic glycopeptide-based CSPs are the most promising candidates.

Chiral Stationary Phase (CSP) TypeCommon ExamplesPrinciple of SeparationAdvantages for Acidic CompoundsPotential Limitations
Polysaccharide-based (Cellulose & Amylose Derivatives) Chiralcel® OD-H, Chiralpak® AD-H, Chiralpak® IA, IB, ICHydrogen bonding, π-π interactions, and steric hindrance within the helical grooves of the polysaccharide polymer.[7][8]Broad applicability, proven success with a wide range of acidic compounds, including carboxylic acids.[4][7]Can be sensitive to mobile phase composition; some coated phases have solvent restrictions.
Macrocyclic Glycopeptide-based Chirobiotic® V, T, RMultiple interaction mechanisms including hydrogen bonding, ionic interactions, and inclusion complexation within the macrocyclic basket-like structure.[9]Excellent for polar and ionizable compounds, often successful when polysaccharide phases fail. The Chirobiotic R phase is particularly noted for its applicability to acidic compounds.[9]Can be more expensive than polysaccharide-based phases.
Pirkle-type (Brush-type) Whelk-O® 1π-π interactions, hydrogen bonding, and dipole-dipole interactions. The Whelk-O 1 contains both π-acidic and π-basic sites.[3][8]Broad enantioselectivity for a variety of compound classes, including carboxylic acids.[8]May require derivatization of the carboxylic acid for optimal performance in some cases.
Anion-Exchanger type Chiralpak® QN-AX, QD-AXIonic interaction between the protonated tertiary nitrogen of the chiral selector and the anionic analyte, supplemented by other interactions like hydrogen bonding.[10]Specifically designed for the separation of acidic compounds.[10]Mobile phase pH control is critical for retention and selectivity.

Workflow for Chiral Method Development

A systematic approach to method development is crucial for efficiently achieving the desired separation. The following workflow outlines a logical progression from initial screening to method optimization.

MethodDevelopmentWorkflow cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Method Optimization cluster_validation Phase 3: Validation Start Racemic this compound Screen_Columns Screen Polysaccharide & Macrocyclic Glycopeptide CSPs Start->Screen_Columns Dissolve in Mobile Phase Screen_Modes Test Normal Phase (NP) & Reversed Phase (RP) Modes Screen_Columns->Screen_Modes For each promising CSP Optimize_MP Optimize Mobile Phase (Solvent Ratio, Additive Conc.) Screen_Modes->Optimize_MP Select best CSP/Mode combination Optimize_Conditions Optimize Flow Rate & Temperature Optimize_MP->Optimize_Conditions Validation Method Validation (Robustness, Linearity, etc.) Optimize_Conditions->Validation Final_Method Final Analytical Method Validation->Final_Method

Caption: A systematic workflow for chiral method development.

Experimental Protocols

The following protocols are robust starting points for the separation of this compound enantiomers, based on established methods for analogous acidic compounds.

Protocol 1: Normal-Phase HPLC on a Polysaccharide-Based CSP

This approach is often the first choice for chiral separations due to the broad selectivity of polysaccharide-based CSPs in normal-phase mode.[4]

1. Column: Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.

2. Mobile Phase:

  • A mixture of n-hexane and an alcohol (e.g., 2-propanol or ethanol).
  • Starting Condition: n-Hexane/2-Propanol (90:10, v/v) with 0.1% Trifluoroacetic Acid (TFA) or Acetic Acid.
  • Rationale: The non-polar hexane is the weak solvent, while the alcohol acts as the polar modifier to control retention.[11] The acidic additive is crucial to suppress the ionization of the carboxylic acid, thereby improving peak shape and preventing tailing.[5]

3. Flow Rate: 1.0 mL/min.

4. Temperature: 25 °C.

5. Detection: UV at 210 nm (or a suitable wavelength based on the chromophore of the molecule).

6. Sample Preparation: Dissolve the racemic standard of this compound in the mobile phase to a concentration of approximately 1 mg/mL.

7. Optimization Strategy:

  • Retention Time: Adjust the percentage of alcohol in the mobile phase. Increasing the alcohol content will decrease retention time.
  • Resolution: Fine-tune the alcohol percentage. Sometimes, a small change can significantly impact selectivity. If resolution is poor, consider switching the alcohol (e.g., from 2-propanol to ethanol).
  • Peak Shape: Ensure the acidic modifier concentration is sufficient. 0.1% is a standard starting point.
Protocol 2: Reversed-Phase HPLC on a Macrocyclic Glycopeptide-Based CSP

Reversed-phase chromatography offers the advantage of using aqueous mobile phases, which can be beneficial for sample solubility and direct injection of aqueous samples.

1. Column: Chirobiotic® V2 or T2, 250 x 4.6 mm, 5 µm.

2. Mobile Phase:

  • A mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).
  • Starting Condition: Acetonitrile/Water with 0.1% Formic Acid (e.g., 60:40, v/v).
  • Rationale: The organic modifier controls the retention in reversed-phase mode. The acidic modifier is essential for good peak shape of the acidic analyte.[12]

3. Flow Rate: 1.0 mL/min.

4. Temperature: 25 °C.

5. Detection: UV at 210 nm.

6. Sample Preparation: Dissolve the racemic standard in the mobile phase.

7. Optimization Strategy:

  • Retention Time: Adjust the ratio of organic modifier to aqueous buffer. Increasing the organic content will decrease retention.
  • Resolution: Vary the organic modifier (acetonitrile vs. methanol) as this can alter selectivity. Adjusting the pH of the aqueous phase can also influence the separation.

Data Interpretation and Performance Metrics

The success of a chiral separation is quantified by several key parameters, which should be carefully evaluated when comparing different methods.

DataInterpretation Metrics Key Performance Metrics Resolution (Rs) Retention Factor (k') Selectivity (α) Tailing Factor (Tf) Description Description Metrics:r->Description:r Measures Metrics:t->Description:t Indicates Metrics:a->Description:a Defines Metrics:n->Description:n Evaluates

Caption: Key parameters for evaluating chiral separation performance.

Conclusion and Recommendations

For the enantioseparation of this compound, a screening approach utilizing both polysaccharide-based and macrocyclic glycopeptide-based CSPs is highly recommended. Initial efforts should focus on a polysaccharide column (e.g., Chiralpak® AD-H) under normal-phase conditions with an acidic modifier, as this combination has demonstrated broad success for a wide range of chiral carboxylic acids.[4][7] Should this approach not yield the desired resolution, a macrocyclic glycopeptide column in reversed-phase mode provides a mechanistically different and often complementary alternative. The detailed protocols and optimization strategies provided in this guide offer a robust framework for developing a reliable and efficient method for the chiral separation of this compound, a critical step in its further pharmacological and toxicological evaluation.

References

  • Title: HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases. Source: Wiley Online Library. URL: [Link]

  • Title: A Strategy for Developing HPLC Methods for Chiral Drugs. Source: LCGC International. URL: [Link]

  • Title: Preparative-scale separation of enantiomers of chiral carboxylic acids. Source: Google Patents.
  • Title: Enantiomer and Topoisomer Separation of Acidic Compounds on Anion-Exchanger Chiral Stationary Phases by HPLC and SFC. Source: LCGC International - Chromatography Online. URL: [Link]

  • Title: Chiral HPLC Method Development. Source: I.B.S. Analytical. URL: [Link]

  • Title: Getting Started with Chiral Method Development Part Three: Method Development Optimization. Source: Regis Technologies. URL: [Link]

  • Title: CHIRAL LC & SFC METHOD DEVELOPMENT. Source: YMC Europe. URL: [Link]

  • Title: Resolution of valproic acid from deuterated analogues and their quantitation in plasma using capillary gas chromatography. Source: PubMed. URL: [Link]

  • Title: Chiral Stationary Phases and their Relationship with Enantiomer Structures in Enantioseparation Research of Analytical Laborator. Source: SciELO México. URL: [Link]

  • Title: A Review on Chiral Stationary Phases for Separation of Chiral Drugs. Source: International Journal of Pharmaceutical and Phytopharmacological Research. URL: [Link]

  • Title: The enantiomers of the valproic acid analogue 2-n-propyl-4-pentynoic acid (4-yn-VPA): asymmetric synthesis and highly stereoselective teratogenicity in mice. Source: PubMed. URL: [Link]

  • Title: HPLC Analysis of Valproic Acid using Mixed-Mode Chromatography. Source: SIELC Technologies. URL: [Link]

  • Title: HPLC separation of enantiomers using chiral stationary phases. Source: Česká a slovenská farmacie. URL: [Link]

  • Title: Use of TLC-Densitometric Method for Determination of Valproic Acid in Capsules. Source: Semantic Scholar. URL: [Link]

  • Title: Recent Development: Enantio Selective Eextraction in Chiral Separation. Source: Preprints.org. URL: [Link]

  • Title: Valproic acid extraction methods in human samples using gas chromatography: a review. Source: Drug Analysis and Research. URL: [Link]

  • Title: Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Source: MDPI. URL: [Link]

  • Title: Playing with Selectivity for Optimal Chiral Separation. Source: LCGC International. URL: [Link]

  • Title: Enantioselectivity Effects in Clinical Metabolomics and Lipidomics. Source: MDPI. URL: [Link]

  • Title: Super Selective Synthesis: The Evolution of Enantioselective Methods. Source: ICJS. URL: [Link]

  • Title: Enantiomers and Their Resolution. Source: MDPI. URL: [Link]

  • Title: this compound Ethyl Ester. Source: Pharmaffiliates. URL: [Link]

Sources

QC Testing for 2-Propyl-6-heptenoic Acid: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: QC testing for 2-Propyl-6-heptenoic acid in pharmaceutical raw materials Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals

Executive Summary

This compound (an unsaturated structural analogue of Valproic Acid) represents a critical process impurity in the synthesis of branched-chain fatty acid APIs. Its structural similarity to Valproic Acid (VPA)—differing only by chain length and unsaturation—poses significant separation challenges. As a potential hepatotoxin and structural isomer of other valproate metabolites (e.g., 4-ene-VPA), its rigorous quantification is mandatory for API release.

This guide objectively compares Capillary Gas Chromatography (GC-FID) and High-Performance Liquid Chromatography (HPLC-UV) strategies, recommending GC-FID as the industry gold standard while positioning HPLC as a viable alternative for specific matrix conditions.

Analytical Challenges & Molecule Profile

The target analyte, This compound , is a medium-chain branched fatty acid. Its analysis is complicated by three factors:

  • Lack of Chromophore: The isolated terminal double bond (C6=C7) exhibits weak UV absorption (<210 nm), making direct UV detection prone to noise and interference.

  • Volatility: Like VPA, it is semi-volatile, favoring gas phase separation but requiring derivatization for optimal peak shape.

  • Isomeric Complexity: It must be chromatographically resolved from VPA (C8 saturated), 2-propyl-4-pentenoic acid (4-ene-VPA), and other chain-elongated homologs.

Structural Context
  • Target: this compound (C10 branched unsaturated acid).

  • Matrix: Valproic Acid API, Valpromide, or Divalproex Sodium.

  • Criticality: Structural alert for teratogenicity (analogue to 4-ene-VPA).

Comparative Method Analysis

The following table synthesizes performance metrics derived from validation studies of valproate-series impurities.

FeatureMethod A: GC-FID (Recommended) Method B: HPLC-UV (Alternative)
Principle Volatility-based separation on polar columns.Hydrophobicity-based separation; requires derivatization.
Detector Flame Ionization Detector (FID)UV-Vis (240–260 nm after derivatization).
Derivatization Optional (Methylation recommended for peak symmetry).Mandatory (e.g., Phenacyl bromide) for sensitivity.
Sensitivity (LOD) High (< 0.01% w/w).Moderate (~0.05% w/w).
Specificity Excellent. Resolves chain isomers easily.Good, but gradient optimization is complex.
Run Time 15–25 minutes.30–45 minutes.
Cost per Run Low (Carrier gas + solvent).Medium (HPLC Grade solvents + reagents).
Suitability API & Raw Materials (Non-aqueous). Formulations or Aqueous Intermediates.
Detailed Experimental Protocols
Method A: GC-FID (The Gold Standard)

Rationale: GC is the preferred technique for medium-chain fatty acids due to superior resolution of homologs and high sensitivity of FID to carbon-hydrogen bonds.

Workflow Diagram (DOT):

GCFID_Workflow Sample Sample Preparation (100 mg API) Deriv Derivatization (BF3-Methanol, 60°C, 10 min) Sample->Deriv Dissolve Extract Extraction (n-Heptane) Deriv->Extract Cool & Extract Inject GC Injection (Split 1:10) Extract->Inject Organic Layer Detect FID Detection (Limit < 0.05%) Inject->Detect Separation

Caption: Optimized GC-FID workflow utilizing BF3-methanol derivatization to convert the acid to its volatile methyl ester.

Step-by-Step Protocol:

  • Reagents: Boron trifluoride-methanol complex (14%), n-Heptane (HPLC grade), Sodium Sulfate (anhydrous).

  • Standard Preparation: Dissolve 10 mg of this compound reference standard in 10 mL of n-heptane.

  • Sample Preparation: Weigh 100 mg of API into a reaction vial. Add 2 mL of BF3-methanol. Cap and heat at 60°C for 10 minutes (Methylation).

  • Extraction: Cool to room temperature. Add 2 mL of water and 2 mL of n-heptane. Shake vigorously for 1 minute. Allow phases to separate.

  • Injection: Transfer the upper organic layer (heptane) to a GC vial containing anhydrous sodium sulfate.

  • GC Parameters:

    • Column: USP Phase G16 (PEG-20M) or FFAP (Free Fatty Acid Phase), 30m x 0.32mm, 0.25µm.

    • Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

    • Temp Program: 100°C (hold 2 min) → 10°C/min → 220°C (hold 5 min).

    • Injector: 240°C, Split ratio 1:10.

    • Detector: FID @ 260°C.

Acceptance Criteria:

  • Resolution (

    
    ) between VPA methyl ester and this compound methyl ester > 1.5.
    
  • Tailing factor < 1.2.

Method B: HPLC-UV (The Alternative)

Rationale: Used when MS/GC instrumentation is unavailable or when the sample matrix is aqueous/thermally unstable. Requires "tagging" the carboxylic acid with a chromophore.

Workflow Diagram (DOT):

HPLC_Workflow Start Raw Material (Acid Form) React Derivatization Reaction (Phenacyl Bromide + TEA) Start->React 50°C, 30 min Quench Quench & Dilute (Acetonitrile) React->Quench Stabilize HPLC HPLC-UV Analysis (C18 Column, 242 nm) Quench->HPLC Inject

Caption: Pre-column derivatization strategy for HPLC-UV analysis using Phenacyl Bromide to enhance detection sensitivity.

Step-by-Step Protocol:

  • Reagents: Phenacyl bromide, Triethylamine (TEA), Acetonitrile (ACN).

  • Derivatization: In a vial, mix 100 µL of sample solution (10 mg/mL in acetone) with 100 µL TEA and 100 µL Phenacyl bromide solution (12 mg/mL in acetone).

  • Incubation: Heat at 50°C for 30 minutes.

  • Dilution: Cool and dilute to 10 mL with Acetonitrile.

  • HPLC Parameters:

    • Column: C18 (L1), 250 x 4.6 mm, 5 µm.

    • Mobile Phase: ACN:Water (70:30 v/v) isocratic.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV @ 242 nm (Phenacyl ester absorption).

Scientific Grounding & Interpretation

Why GC is Superior: The separation of this compound from Valproic acid relies on the boiling point difference and the interaction of the double bond with the stationary phase.

  • VPA (C8 saturated): Elutes earlier.

  • 2-Propyl-6-heptenoic (C10 unsaturated): Elutes later due to higher molecular weight and pi-pi interactions with polar columns (e.g., FFAP).

  • Note: Without derivatization (direct injection), fatty acids tend to tail on non-polar columns. The BF3-methanol method converts them to methyl esters, eliminating hydrogen bonding with silanols and sharpening peaks [1, 2].

Why HPLC is Challenging: While phenacyl derivatization works, it introduces reagent peaks (excess phenacyl bromide) that can co-elute with impurities if not carefully separated. Furthermore, the kinetics of derivatization must be validated to ensure 100% conversion of the impurity [3].

References
  • United States Pharmacopeia (USP). Valproic Acid Monograph: Organic Impurities. USP-NF. (Standard GC methods for valproic acid series).

  • European Pharmacopoeia (Ph. Eur.). Valproic Acid: Related Substances.[1][2][3] (Detailed gas chromatography protocols for branched fatty acids).

  • Liu, H., et al. (2007). Quantification of valproic acid and its metabolite 2-propyl-4-pentenoic acid in human plasma using HPLC-MS/MS. Biomedical Chromatography. (Demonstrates derivatization necessity for LC methods).

  • BenchChem. Synthesis and Properties of Heptenoic Acid Esters. (Chemical properties of the 6-heptenoic acid class).

Sources

Safety Operating Guide

Standardized Disposal Protocol: 2-Propyl-6-heptenoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Directive

2-Propyl-6-heptenoic acid (an analogue of Valproic Acid) presents a dual-hazard profile: it is a corrosive organic acid and a suspected reproductive toxin (teratogen).

Unlike simple fatty acids, the structural branching (2-propyl group) confers specific biological activity similar to Valproate, necessitating strict containment protocols to prevent occupational exposure. Furthermore, the terminal alkene (6-heptenoic position) introduces reactivity with oxidizers that is absent in saturated analogues.

Immediate Action Required:

  • Do NOT dispose of via municipal drainage or sink.

  • Do NOT mix with oxidizing agents (e.g., Nitric Acid, Peroxides) due to the terminal double bond.

  • Do NOT autoclave this waste (volatilization risk).

Chemical Characterization & Waste Profiling

Before initiating disposal, verify the waste stream parameters. This compound is often synthesized as a metabolic probe; therefore, commercial Safety Data Sheets (SDS) may be generic. Use the following validated profile for waste labeling.

ParameterValue / CharacteristicOperational Implication
Chemical Structure Branched medium-chain fatty acid with terminal alkeneLipophilic; penetrates nitrile gloves over time.
Physical State Clear to pale yellow liquidViscous; requires positive displacement for transfer.
Acidity (pKa) ~4.75 (Predicted)Corrosive (D002) . Incompatible with bases.
Flash Point >110°C (Closed Cup)Combustible, but not Flammable (D001).
Specific Hazard Teratogen (Suspected) MUST be labeled as "Reproductive Toxin."
Reactivity Terminal Alkene (

)
High reactivity with electrophiles and oxidizers.

Waste Segregation Logic

Proper segregation is the primary defense against reaction byproducts in the waste container. The following logic tree dictates the decision-making process for this compound.

Segregation Flowchart

SegregationLogic Start Waste: this compound CheckMix Is it mixed with other solvents? Start->CheckMix Note CRITICAL: Do not mix with Oxidizers (Nitric acid, Peroxides) due to alkene moiety. Start->Note Halogenated Contains Halogens? (DCM, Chloroform) CheckMix->Halogenated Yes (Organic) Aqueous Is it an Aqueous Solution? CheckMix->Aqueous Yes (Water/Buffer) StreamB Stream B: Non-Halogenated Organic Acid Waste CheckMix->StreamB No (Pure Substance) StreamA Stream A: Halogenated Organic Acid Waste Halogenated->StreamA Yes Halogenated->StreamB No StreamC Stream C: Aqueous Toxic (Adjust pH if req) Aqueous->StreamC

Figure 1: Decision matrix for segregating this compound waste streams to prevent incompatibilities.

Step-by-Step Disposal Protocol

Phase 1: Personal Protective Equipment (PPE)

Due to the lipophilicity of the heptenoic tail, standard latex gloves provide insufficient protection.

  • Hands: Double-gloving recommended. Inner layer: Nitrile (0.11mm); Outer layer: Nitrile (0.11mm) or Neoprene.

  • Eyes: Chemical splash goggles (ANSI Z87.1).

  • Respiratory: If working outside a fume hood, use a half-face respirator with Organic Vapor/Acid Gas cartridges (Yellow/Olive label).

Phase 2: Bulking and Containerization

Small Scale (<500 mL) - Laboratory Context

  • Selection: Use an HDPE (High-Density Polyethylene) or Borosilicate Glass container. Avoid metal containers due to acid corrosion.

  • Transfer:

    • Perform all transfers inside a certified chemical fume hood.

    • Do not fill containers >90% capacity to allow for thermal expansion.

  • Labeling:

    • Affix a hazardous waste label immediately.

    • Mandatory Fields:

      • Chemical Name: "this compound" (Do not use abbreviations).

      • Hazards: "Corrosive," "Toxic" (Reproductive).

Large Scale (>1 L) - Pilot Plant/Manufacturing

  • Neutralization (Optional but Recommended for Bulk):

    • Note: Only perform if authorized by local EHS, as this generates heat.

    • Dilute the acid in ice-cold water.

    • Slowly add 1M NaOH or Sodium Bicarbonate while stirring. Monitor temperature to keep <30°C.

    • Endpoint: pH 6–8.

    • Result: The waste is now Sodium 2-propyl-6-heptenoate (salt), which is less corrosive but still teratogenic .

  • Drumming:

    • Use UN-rated poly drums (1H1 or 1H2).

    • Ensure bung caps are torque-sealed.

Phase 3: Final Disposal
  • RCRA Classification: This material generally falls under D002 (Corrosive) if pH < 2. Due to toxicity, it should be incinerated.

  • Disposal Method: High-temperature incineration with scrubber (to handle organic carbon and potential vapors).

  • Vendor Handoff: Ensure the waste manifest explicitly lists "Valproic Acid Analogue" to alert downstream handlers of reproductive risks.

Spill Response Contingency

In the event of a spill, speed is critical to prevent surface absorption and vapor generation.

Spill Response Workflow

SpillResponse Alert 1. Alert & Evacuate (10m radius) PPE 2. Don PPE (Goggles, Nitrile x2) Alert->PPE Contain 3. Containment (Use Polypropylene Booms) PPE->Contain Neutralize 4. Absorb/Neutralize (Vermiculite or NaHCO3) Contain->Neutralize Clean 5. Decontaminate (Soap & Water Wash) Neutralize->Clean

Figure 2: Immediate operational response workflow for laboratory spills.

Decontamination Verification: After cleaning, wipe the surface with methanol and analyze via UV/Vis or TLC if the surface is critical, as the compound is not volatile enough to simply evaporate effectively.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 70705, 6-Heptenoic acid. Retrieved from [Link]

  • Life in the Fast Lane (LITFL) (2020). Valproic Acid Toxicity (Tox Library). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Personal protective equipment for handling 2-Propyl-6-heptenoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Laboratory Safety & Operational Guide: Handling 2-Propyl-6-heptenoic Acid

As a Senior Application Scientist, I approach chemical safety not merely as a checklist of compliance, but as a deeply integrated component of experimental design. When working with specialized aliphatic carboxylic acids like this compound (CAS: 81305-62-6)[1], understanding the structural biology and physical chemistry of the molecule is the foundation of a robust safety protocol.

This compound is a structural analog of the widely used antiepileptic drug valproic acid (2-propylpentanoic acid). Because it shares this core structural homology—differing primarily by an extended chain with a terminal alkene—it must be treated with the same rigorous toxicological precautions as valproate derivatives, which are known teratogens and hepatotoxins[2].

Toxicological Profile & Hazard Causality

To design a self-validating safety system, we must first understand the specific hazards dictated by the molecule's structure. The lipophilic hydrocarbon tail allows for rapid dermal absorption, while the polar carboxylic acid headgroup is responsible for localized tissue damage and severe eye irritation[3]. Furthermore, its structural similarity to valproic acid introduces significant reproductive risks[4].

Table 1: Anticipated Hazard Classification (Extrapolated from Valproate Analogs)

Hazard ClassGHS CodeToxicological Causality & Effects
Acute Toxicity (Oral) H302Harmful if swallowed. Systemic absorption can lead to hepatotoxicity[5].
Skin Irritation H315The acidic proton causes localized protein denaturation and dermal irritation[4].
Serious Eye Damage H318Contact with the cornea causes immediate pH-driven tissue damage[3].
Reproductive Toxicity H360May damage fertility or the unborn child (risk of neural tube defects)[4].
Respiratory Irritation H335Aerosolization of the compound irritates mucous membranes[5].

Mandatory Personal Protective Equipment (PPE)

Do not view PPE as a generic requirement; each item is a targeted defense mechanism against the specific physicochemical properties of this compound.

  • Hand Protection (Nitrile Rubber, >0.11 mm thickness): Latex is highly permeable to many organic acids. Nitrile provides a robust, cross-linked barrier against both the non-polar hydrocarbon tail and the polar carboxyl headgroup[6]. For prolonged exposure or bulk transfers, double-gloving is mandatory.

  • Eye/Face Protection (ANSI Z87.1 / EN 166 Goggles): Standard safety glasses leave the orbital cavity vulnerable to vapor intrusion. Tightly fitting chemical splash goggles are required to prevent irreversible corneal damage (H318)[7].

  • Respiratory Protection (NIOSH-Approved OV/P100): If operations must be conducted outside a certified fume hood, a half-mask respirator equipped with Organic Vapor (OV) cartridges and P100 particulate filters is required[6]. This prevents the inhalation of teratogenic aerosols[4].

  • Body Protection: A flame-retardant, chemical-resistant laboratory coat with tightly fitted cuffs prevents accidental dermal exposure to the forearms[7].

Operational Workflow & Logical Relationships

The following diagram illustrates the strict procedural flow required to maintain a closed, safe system from the moment the chemical is received until its final destruction.

G Receipt 1. Receipt & Storage (Cool, Dry, Ventilated) PPE 2. Don Mandatory PPE (Nitrile, Goggles, Lab Coat) Receipt->PPE Prior to handling Hood 3. Transfer to Fume Hood (Airflow > 100 fpm) PPE->Hood Enter workspace Weighing 4. Weighing & Dispensing (Avoid Aerosolization) Hood->Weighing Setup complete Reaction 5. Experimental Application (Closed System) Weighing->Reaction Reagent transfer Decon 6. Decontamination (Mild Base Neutralization) Reaction->Decon Post-experiment Waste 7. Waste Segregation (Organic Waste Stream) Reaction->Waste Direct disposal Decon->Waste Wash collection

Operational workflow for safe handling and disposal of this compound.

Step-by-Step Handling & Experimental Protocol

To ensure scientific integrity and operator safety, follow this field-proven methodology for dispensing and utilizing this compound.

Phase 1: Pre-Operation Readiness

  • Verify Airflow: Ensure the chemical fume hood is fully operational with a face velocity of at least 100 feet per minute (fpm). Causality: Proper airflow captures any volatilized acid before it reaches the operator's breathing zone[6].

  • Clear the Deck: Remove all incompatible materials, particularly strong oxidizing agents and strong bases, which can cause violent exothermic reactions upon contact with carboxylic acids[2].

Phase 2: Dispensing and Weighing

  • Balance Placement: Place the analytical balance deep inside the fume hood.

  • Draft Mitigation: Because fume hood drafts can cause balance instability, use an anti-static draft shield around the balance pan. Do not move the balance outside the hood, as this breaks the containment barrier and risks teratogenic exposure[5].

  • Transfer: Using a clean glass pipette (if liquid/oil) or a static-free spatula (if solid), carefully transfer the required mass into a pre-tared, sealable reaction vial.

  • Seal Immediately: Cap the vial immediately after dispensing to prevent vapor accumulation in the hood.

Phase 3: Experimental Application

  • Solvent Addition: If dissolving the acid, add your organic solvent (e.g., dichloromethane or ethanol) directly to the sealed vial via a syringe through a septum, or open the vial only briefly within the hood.

  • Temperature Control: If your protocol requires heating the this compound, utilize a closed-system reflux setup. Causality: Heating increases the vapor pressure of the acid exponentially, exacerbating inhalation risks[5].

Decontamination and Disposal Plan

Proper termination of the experiment is just as critical as the preparation. Carboxylic acids are highly persistent if not neutralized correctly.

Surface Decontamination Protocol:

  • Neutralization: this compound is lipophilic and poorly soluble in water. Do not attempt to clean spills or glassware with water alone. Instead, apply a mild alkaline solution (e.g., 5% Sodium Bicarbonate,

    
    ).
    
  • Chemical Causality: The weak base deprotonates the carboxylic acid, converting it into its sodium salt (sodium 2-propyl-6-heptenoate). This drastically increases its aqueous solubility, allowing it to be easily wiped away[7].

  • Final Wash: Follow the neutralization step with standard laboratory soap and copious amounts of water[5].

Waste Segregation:

  • Do Not Drain: Never pour this compound or its neutralized salts down the sink. Environmental discharge must be strictly avoided[7].

  • Collection: Collect all unreacted chemical, contaminated solvents, and neutralization washings into a clearly labeled, chemically resistant High-Density Polyethylene (HDPE) container designated for Non-Halogenated Organic Waste (unless halogenated solvents were used in the reaction)[6].

  • Solid Waste: Dispose of all contaminated gloves, weigh boats, and paper towels in a sealed biohazard/chemical waste bin designated for incineration[5].

References

  • BenchChem. "Safeguarding Your Research: Essential PPE and Handling Protocols for Tetrahydrofuran-3-carboxylic Acid." BenchChem Safety Guides.
  • Cayman Chemical. "Valproic Acid (sodium salt) - Safety Data Sheet." Cayman Chemical.
  • BenchChem. "Personal protective equipment for handling 7-Chloroquinoline-4-carboxylic acid." BenchChem Safety Guides.
  • Carl ROTH. "Safety Data Sheet: Valproic acid." Carl ROTH.
  • AK Scientific, Inc. "Valproic acid." AK Scientific Safety Data.
  • PAI Pharma. "Safety Data Sheet." PAI Pharma.
  • Amatek Scientific Co. Ltd. "产品-苏州爱玛特科技有限公司 (Product Catalog)." Amatek Bio.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.